molecular formula C15H25N3O5 B611930 Zelquistinel CAS No. 2151842-64-5

Zelquistinel

Katalognummer: B611930
CAS-Nummer: 2151842-64-5
Molekulargewicht: 327.38 g/mol
InChI-Schlüssel: ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zelquistinel (also known as GATE-251 and AGN-241751) is a novel, small-molecule positive allosteric modulator of the N-Methyl-D-Aspartate receptor (NMDAR) . It acts through a unique binding site on the NMDAR, independent of the glycine site, to positively modulate receptor activity and enhance NMDAR-mediated synaptic plasticity . This mechanism is distinct from NMDAR antagonists like ketamine and is designed to enhance natural neuronal plasticity processes directly . In preclinical studies, a single oral dose of this compound demonstrated high oral bioavailability and produced rapid-acting (within 24 hours) and sustained (over one week) antidepressant-like effects in rodent models . These effects are associated with its ability to enhance activity-dependent long-term synaptic plasticity (long-term potentiation) in brain regions such as the hippocampus and medial prefrontal cortex . This compound exhibits a favorable preclinical safety and tolerability profile, lacking the sedative, ataxic, and motor impairment effects often observed with NMDAR antagonists . Its mean half-life is reported to be between 1.2 and 2.06 hours, reaching peak plasma concentrations 30 minutes after oral administration . This compound has completed an exploratory Phase IIa clinical trial in Major Depressive Disorder (MDD) and is currently in Phase IIb development . Emerging research also suggests its potential therapeutic value in models of other central nervous system conditions, such as autism spectrum disorder . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2151842-64-5
Record name Zelquistinel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZELQUISTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zelquistinel's Mechanism of Action on NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelquistinel (formerly AGN-241751, also known as GATE-251) is a third-generation, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR) in development for Major Depressive Disorder (MDD).[1][2][3] Unlike traditional antidepressants, this compound and other compounds in its class (stinels) are neuroplastogens that function by directly promoting synaptic plasticity.[4][5] This document provides a detailed overview of its unique mechanism of action, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its effects. This compound acts as a positive allosteric modulator (PAM) at a novel site on the NMDAR, enhancing receptor function in response to endogenous ligands, which in turn triggers signaling cascades associated with rapid and sustained antidepressant effects.[4][6][7]

Core Mechanism of Action at the NMDA Receptor

This compound's primary mechanism is the positive allosteric modulation of the NMDA receptor.[8][9] This action is distinct from NMDAR antagonists like ketamine and does not involve direct activation of the receptor in the absence of its co-agonists, glutamate (B1630785) and glycine (B1666218)/D-serine.[4][9]

Key Characteristics:

  • Unique Allosteric Binding Site: Radioligand displacement assays have confirmed that this compound does not bind to any known modulatory sites on the NMDAR, including the glutamate agonist site, the glycine co-agonist site, or the PCP channel-blocking site.[4][6] It acts through a novel binding site, likely located on the N-terminal domain (NTD) of the GluN2 subunits.[4]

  • Activity-Dependent Modulation: this compound's modulatory effect is dependent on the presence of the NMDAR co-agonists glutamate and glycine.[4][9] It enhances the receptor's response to these endogenous ligands, increasing the probability of ion channel opening and leading to a greater influx of calcium ([Ca2+]i).[9]

  • Independence from Glycine Site: Functional assays demonstrate that this compound continues to potentiate NMDAR reactivity even in the presence of a competitive glycine site antagonist (MDL 105,519), confirming its mechanism is independent of this site.[4][10]

cluster_NMDAR NMDA Receptor Complex NMDAR GluN1 Ion Channel (Ca²⁺) GluN1 GluN2 GluN2 Glutamate Glutamate Site Glutamate->NMDAR:GluN2_1 Binds Glycine Glycine Site Glycine->NMDAR:GluN1_1 Binds This compound This compound Site (Novel Allosteric) This compound->NMDAR:GluN2_2 Binds (Allosteric) Mg Mg²⁺ Block Mg->NMDAR:ion_channel Blocks

Diagram 1: this compound's unique binding site on the NMDA receptor complex.

Quantitative Pharmacology Data

Quantitative data from preclinical and clinical studies highlight this compound's favorable pharmacokinetic and pharmacodynamic profile.

Table 1: Pharmacokinetic Properties of this compound
ParameterValueSpeciesSource
Oral Bioavailability > 90%Animal Models[11]
Elimination Half-Life (T½) 1.2 - 2.06 hoursHuman[1][9]
Time to Peak Plasma Conc. (Tmax) ~30 minutesHuman[1][9]
CSF Transport Significant, Tmax of ~4 hoursHuman[11]
Table 2: In Vitro Functional Activity of this compound
AssayEffectConcentration RangeCell/Tissue TypeSource
Calcium Influx ([Ca2+]i) Potentiation of NMDA-induced influx0.3 - 10 nMCultured Rat Cortical Neurons[6]
Electrophysiology (EPSCs) Increased magnitude of NMDAR-mediated EPSCs20, 50, 100 nMRat Medial Prefrontal Cortex Slices[6]
Long-Term Potentiation (LTP) Enhancement of LTPDoses associated with in vivo antidepressant effectsRat Hippocampus & mPFC Slices[7][9]
Potency vs. Rapastinel ~1000-fold greater potencyN/A[7]

Downstream Signaling and Synaptic Plasticity

This compound's modulation of the NMDAR initiates a cascade of intracellular events that converge on the enhancement of synaptic plasticity, which is believed to be the core driver of its antidepressant effects.[7][8]

  • NMDAR Potentiation & Calcium Influx: this compound enhances the NMDAR-mediated influx of Ca2+ into the postsynaptic neuron.[9]

  • Activation of Signaling Cascades: The increased intracellular Ca2+ activates downstream signaling pathways critical for neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB).[4][9] This leads to the activation of the extracellular-regulated protein kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) pathways.[4]

  • Enhanced Synaptic Plasticity (LTP): These signaling events promote long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[6][12][13] Preclinical studies show a single dose of this compound can enhance LTP for up to two weeks.[4]

  • Synaptogenesis: The sustained activation of these pathways is associated with an increase in the synthesis of synaptic proteins and an increase in dendritic spine density, leading to the formation of new synapses.[4][9]

This compound Downstream Signaling Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation Ca_Influx ↑ Ca²⁺ Influx NMDAR->Ca_Influx Potentiates BDNF_TrkB ↑ BDNF Release Activation of TrkB Ca_Influx->BDNF_TrkB Triggers ERK_mTOR Activation of ERK & mTOR Pathways BDNF_TrkB->ERK_mTOR Synaptic_Proteins ↑ Synaptic Protein Synthesis ERK_mTOR->Synaptic_Proteins Plasticity Enhanced Synaptic Plasticity (LTP & Synaptogenesis) Synaptic_Proteins->Plasticity

Diagram 2: Signaling cascade initiated by this compound's action on the NMDA receptor.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental models.

In Vitro: Slice Electrophysiology

This technique is used to measure NMDAR-mediated excitatory postsynaptic currents (EPSCs) and long-term potentiation (LTP) in brain tissue.[6]

  • Tissue Preparation:

    • Male Sprague Dawley rats (6-10 weeks old) are deeply anesthetized with isoflurane (B1672236) and decapitated.[6]

    • Brains are rapidly removed and submerged in an ice-cold (0-2°C) cutting solution containing (in mM): 12.5 NaCl, 2.5 KCl, 0.5 CaCl2, 4 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, and 200 sucrose.[6]

    • Coronal slices (300-400 µm thick) containing the medial prefrontal cortex (mPFC) or hippocampus are prepared using a vibratome.

  • Recording:

    • Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Whole-cell patch-clamp recordings are performed on pyramidal neurons.

    • To isolate NMDAR-mediated currents, AMPA receptor antagonists (e.g., CNQX) and GABAA receptor antagonists (e.g., picrotoxin) are included in the aCSF.

  • LTP Induction:

    • A stable baseline of synaptic responses is recorded for 10-20 minutes.

    • LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta burst stimulation.[10]

    • This compound or vehicle is applied to the bath, and post-HFS synaptic responses are recorded for at least 60 minutes to measure the degree of potentiation.

cluster_workflow Slice Electrophysiology Workflow start Anesthetize & Decapitate (Sprague Dawley Rat) brain_extraction Rapid Brain Extraction into Ice-Cold Cutting Solution start->brain_extraction slicing Prepare Coronal Slices (300-400 µm) with Vibratome brain_extraction->slicing incubation Incubate Slices in aCSF slicing->incubation recording Transfer Slice to Recording Chamber incubation->recording patch Whole-Cell Patch Clamp Pyramidal Neuron recording->patch isolate Pharmacologically Isolate NMDAR Currents patch->isolate baseline Record Baseline EPSCs isolate->baseline drug_app Apply this compound or Vehicle baseline->drug_app lpt_induce Induce LTP (High-Frequency Stimulation) drug_app->lpt_induce record_ltp Record Post-Stimulation for 60+ min lpt_induce->record_ltp analysis Data Analysis: Measure % Potentiation record_ltp->analysis

Diagram 3: Experimental workflow for assessing LTP in brain slices.
In Vitro: Calcium Imaging

This method assesses the functional modulation of NMDARs by measuring changes in intracellular calcium.[6]

  • Cell Preparation:

    • Primary cortical neurons are harvested from rat embryos and cultured for approximately 3 weeks.

    • Alternatively, HEK293 cells stably expressing human NR1-NR2A or NR1-NR2B receptor subtypes are used.[6]

  • Assay Protocol:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence measurement is established.

    • Cells are stimulated with an NMDAR agonist (e.g., 10 µM NMDA) in the presence or absence of various concentrations of this compound (e.g., 0.1–1000 nM).[6]

    • Changes in intracellular fluorescence, corresponding to [Ca2+]i, are recorded using confocal microscopy or a plate reader.

    • The degree of potentiation by this compound is calculated by comparing the peak fluorescence in its presence versus its absence.

In Vivo: Rodent Behavioral Models

These models are used to assess the antidepressant-like effects and safety profile of this compound.

  • Forced Swim Test (FST): An established model for screening antidepressant activity in rats. A single oral dose of this compound (0.1–100 µg/kg) has been shown to produce rapid and sustained antidepressant-like effects (i.e., reduced immobility time).[6][12]

  • Chronic Social Defeat (CSD): A mouse model that induces stress-related behavioral changes relevant to depression. This compound has been shown to restore normal social approach behavior in stress-susceptible mice.[10]

  • Phencyclidine (PCP)-Induced Hyperlocomotion: Used as a target engagement and safety assay. This compound inhibits the hyperlocomotion induced by the NMDAR antagonist PCP, demonstrating functional interaction with the NMDAR system in vivo without producing antagonist-like side effects.[10][12]

Conclusion

This compound represents a novel approach to the treatment of MDD by functioning as a positive allosteric modulator of the NMDA receptor. It acts at a unique binding site to enhance the receptor's natural, activity-dependent function. This mechanism initiates downstream signaling cascades involving BDNF, ERK, and mTOR, which drive synaptic plasticity and produce rapid and sustained antidepressant effects. Its high oral bioavailability and favorable safety profile, lacking the adverse effects of NMDAR antagonists, position it as a promising therapeutic candidate.[6][7] Ongoing clinical trials will further elucidate its efficacy in patient populations.[8][14]

References

Zelquistinel: A Novel Neuroplastogen Revolutionizing Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751, GATE-251) is an orally bioavailable, small-molecule neuroplastogen that is emerging as a promising therapeutic agent for major depressive disorder (MDD) and other central nervous system disorders.[1][2][3] As a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), this compound enhances synaptic plasticity through a unique mechanism of action.[1][4] This technical guide provides a comprehensive overview of this compound, detailing its molecular pharmacology, preclinical efficacy, and the experimental methodologies used to characterize its effects. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of neuroplastogens.

Introduction: The Dawn of Neuroplastogen-Based Therapeutics

The field of neuropsychiatric drug development is undergoing a paradigm shift, moving away from conventional monoaminergic modulators towards compounds that directly target synaptic plasticity. "Psychoplastogens," or neuroplastogens, are a class of therapeutics capable of rapidly promoting structural and functional neural plasticity. This compound represents a significant advancement in this area, offering a novel approach to treating conditions linked to synaptic dysfunction.

Unlike NMDAR antagonists such as ketamine, this compound acts as a positive modulator, enhancing the receptor's function in response to its endogenous ligands, glutamate (B1630785) and glycine (B1666218). This distinct mechanism is thought to contribute to its favorable safety profile, which lacks the sedative, ataxic, and psychotomimetic side effects associated with NMDAR antagonists. Preclinical studies have demonstrated that a single oral dose of this compound can produce rapid and sustained antidepressant-like effects, which are correlated with a long-lasting enhancement of synaptic plasticity.

Molecular Pharmacology and Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of the NMDA receptor. It binds to a unique site on the NMDAR, independent of the glycine co-agonist site, to potentiate receptor activity. This binding event induces a conformational change in the NMDAR complex, increasing the probability of ion channel opening upon agonist binding and leading to enhanced calcium (Ca2+) influx.

Downstream Signaling Cascades

The enhanced NMDAR-mediated Ca2+ influx initiated by this compound triggers several key downstream signaling pathways crucial for synaptic plasticity:

  • Brain-Derived Neurotrophic Factor (BDNF) Pathway: NMDAR activation is known to increase the expression and release of BDNF. BDNF, in turn, binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating intracellular signaling cascades that promote synapse formation and maturation. The antidepressant effects of related NMDAR modulators have been shown to be dependent on BDNF release.

  • mTOR Signaling Pathway: The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of protein synthesis required for long-lasting synaptic plasticity. This compound, similar to other rapid-acting antidepressants, has been associated with the activation of the Akt/mTOR pathway. This activation leads to the synthesis of synaptic proteins that underlie the structural and functional changes at the synapse.

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is another important cascade involved in synaptogenesis that is activated downstream of NMDAR and TrkB receptors.

The convergent activation of these pathways ultimately leads to the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory, and an increase in dendritic spine density.

Zelquistinel_Signaling_Pathway This compound This compound NMDAR NMDA Receptor (Unique Allosteric Site) This compound->NMDAR Ca_Influx ↑ Ca²⁺ Influx NMDAR->Ca_Influx BDNF_TrkB ↑ BDNF Release & TrkB Activation Ca_Influx->BDNF_TrkB Akt_mTOR Akt/mTOR Pathway Activation BDNF_TrkB->Akt_mTOR ERK ERK Pathway Activation BDNF_TrkB->ERK Protein_Synth ↑ Synaptic Protein Synthesis Akt_mTOR->Protein_Synth ERK->Protein_Synth Synaptic_Plasticity Enhanced Synaptic Plasticity (↑ LTP, ↑ Spine Density) Protein_Synth->Synaptic_Plasticity

This compound's core signaling pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Pharmacology
ParameterAssayFindingReference
NMDAR Modulation Calcium imaging in cultured rat cortical neuronsPotentiated NMDA-induced Ca2+ influx at 0.3–10 nM
HEK293 cells expressing hNR1-NR2AEnhanced Ca2+ influx at 3–60 nM
HEK293 cells expressing hNR1-NR2BEnhanced Ca2+ influx at 10–100 nM
Receptor Binding Radioligand displacement assaysNo displacement of ligands for known NMDAR sites (including glycine site)
LTP Enhancement Rat hippocampal slicesDose-dependently enhanced LTP magnitude
Rat mPFC slicesEnhanced LTP at 20, 50, and 100 nM
Table 2: In Vivo Efficacy in Rodent Models
ModelSpeciesDosingKey FindingReference
Forced Swim Test (FST) RatSingle oral dose (0.1–100 µg/kg)Rapid and sustained antidepressant-like effects
Chronic Social Defeat (CSD) MouseSingle oral dose (30 µg/kg - 1 mg/kg)Restored social approach behavior
LTP Enhancement RatSingle oral dose (300 µg/kg)Enhanced hippocampal LTP for up to 2 weeks
RatSingle oral dose (300 µg/kg)Enhanced mPFC LTP for up to 1 week
PCP-Induced Hyperlocomotion Rat30 and 300 µg/kg, p.o.Significantly inhibited hyperlocomotion
Table 3: Pharmacokinetic Properties
ParameterSpeciesValueReference
Bioavailability RatHigh oral bioavailability (~100%)
Peak Plasma Concentration -Reached at ~30 minutes post-administration
Elimination Half-life -1.2–2.06 hours

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize this compound.

In Vitro Calcium Imaging
  • Objective: To measure this compound's effect on NMDAR-mediated intracellular calcium ([Ca2+]i) influx.

  • Cell Preparation: Primary cortical neurons from rat embryos are cultured for approximately 3 weeks. Alternatively, HEK293 cells stably expressing human NMDAR subunits (e.g., NR1-NR2A or NR1-NR2B) are used.

  • Assay Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • A baseline fluorescence is established.

    • Cells are stimulated with an NMDAR agonist (e.g., 10 µM NMDA) in the presence or absence of varying concentrations of this compound (e.g., 0.1–1000 nM).

    • Changes in intracellular calcium are measured by detecting changes in fluorescence intensity using a fluorometric imaging system.

    • To confirm the mechanism is independent of the glycine site, the experiment can be repeated in the presence of a glycine site antagonist like MDL 105,519.

Ex Vivo Slice Electrophysiology for Long-Term Potentiation (LTP)
  • Objective: To assess the effect of this compound on activity-dependent synaptic plasticity.

  • Tissue Preparation:

    • Rats are administered a single oral dose of this compound (e.g., 300 µg/kg) or vehicle.

    • At various time points post-dosing (e.g., 24 hours, 1 week, 2 weeks), animals are euthanized, and their brains are rapidly extracted.

    • Coronal slices (e.g., 400 µm thick) of the hippocampus or medial prefrontal cortex (mPFC) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recording Procedure:

    • Slices are allowed to recover in a holding chamber with oxygenated aCSF.

    • A single slice is transferred to a recording chamber continuously perfused with aCSF.

    • A stimulating electrode is placed on afferent pathways (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is placed in the corresponding postsynaptic region (e.g., stratum radiatum of CA1) to measure field excitatory postsynaptic potentials (fEPSPs).

    • A stable baseline of fEPSPs is recorded for 20-30 minutes.

    • LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).

    • Post-HFS fEPSPs are recorded for at least 60 minutes to measure the magnitude and stability of LTP.

    • The degree of potentiation is calculated as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Experimental_Workflow start Start dosing Animal Dosing (this compound or Vehicle, p.o.) start->dosing wait Time Delay (e.g., 24h, 1 week, 2 weeks) dosing->wait behavior Behavioral Testing (e.g., FST, Social Defeat) wait->behavior In vivo arm euthanasia Euthanasia & Brain Extraction wait->euthanasia Ex vivo arm analysis Data Analysis & Comparison behavior->analysis slicing Brain Slicing (Hippocampus, mPFC) euthanasia->slicing electro Ex Vivo Electrophysiology (LTP Measurement) slicing->electro electro->analysis end End analysis->end

A typical preclinical experimental workflow.
Forced Swim Test (FST)

  • Objective: To assess antidepressant-like activity in rodents.

  • Apparatus: A cylindrical tank filled with water (e.g., 25°C), deep enough so the animal cannot touch the bottom.

  • Procedure:

    • Rats are administered this compound or vehicle at specified doses.

    • After a set time (e.g., 1 hour or 24 hours), each rat is placed individually into the swim tank for a predetermined period (e.g., 5-15 minutes).

    • The session is typically video-recorded.

    • The duration of immobility (the state in which the animal makes only the minimal movements necessary to keep its head above water) is scored by a trained observer blinded to the treatment conditions.

    • A reduction in immobility time is interpreted as an antidepressant-like effect.

Therapeutic Rationale and Clinical Outlook

The ability of this compound to rapidly and sustainably enhance synaptic plasticity provides a strong rationale for its development as a treatment for MDD and potentially other disorders characterized by synaptic deficits, such as cognitive disorders and autism spectrum disorder. Its oral bioavailability and favorable safety profile are significant advantages over existing treatments, including ketamine.

The concept of "event-driven pharmacology," where a single dose triggers long-lasting metaplasticity, is a key feature of this compound. This suggests that intermittent dosing regimens (e.g., once-weekly) may be sufficient to maintain therapeutic effects, a significant departure from the chronic daily dosing required for traditional antidepressants. This compound is currently in Phase 2 clinical development to evaluate its safety and efficacy in patients with MDD.

Logical_Relationship Molecular Molecular Level: This compound binds to NMDAR as a Positive Allosteric Modulator Cellular Cellular Level: ↑ NMDAR-mediated Ca²⁺ influx ↑ BDNF/mTOR signaling Enhanced LTP Molecular->Cellular leads to Network Network Level: Strengthened Synaptic Connections in key brain circuits (mPFC, Hippocampus) Cellular->Network results in Behavioral Behavioral Level: Rapid & Sustained Antidepressant-like Effects Network->Behavioral manifests as Therapeutic Therapeutic Outcome: Reversal of Synaptic Deficits Associated with Depression Behavioral->Therapeutic indicates

The therapeutic logic of this compound.

Conclusion

This compound is a pioneering neuroplastogen that holds considerable promise for the treatment of major depressive disorder and other CNS conditions. Its unique mechanism as an oral NMDAR positive allosteric modulator allows it to directly enhance synaptic plasticity, addressing the underlying pathophysiology of these disorders. The robust preclinical data, demonstrating rapid and sustained efficacy coupled with a favorable safety profile, strongly support its continued clinical development. As our understanding of the role of synaptic dysfunction in neuropsychiatric illness grows, this compound stands out as a leading example of a new generation of precisely targeted, event-driven therapeutics designed to rewire the brain for lasting mental wellness.

References

The Allosteric Binding Site of Zelquistinel on the NMDA Receptor Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751) is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR). It represents a promising therapeutic agent for major depressive disorder (MDD), exhibiting rapid and sustained antidepressant-like effects in preclinical models. A key feature of this compound's mechanism of action is its unique binding site on the NMDAR complex, which is distinct from previously characterized modulatory sites. This technical guide provides an in-depth overview of the current understanding of this compound's binding site, the experimental evidence that has elucidated its location, and the functional consequences of its interaction with the NMDAR.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR function has been implicated in the pathophysiology of various neurological and psychiatric disorders, including depression.[2] The NMDAR is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (e.g., GluN2A, GluN2B).[3] The receptor possesses multiple distinct binding sites that modulate its activity, including the agonist sites for glutamate (B1630785) and glycine (B1666218), a channel-blocking site within the ion pore (targeted by phencyclidine and ketamine), and various allosteric sites.[2][4]

This compound emerged from a class of compounds known as "stinels," which includes the parent compound rapastinel (B1663592) (GLYX-13).[2] Unlike NMDAR antagonists like ketamine, this compound enhances NMDAR function, but without the dissociative side effects associated with channel blockers.[5] This favorable profile is attributed to its unique mechanism as a positive allosteric modulator that binds to a novel site on the receptor.[2][4]

Identification of the this compound Binding Site

The binding site of this compound has been characterized through a series of pharmacological and molecular biology experiments. These studies have conclusively demonstrated that this compound does not interact with the known orthosteric or allosteric sites on the NMDAR.

Radioligand Displacement Assays

Initial investigations into this compound's binding site involved radioligand displacement assays to assess its affinity for known NMDAR binding sites. These experiments consistently showed that this compound does not displace radiolabeled ligands for the following sites:

  • Glycine co-agonist site: this compound did not displace [³H]glycine.[4]

  • Glutamate agonist site: No displacement of [³H]CGP 39653 was observed.[4]

  • PCP channel-blocking site: this compound did not displace [³H]TCP or [³H]MK-801.[4]

  • Polyamine site: No affinity for the site labeled by [³H]Ifenprodil was detected.[4]

These findings strongly indicated that this compound interacts with the NMDAR complex at a novel, previously uncharacterized site.[2][4]

Functional Assays in the Presence of Site-Specific Antagonists

To further confirm the independence of this compound's action from the glycine site, functional assays were performed in the presence of a competitive glycine site antagonist, MDL 105,519. In cultured rat cortical neurons, this compound was still able to potentiate NMDA-induced intracellular calcium influx even when the glycine site was blocked by a saturating concentration of MDL 105,519.[4] This provided functional evidence that this compound's modulatory effect is not dependent on an interaction with the glycine binding pocket.[4][6]

In Silico Modeling and Site-Directed Mutagenesis

Computational modeling and site-directed mutagenesis studies have been instrumental in pinpointing the putative binding location for the "stinel" class of compounds, including this compound.

  • In Silico Modeling: Molecular modeling studies predicted a potential high-affinity binding site for rapastinel, a close analog of this compound, within the N-terminal domain (NTD) of the GluN2 subunits.[2][7]

  • Site-Directed Mutagenesis: Based on the in silico predictions, specific amino acid residues within the putative binding pocket of the GluN2A and GluN2B subunits were mutated. For rapastinel, mutation of arginine at position 392 to glutamic acid in GluN2A (R392E) and the analogous position in GluN2B (R393E) did not alter the receptor's response to glutamate or D-serine.[7] However, these mutations completely abolished the potentiating effect of rapastinel.[2][7] Subsequent studies have shown that this compound binds to the same site, and its modulatory effects are also eliminated by these mutations.[2]

These mutagenesis experiments provide strong evidence that the binding site for this compound is located within the N-terminal domain of the GluN2 subunits.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's potency and efficacy from key in vitro experiments.

Table 1: Potency of this compound in Functional Assays

Assay TypeCell/Tissue TypeParameterValueReference
NMDA-induced Calcium InfluxCultured Rat Cortical NeuronsMaximal Potentiation~100 nM[2]
NMDA-induced Calcium InfluxCultured Rat Cortical NeuronsEC₅₀Not explicitly stated, but maximal effect at lower concentration than rapastinel[2]
NMDAR-mediated EPSCsRat Medial Prefrontal Cortex SlicesSignificant Potentiation20, 50, 100 nM[5]

Table 2: Radioligand Binding Affinity of this compound for Known NMDAR Sites

RadioligandTarget SiteResultReference
[³H]glycineGlycine co-agonist siteNo significant displacement[4]
[³H]CGP 39653Glutamate agonist siteNo significant displacement[4]
[³H]TCP, [³H]MK-801PCP channel-blocking siteNo significant displacement[4]
[³H]IfenprodilPolyamine siteNo significant displacement[4]

Experimental Protocols

Radioligand Displacement Assay (General Protocol)
  • Objective: To determine if this compound binds to known modulatory sites on the NMDAR.

  • Methodology:

    • Membrane Preparation: Rat forebrain tissue is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the NMDARs.

    • Binding Reaction: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]glycine) at a concentration near its Kd value.

    • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Analysis: The data are analyzed to determine the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀ value).

Site-Directed Mutagenesis (General Protocol)
  • Objective: To identify specific amino acid residues essential for this compound's modulatory effect.

  • Methodology:

    • Plasmid Template: A plasmid vector containing the cDNA for the NMDAR subunit of interest (e.g., GluN2A) is used as a template.

    • Primer Design: Primers are designed to be complementary to the template DNA, with the exception of a mismatch at the desired mutation site (e.g., to change arginine to glutamic acid).

    • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers.

    • Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).

    • Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

    • Verification: The plasmid DNA is isolated from the bacteria and sequenced to confirm the presence of the desired mutation.

    • Functional Expression: The mutated NMDAR subunit cDNA is co-transfected with the other necessary subunits into a host cell line (e.g., HEK293 cells) for functional characterization.

Calcium Influx Assay (General Protocol)
  • Objective: To measure the effect of this compound on NMDAR-mediated intracellular calcium concentration.

  • Methodology:

    • Cell Culture: Primary cortical neurons or HEK293 cells stably expressing specific NMDAR subtypes are cultured on multi-well plates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

    • Compound Application: this compound and the NMDAR agonist (NMDA) are added to the cells.

    • Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

    • Analysis: The peak fluorescence response or the area under the curve is quantified to determine the potentiation of the NMDA-induced calcium influx by this compound.

Visualizations

NMDAR Complex with this compound Binding Site

NMDAR_Binding_Site Figure 1: Putative Binding Site of this compound on the NMDAR Complex cluster_NMDAR NMDA Receptor Complex cluster_GluN2_1_domains GluN2 Subunit cluster_GluN1_1_domains GluN1 Subunit GluN1_1 GluN1 GluN2_1 GluN2 GluN1_2 GluN1 GluN2_2 GluN2 NTD_1 NTD LBD_1 LBD (Glutamate) TMD_1 TMD NTD_2 NTD LBD_2 LBD (Glycine) TMD_2 TMD This compound This compound This compound->NTD_1 Binds to a novel site

Caption: Putative Binding Site of this compound on the NMDAR Complex

Experimental Workflow for Binding Site Identification

Experimental_Workflow Figure 2: Workflow for Identifying the this compound Binding Site start Hypothesis: This compound binds to a novel site on the NMDAR radioligand Radioligand Displacement Assays (Glycine, Glutamate, PCP, Polyamine sites) start->radioligand result1 Result: No displacement of known ligands radioligand->result1 functional Functional Assays with Glycine Site Antagonist (MDL 105,519) result1->functional result2 Result: Potentiation of Ca2+ influx persists functional->result2 modeling In Silico Modeling result2->modeling mutagenesis Site-Directed Mutagenesis of GluN2 NTD modeling->mutagenesis result3 Result: Mutation abolishes this compound's effect mutagenesis->result3 conclusion Conclusion: This compound binds to a novel allosteric site on the GluN2 NTD result3->conclusion

Caption: Workflow for Identifying the this compound Binding Site

Signaling Pathway of this compound-Mediated NMDAR Modulation

Signaling_Pathway Figure 3: Downstream Effects of this compound Binding This compound This compound NMDAR NMDAR Complex (GluN1/GluN2) This compound->NMDAR Allosteric Modulation Ca_influx Increased Ca²⁺ Influx NMDAR->Ca_influx Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Ca_influx->Synaptic_Plasticity Antidepressant Antidepressant-like Effects Synaptic_Plasticity->Antidepressant Glutamate Glutamate Glutamate->NMDAR Agonist Binding

Caption: Downstream Effects of this compound Binding

Conclusion

References

Pharmacological Profile of Zelquistinel: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelquistinel (formerly AGN-241751/GATE-251) is a novel, orally bioavailable small-molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It represents a promising therapeutic candidate for major depressive disorder (MDD) and other neuropsychiatric conditions, with a mechanism of action that promotes synaptic plasticity.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols used in its evaluation.

Mechanism of Action: A Novel Approach to NMDA Receptor Modulation

This compound enhances the function of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. Unlike traditional NMDA receptor modulators, this compound acts at a unique, novel binding site on the receptor complex, independent of the glutamate (B1630785), glycine, PCP, and polyamine binding sites. This allosteric modulation potentiates the receptor's response to its endogenous agonists, glutamate and glycine/D-serine, leading to an enhanced influx of calcium ions upon receptor activation.

This positive modulation of the NMDA receptor by this compound is believed to underlie its rapid and sustained antidepressant-like effects observed in preclinical models. The downstream signaling cascade involves the activation of pathways crucial for synaptogenesis and long-term potentiation (LTP), including brain-derived neurotrophic factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB), and subsequent activation of the Extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) pathways.

Signaling Pathway of this compound's Action

Zelquistinel_Signaling_Pathway This compound This compound NMDAR NMDA Receptor (Novel Allosteric Site) This compound->NMDAR Ca_Influx ↑ Ca²⁺ Influx NMDAR->Ca_Influx BDNF ↑ BDNF Release Ca_Influx->BDNF TrkB TrkB Receptor BDNF->TrkB ERK_Pathway ERK Pathway TrkB->ERK_Pathway mTOR_Pathway mTOR Pathway TrkB->mTOR_Pathway Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP, Synaptogenesis) ERK_Pathway->Synaptic_Plasticity mTOR_Pathway->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

Downstream signaling cascade initiated by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy
ParameterCell TypeAgonist(s)This compound ConcentrationEffectReference
Ca²⁺ InfluxRat Cortical Neurons10 µM NMDA0.3–10 nM~30% potentiation
Ca²⁺ InfluxRat Cortical Neurons10 µM NMDA≥100 nM~25% inhibition
Ca²⁺ InfluxHEK293-hNR1/NR2A300 nM Glutamate + 3 µM D-serine3–60 nMPotentiation
Ca²⁺ InfluxHEK293-hNR1/NR2B100 nM Glutamate + 3 µM D-serine3–60 nMPotentiation
NMDA-mediated EPSCsRat mPFC Pyramidal Neurons-20, 50, 100 nMConcentration-dependent increase
Long-Term Potentiation (LTP)Rat mPFC Slices-60, 100, 250 nMSignificant increase
Table 2: In Vivo Efficacy in Preclinical Models
ModelSpeciesDose Range (Oral)EndpointResultReference
Forced Swim TestRat0.1–100 µg/kgImmobility TimeSignificant reduction
Chronic Social DefeatMouse30 µg/kg - 1 mg/kgSocial InteractionRestoration of social behavior
Phencyclidine-induced HyperlocomotionRat30–300 µg/kgLocomotor ActivityInhibition of hyperlocomotion
Table 3: Preclinical Pharmacokinetic Profile in Rats (Single Dose)
ParameterRouteValueUnitReference
BioavailabilityOral~100%
TmaxOral0.50hours
Half-life (t½)Oral1.21 - 2.06hours
Apparent Clearance (CL/F)Oral9.04 - 11.2mL/min/kg
Apparent Volume of Distribution (Vss)Oral0.57L/kg

Detailed Experimental Protocols

In Vitro Calcium Imaging

This protocol is designed to measure this compound's modulation of NMDA receptor-mediated intracellular calcium influx in cultured neurons or cell lines.

Calcium_Imaging_Workflow Cell_Culture Cell Culture (e.g., Rat Cortical Neurons or HEK293 cells expressing NMDARs) Dye_Loading Dye Loading (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline Establish Baseline Fluorescence Dye_Loading->Baseline Application Application of Agonist ± this compound Baseline->Application Recording Fluorescence Recording (ratiometric imaging at 340/380 nm) Application->Recording Analysis Data Analysis (change in fluorescence ratio) Recording->Analysis Forced_Swim_Test_Workflow Acclimation Animal Acclimation to Test Room Dosing Oral Administration of This compound or Vehicle Acclimation->Dosing Pre_Test Pre-Test Session (Day 1) (e.g., 15 min swim) Dosing->Pre_Test Test Test Session (Day 2) (e.g., 5 min swim) Pre_Test->Test Recording Video Recording of Behavior Test->Recording Scoring Scoring of Immobility Time Recording->Scoring

References

Zelquistinel's Modulation of Long-Term Potentiation in the Hippocampus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Zelquistinel, a novel, orally bioavailable N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator, on long-term potentiation (LTP) in the hippocampus. This compound has demonstrated rapid and sustained antidepressant-like effects in preclinical models, which are hypothesized to be mechanistically linked to its ability to enhance synaptic plasticity.[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of the NMDA receptor.[3] Unlike NMDAR antagonists, this compound enhances the receptor's function in the presence of its endogenous ligands, glutamate (B1630785) and a co-agonist like D-serine or glycine.[3][4] It binds to a unique site on the NMDAR, independent of the glycine-binding site, inducing a conformational change that increases the probability of ion channel opening. This leads to an enhanced influx of calcium ions (Ca2+) and potentiation of NMDAR-mediated synaptic currents, which is a critical step in the induction of LTP.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on LTP in the rat hippocampus, as demonstrated in key preclinical studies. The data highlight an inverted-U dose-response relationship, a characteristic feature of many molecules that modulate synaptic plasticity.

Table 1: Ex Vivo Effect of this compound on LTP in Hippocampal Slices 24 Hours After a Single Oral Dose

Oral Dose (µg/kg)Normalized fEPSP Slope (% of Baseline)Statistical Significance (vs. Vehicle)
Vehicle~140%-
10Significantly EnhancedP < 0.05
100Significantly EnhancedP < 0.05
300Significantly EnhancedP < 0.05
1,000 (1 mg/kg)Not Significantly Altered-
10,000 (10 mg/kg)Not Significantly Altered-

Data extracted from Burgdorf et al., 2022.

Table 2: Duration of Metaplasticity Enhancement in the Hippocampus After a Single 300 µg/kg Oral Dose of this compound

Time Post-DoseLTP MagnitudeStatistical Significance (vs. Vehicle)
24 hoursSignificantly EnhancedP < 0.05
72 hoursSignificantly EnhancedP < 0.05
1 weekMaximum Enhancement ObservedP < 0.05
2 weeksSignificantly EnhancedP < 0.05
4 weeksReturned to Vehicle Levels-

Data extracted from Burgdorf et al., 2022.

Experimental Protocols

The following methodologies are based on the pivotal studies investigating this compound's effect on hippocampal LTP.

Hippocampal Slice Preparation
  • Animals: Male Sprague Dawley rats were used.

  • Anesthesia and Perfusion: Rats were anesthetized, and the brain was rapidly removed.

  • Slicing: Transverse hippocampal slices (typically 400 µm thick) were prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Incubation: Slices were allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recordings commenced.

Electrophysiological Recordings
  • Recording Chamber: Slices were transferred to a Haas-style interface recording chamber continuously perfused with oxygenated aCSF at 32°C ± 0.5°C.

  • aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 dextrose. The solution also contained picrotoxin (B1677862) (20 µM) and CGP 55845 (200 nM) to block GABA-A and GABA-B receptors, respectively.

  • Stimulation: A bipolar stainless-steel stimulating electrode was placed in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

  • Recording: A glass microelectrode filled with aCSF was placed in the stratum radiatum of the CA1 region to record fEPSPs.

  • Basal Transmission: Stable baseline recordings of fEPSP slope were established for at least 15 minutes prior to LTP induction.

LTP Induction
  • Protocol: LTP was induced using a high-frequency stimulation protocol, typically theta-burst stimulation (TBS). This involves multiple trains of high-frequency bursts (e.g., 3 trains of 10 x 100-Hz/5 pulse bursts).

  • Measurement: The fEPSP slope was monitored for at least 60 minutes post-TBS to assess the induction and maintenance of LTP. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the pre-TBS baseline.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the enhancement of LTP.

Zelquistinel_LTP_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Agonist Binding This compound This compound This compound->NMDAR Positive Allosteric Modulation Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, ERK, mTOR) Ca_Influx->Downstream Activation LTP LTP Enhancement Downstream->LTP Induction & Maintenance

Proposed signaling pathway for this compound-mediated LTP enhancement.
Experimental Workflow

This diagram outlines the experimental workflow for assessing the ex vivo effects of orally administered this compound on hippocampal LTP.

Experimental_Workflow cluster_animal In Vivo Phase cluster_slice Ex Vivo Phase cluster_recording Electrophysiology Animal Sprague Dawley Rat Dosing Oral Administration (this compound or Vehicle) Animal->Dosing Wait Waiting Period (e.g., 24 hours) Dosing->Wait Sacrifice Euthanasia & Brain Extraction Wait->Sacrifice Slicing Hippocampal Slice Preparation Sacrifice->Slicing Recovery Slice Recovery & Incubation Slicing->Recovery Baseline Baseline fEPSP Recording Recovery->Baseline TBS Theta-Burst Stimulation (TBS) Baseline->TBS Post_TBS Post-TBS fEPSP Recording TBS->Post_TBS Analysis Data Analysis (LTP Magnitude Calculation) Post_TBS->Analysis

Workflow for ex vivo analysis of this compound's effect on LTP.

Conclusion

This compound enhances hippocampal LTP through positive allosteric modulation of the NMDA receptor. This effect is dose-dependent, exhibiting an inverted-U shaped response curve, and is remarkably persistent, lasting for up to two weeks after a single oral administration. The underlying mechanism involves an increased influx of Ca2+ through the NMDAR channel, which triggers downstream signaling cascades crucial for the induction and maintenance of LTP. These findings provide a strong mechanistic basis for the observed rapid and sustained antidepressant-like effects of this compound and highlight its therapeutic potential for major depressive disorder and other conditions characterized by impaired synaptic plasticity. Further research will continue to elucidate the precise molecular interactions and long-term structural changes induced by this novel compound.

References

Preclinical Evidence for Zelquistinel's Antidepressant Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zelquistinel (formerly AGN-241751, now GATE-251) is a novel, orally bioavailable, small-molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It represents a new generation of neuroplastogens being investigated for the treatment of major depressive disorder (MDD).[3][4] Unlike traditional antidepressants that can take weeks to elicit a therapeutic response, this compound is designed to produce rapid and sustained antidepressant effects by directly targeting synaptic plasticity.[5] This technical guide provides an in-depth overview of the preclinical data supporting this compound's antidepressant potential, focusing on its mechanism of action, efficacy in animal models, and the detailed experimental protocols used in its evaluation.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound's primary mechanism of action is the potentiation of NMDAR activity. It binds to a unique, novel regulatory site on the NMDAR complex, independent of the glutamate (B1630785) or glycine (B1666218) co-agonist binding sites. This allosteric modulation enhances the receptor's response to endogenous glutamate, leading to an increase in calcium influx upon receptor activation. This process is crucial for initiating downstream signaling cascades that promote synaptic plasticity, the biological basis for learning, memory, and mood regulation.

The antidepressant effects of this compound are associated with the activation of intracellular signaling pathways, including mTOR, and an increase in the production and release of Brain-Derived Neurotrophic Factor (BDNF). These pathways converge to enhance long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. A single dose of this compound has been shown to enhance LTP for up to two weeks, suggesting a durable "event-driven" pharmacological effect where the biological changes outlast the presence of the drug in the system.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2 Subunits) Glutamate->NMDAR Activates This compound This compound This compound->NMDAR Binds to Allosteric Site Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Potentiates Signaling_Cascade Intracellular Signaling Cascades (e.g., mTOR) Ca_Influx->Signaling_Cascade Activates BDNF BDNF Production & Release Signaling_Cascade->BDNF Upregulates LTP Enhanced LTP (Synaptic Plasticity) BDNF->LTP Promotes Antidepressant_Effects Antidepressant Effects LTP->Antidepressant_Effects Leads to

Caption: Proposed signaling pathway for this compound's antidepressant effects.

Quantitative Data Summary

The preclinical profile of this compound is characterized by high potency, oral bioavailability, and rapid, durable efficacy in established rodent models of depression.

Table 1: In Vitro NMDAR Modulation
Assay TypeCell TypeNMDAR SubtypeEffectPotency (EC₅₀) / ConcentrationCitation
Calcium InfluxCultured Rat Cortical NeuronsMixedPotentiation0.3–30 nM
Calcium InfluxHEK293 CellsHuman NR1-NR2APotentiationEC₅₀ = 9.9 ± 0.5 nM
Calcium InfluxHEK293 CellsHuman NR1-NR2BPotentiationEC₅₀ = 35.0 ± 0.7 nM
Calcium InfluxHEK293 CellsHuman NR1-NR2CPotentiationEC₅₀ = 9.7 ± 0.6 nM
Calcium InfluxHEK293 CellsHuman NR1-NR2DNo EffectN/A
Table 2: In Vivo Efficacy in Rodent Models
ModelSpeciesAdministrationEffective Dose RangeEffect DurationCitation
Forced Swim Test (FST)RatOral (single dose)0.1–100 µg/kgRapid (1 hr) & Sustained (>7 days)
Chronic Social Deficit (CSD)MouseOral (single dose)0.1–100 µg/kgRapid and Sustained
PCP-Induced HyperlocomotionRodentOral30 and 300 µg/kgReversal of hyperlocomotion
Table 3: Preclinical Pharmacokinetics
ParameterSpeciesValueCitation
Oral BioavailabilityRat~100%
Peak Plasma Concentration (Tₘₐₓ)Human30 minutes
Elimination Half-life (T₁/₂)Human1.2–2.06 hours
CNS PenetrationRatFavorable brain-to-plasma and CSF-to-plasma ratios
CSF Cₘₐₓ (at 30 µg/kg oral dose)RatEstimated 2.56 ng/mL (8 nM)

Detailed Experimental Protocols

The antidepressant-like effects and mechanism of action of this compound were evaluated using a battery of well-validated preclinical assays.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant efficacy. It is based on the principle that animals will cease escape-oriented behaviors and adopt an immobile posture after a period of being in an inescapable, stressful situation (a cylinder of water). Antidepressant compounds characteristically reduce the duration of immobility.

  • Apparatus: A transparent Plexiglas cylinder (typically 40 cm high x 20 cm diameter) is filled with water (23-25°C) to a depth that prevents the rodent from touching the bottom with its tail or paws (e.g., 15-30 cm).

  • Procedure: The standard protocol involves a two-day procedure.

    • Day 1 (Pre-test/Habituation): Rats are placed in the water for a 15-minute session. This initial exposure induces the subsequent immobility behavior.

    • Day 2 (Test Session): 24 hours later, the animals are administered this compound or vehicle orally. Following a specific pretreatment time (e.g., 60 minutes), they are placed back into the water cylinder for a 5-minute test session.

  • Data Collection: The duration of immobility (making only movements necessary to keep the head above water) is recorded, typically during the final 4 minutes of the test. A reduction in immobility time is interpreted as an antidepressant-like effect.

Chronic Social Deficit (CSD) Mouse Model

This model assesses antidepressant efficacy by leveraging social stress to induce depressive-like phenotypes, such as social avoidance.

  • Procedure:

    • Induction Phase: An experimental mouse is repeatedly exposed to a novel, aggressive CD-1 strain mouse for a period of 10 days. The exposure involves brief periods of physical interaction, followed by prolonged sensory exposure where the mice are housed in the same cage but separated by a perforated divider.

    • Social Interaction Test: Following the stress induction, the mouse's preference for interacting with a novel mouse versus an empty enclosure is measured. Time spent in the "interaction zone" is recorded. "Susceptible" mice are those that spend significantly less time interacting with the novel mouse.

  • Drug Testing: Susceptible mice are treated with a single oral dose of this compound. Social interaction is re-assessed at various time points (e.g., 24 hours, 7 days) to determine if the drug reverses the social avoidance phenotype.

Long-Term Potentiation (LTP) Measurement

This electrophysiological technique directly measures synaptic plasticity in brain slices.

  • Slice Preparation: Rats are administered an oral dose of this compound (e.g., 300 µg/kg) or vehicle. At various time points post-dosing (e.g., 24 hours to 4 weeks), the animals are euthanized, and their brains are rapidly removed. Transverse slices of the hippocampus and medial prefrontal cortex (mPFC) are prepared.

  • Electrophysiological Recording: Slices are placed in a recording chamber perfused with artificial cerebrospinal fluid. A stimulating electrode is placed to activate presynaptic fibers, and a recording electrode measures the postsynaptic response (field excitatory postsynaptic potentials, fEPSPs).

  • LTP Induction: After establishing a stable baseline response, LTP is induced using a high-frequency stimulation (HFS) protocol. The magnitude and stability of the potentiated response are recorded for at least 60 minutes post-HFS. An enhancement in the magnitude of LTP in slices from this compound-treated animals compared to vehicle indicates an enhancement of synaptic plasticity.

Safety and Tolerability Assays
  • Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. This compound was found to have no impact on rotarod performance, indicating a lack of sedative or motor-impairing side effects.

  • Phencyclidine (PCP)-Induced Hyperlocomotion: PCP is an NMDAR antagonist that induces hyperlocomotion in rodents, a model used to screen for antipsychotic potential and assess NMDAR target engagement. This compound dose-dependently inhibited PCP-induced hyperlocomotion, providing further evidence that its mechanism involves the positive modulation of NMDARs.

cluster_workflow Preclinical Experimental Workflow start Select Animal Model (e.g., Rat, Mouse) dosing Oral Administration: This compound vs. Vehicle start->dosing wait Pretreatment Interval (e.g., 60 min) dosing->wait behavioral_test Behavioral Assay wait->behavioral_test fst Forced Swim Test (FST) behavioral_test->fst e.g. csd Chronic Social Deficit (CSD) behavioral_test->csd e.g. data_collection Data Collection: - Immobility Time (FST) - Social Interaction Time (CSD) fst->data_collection csd->data_collection analysis Statistical Analysis: Compare Drug vs. Vehicle data_collection->analysis outcome Determine Antidepressant-like Efficacy analysis->outcome

Caption: Generalized workflow for in vivo antidepressant efficacy testing.

Conclusion

The preclinical data for this compound provide robust evidence for its potential as a rapid-acting and long-lasting oral antidepressant. Its unique mechanism as a positive allosteric modulator of the NMDAR directly targets the synaptic dysfunction thought to underlie depression. In vitro studies confirm its potency and selectivity, while in vivo studies in validated rodent models demonstrate significant antidepressant-like effects after a single oral dose. Furthermore, this compound enhances synaptic plasticity, a key convergent mechanism for novel antidepressants, and exhibits a favorable safety profile, lacking the motor impairments or psychotomimetic side effects associated with NMDAR antagonists. These comprehensive preclinical findings strongly support the ongoing clinical development of this compound for the treatment of major depressive disorder.

References

The Discovery and Development of Zelquistinel (AGN-241751): A Technical Guide to a Novel NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751, also known as GATE-251) is a third-generation, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Developed to overcome the limitations of earlier NMDA receptor modulators, this compound offers a promising new approach for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions.[5] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key preclinical and clinical findings for this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The Rationale for NMDA Receptor Modulation in Depression

The glutamate (B1630785) system, particularly the NMDA receptor, has emerged as a critical target for the development of rapid-acting antidepressants. Dysfunction of glutamatergic neurotransmission is implicated in the pathophysiology of MDD. While traditional antidepressants targeting monoaminergic systems often have a delayed onset of action, NMDA receptor modulators have demonstrated the ability to produce rapid and sustained antidepressant effects.

This compound was developed as a successor to earlier NMDA receptor modulators like rapastinel, a tetrapeptide with poor oral bioavailability. As a non-peptide small molecule, this compound was designed to have improved drug-like properties, including high oral bioavailability, while retaining the therapeutic benefits of positive NMDA receptor modulation.

Discovery and Development History

This compound was discovered by Aptinyx Inc. using their proprietary chemistry platform and was subsequently acquired by Allergan in 2018. The U.S. Food and Drug Administration (FDA) granted Fast Track designation for this compound for the treatment of MDD in July 2018. The development of this compound is now being led by Gate Neurosciences.

Mechanism of Action: A Unique Approach to Synaptic Plasticity

This compound is a positive allosteric modulator of the NMDA receptor, meaning it enhances the receptor's function in the presence of its natural ligands, glutamate and glycine (B1666218). A key feature of this compound is that it binds to a unique site on the NMDA receptor, independent of the glycine co-agonist site. This distinct mechanism of action is thought to contribute to its favorable safety and tolerability profile.

The therapeutic effects of this compound are believed to be mediated through the enhancement of synaptic plasticity, a fundamental process for learning, memory, and mood regulation. Specifically, this compound has been shown to facilitate long-term potentiation (LTP), a cellular correlate of synaptic strengthening, in the medial prefrontal cortex (mPFC) and hippocampus.

Signaling Pathway

This compound's modulation of the NMDA receptor initiates a downstream signaling cascade that ultimately leads to enhanced synaptic function. A critical aspect of this pathway is the involvement of the GluN2B subunit, as the antidepressant-like effects of this compound are dependent on GluN2B-containing NMDA receptors on excitatory neurons in the mPFC. Activation of these receptors leads to the stimulation of the Akt/mTOR signaling pathway, which is crucial for protein synthesis required for synaptic plasticity. Furthermore, the therapeutic effects of this compound are dependent on the release of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal survival and growth.

This compound Signaling Pathway This compound This compound NMDAR NMDA Receptor (GluN1/GluN2B) This compound->NMDAR Positive Allosteric Modulation Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx Akt_mTOR ↑ Akt/mTOR Signaling Ca_influx->Akt_mTOR BDNF ↑ BDNF Release Akt_mTOR->BDNF Synaptic_Plasticity ↑ Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Antidepressant_Effect Antidepressant Effect Synaptic_Plasticity->Antidepressant_Effect

Figure 1: this compound's Signaling Pathway

Quantitative Data

In Vitro Potency

While specific binding affinity values (Ki) for this compound have not been reported, its functional potency has been characterized in various assays.

Assay TypeCell Line/TissueParameterValueReference(s)
NMDA-induced Ca²⁺ influxRat cortical neuronsPotentiation~30% at 0.3-10 nM
NMDA-induced Ca²⁺ influxHEK293 (hNR1/NR2A)PotentiationBiphasic, peak at ~10-30 nM
NMDA-induced Ca²⁺ influxHEK293 (hNR1/NR2B)PotentiationBiphasic, peak at ~10-30 nM
NMDA-mediated EPSCsRat mPFC slicesPotentiationSignificant at 50 nM and 100 nM
Preclinical Pharmacokinetics (Rat)
ParameterValueRouteReference(s)
Oral Bioavailability>90%Oral
Tmax30 minutesOral
T1/21.2 - 2.06 hoursOral
Clinical Pharmacokinetics (Human)
ParameterValueRouteReference(s)
Tmax30 minutesOral
T1/21.21 - 2.06 hoursOral
Clinical Efficacy (Phase IIa)

An exploratory Phase IIa clinical trial of once-weekly oral this compound in patients with MDD was completed in 2019.

Treatment GroupNChange from Baseline in MADRS Score at Week 3p-valueReference(s)
This compound (Dose 1)--9.5Not Reported
This compound (Dose 2)--10.6Not Reported
Placebo--7.7Not Reported
Note: Specific doses, sample sizes (N), and p-values were not available in the provided search results.

Experimental Protocols

NMDAR-Mediated Intracellular Calcium Influx Assay

This assay is used to determine the functional effect of this compound on NMDA receptor activity.

  • Cells: HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) or primary rat cortical neurons.

  • Procedure:

    • Cells are seeded in 384-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 6).

    • A baseline fluorescence reading is taken.

    • This compound is added at various concentrations, followed by the addition of NMDA and a co-agonist (e.g., glycine or D-serine).

    • Changes in intracellular calcium are measured by detecting the fluorescence signal over time using a plate reader.

  • Data Analysis: The increase in fluorescence intensity reflects the influx of calcium through the NMDA receptor channels. The potentiation by this compound is calculated as the percentage increase in the NMDA-induced signal in the presence of the compound compared to the signal with NMDA alone.

Rodent Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

  • Animals: Male Sprague-Dawley rats or C57BL/6J mice.

  • Apparatus: A cylindrical tank filled with water (24-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • Pre-test (Rats): On day 1, rats are placed in the water for a 15-minute session.

    • Test: 24 hours after the pre-test, animals are administered this compound or vehicle orally. At a specified time post-dosing (e.g., 60 minutes), they are placed back in the water for a 5-minute test session.

    • The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.

  • Data Analysis: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Long-Term Potentiation (LTP) in Medial Prefrontal Cortex (mPFC) Slices

This electrophysiological technique is used to assess the effect of this compound on synaptic plasticity.

  • Tissue Preparation: Coronal brain slices (350-400 µm thick) containing the mPFC are prepared from rats.

  • Recording Setup: Slices are placed in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed in layer II/III of the mPFC, and a recording electrode is placed in layer V to record field excitatory postsynaptic potentials (fEPSPs).

  • Procedure:

    • A stable baseline of fEPSPs is recorded for at least 30 minutes.

    • This compound is bath-applied to the slice.

    • LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation).

    • fEPSPs are recorded for at least 60 minutes post-HFS.

  • Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline. A greater potentiation in the presence of this compound indicates an enhancement of synaptic plasticity.

Experimental Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Clinical Trials Calcium Influx NMDAR-Mediated Calcium Influx Assay LTP Recording Long-Term Potentiation (LTP) in mPFC Slices Calcium Influx->LTP Recording Functional Confirmation FST Forced Swim Test (FST) LTP Recording->FST Synaptic Plasticity Correlate PK_Studies Pharmacokinetic Studies FST->PK_Studies Behavioral Efficacy PhaseI Phase I (Safety & PK) PK_Studies->PhaseI Preclinical Data PhaseII Phase II (Efficacy & Dosing) PhaseI->PhaseII Safety & Tolerability

Figure 2: Generalized Experimental Workflow for this compound Development

Conclusion

This compound represents a significant advancement in the development of NMDA receptor modulators for the treatment of major depressive disorder. Its unique mechanism of action as a positive allosteric modulator, coupled with its favorable oral bioavailability, distinguishes it from previous generations of compounds. Preclinical studies have robustly demonstrated its rapid and sustained antidepressant-like effects, which are mechanistically linked to the enhancement of synaptic plasticity in key brain regions. While clinical development is ongoing, the data gathered thus far supports the potential of this compound as a novel, effective, and well-tolerated treatment for patients with MDD. Further research and clinical trials will be crucial in fully elucidating the therapeutic potential of this promising compound.

References

A Technical Guide to Zelquistinel's Modulation of Glutamatergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751, now GATE-251) is a novel, orally bioavailable small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR) under investigation for the treatment of major depressive disorder (MDD).[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in modulating glutamatergic pathways. It synthesizes preclinical and clinical data to offer a comprehensive resource for professionals in neuroscience and drug development. This compound represents a significant advancement in the pursuit of rapid-acting antidepressants by positively modulating NMDARs to enhance synaptic plasticity, a key process often impaired in neuropsychiatric disorders.[2][3]

Introduction: The Glutamatergic System and the NMDA Receptor

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system (CNS) and plays a critical role in synaptic plasticity, learning, and memory.[2][4] The N-methyl-D-aspartate receptor (NMDAR) is a key component of this system. NMDARs are ionotropic receptors that are unique in their requirement for both glutamate (B1630785) and a co-agonist (glycine or D-serine) to bind for activation, which leads to an influx of Ca2+. This calcium influx initiates downstream signaling cascades crucial for long-term potentiation (LTP), a cellular mechanism underlying synaptic strengthening. Dysregulation of NMDAR function and impaired synaptic plasticity are implicated in the pathophysiology of major depressive disorder (MDD). This has led to the development of NMDAR modulators as potential rapid-acting antidepressants.

This compound: A Third-Generation NMDA Receptor Modulator

This compound is a small-molecule NMDAR modulator that is orally active. It has demonstrated rapid-acting and sustained antidepressant-like effects in preclinical models. Unlike its predecessor rapastinel, this compound is not a peptide, which contributes to its improved drug-like properties, including oral bioavailability and increased potency. The U.S. FDA has granted Fast Track designation for its development as a treatment for MDD.

Mechanism of Action

A Unique Binding Site Independent of the Glycine (B1666218) Co-agonist Site

Initial hypotheses suggested that molecules in the same class as this compound acted as partial agonists at the glycine binding site of the NMDAR. However, extensive research has clarified that this compound and related compounds ("stinels") act as positive allosteric modulators (PAMs) at a novel, distinct binding site on the NMDAR. Radioligand displacement assays have confirmed that this compound does not bind to the glycine site or any other known modulatory sites on the NMDAR complex. Furthermore, this compound potentiates NMDAR activity even in the presence of a glycine site competitive antagonist, MDL 105,519, providing strong evidence for its unique mechanism.

Positive Allosteric Modulation and Enhancement of Synaptic Plasticity

This compound functions by enhancing the NMDAR's response to its endogenous ligands, glutamate and a co-agonist. This positive modulation leads to an enhancement of synaptic plasticity, structure, and function in the brain. Preclinical studies have shown that a single oral dose of this compound can produce a rapid and sustained enhancement of LTP in both the hippocampus and medial prefrontal cortex. This effect is believed to underlie its rapid and long-lasting antidepressant-like effects.

Downstream Signaling Pathways

The enhancement of NMDAR function by this compound initiates intracellular signaling cascades that are critical for neuroplasticity. While the specific downstream pathways of this compound are still being fully elucidated, they are thought to converge with those activated by other neuroplastogens. These pathways likely include the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB). This, in turn, can activate key intracellular signaling cascades such as the Extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) pathways, both of which are known to be crucial for synaptic protein synthesis and structural changes at the synapse.

Zelquistinel_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR NMDA Receptor (GluN1/GluN2) This compound->NMDAR Binds to Novel Site Glutamate Glutamate Glutamate->NMDAR Binds Glycine_D-Serine Glycine / D-Serine Glycine_D-Serine->NMDAR Binds Ca2_influx Ca²+ Influx NMDAR->Ca2_influx Channel Opening BDNF_Signaling BDNF-TrkB Signaling Ca2_influx->BDNF_Signaling Activates ERK_mTOR ERK / mTOR Pathways BDNF_Signaling->ERK_mTOR Activates Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) ERK_mTOR->Synaptic_Plasticity Promotes

Caption: this compound's proposed signaling pathway.

Quantitative Preclinical and Clinical Data

Table 1: Pharmacokinetic Properties of this compound
ParameterValueSpeciesNotes
Oral Bioavailability~100%RodentHigh oral bioavailability allows for reliable dosing.
Tmax (Plasma)30 minutesRodentRapid absorption into the plasma.
Tmax (CSF)4 hoursHumanSignificant transport into the central nervous system.
Elimination Half-Life1.2–2.06 hoursHumanRelatively short half-life.
Effect of FoodCmax reduced, AUC unaffectedHumanA high-fat meal slows absorption but not total exposure.
Table 2: Preclinical Efficacy of this compound
AssaySpeciesDose Range (Oral)Key Finding
Forced Swim TestRat0.1–100 µg/kgSingle dose produced rapid and sustained antidepressant-like effects.
Chronic Social Defeat StressMouse30 µg/kg - 1 mg/kgRestored social approach behavior in stress-susceptible mice.
Phencyclidine-induced HyperlocomotionRat30-300 µg/kgInhibited hyperlocomotion, suggesting modulation of NMDAR antagonist effects.
Rotarod PerformanceRat10 mg/kgNo impact on motor coordination, indicating a favorable side-effect profile.
Table 3: Clinical Efficacy of this compound (Phase IIa)
Study PopulationDosingPrimary EndpointResult
Major Depressive Disorder (MDD)Once-weekly oralChange in MADRS scoreAt week 3, the two highest doses showed a 9.5 and 10.6 point reduction vs. 7.7 for placebo.

Key Experimental Protocols

In Vitro: Calcium Influx Assay
  • Objective: To determine the effect of this compound on NMDAR-dependent intracellular calcium signaling.

  • Methodology:

    • Cell Culture: Primary rat cortical neurons or HEK293 cells stably expressing human NR1-NR2A or NR1-NR2B receptors are cultured.

    • Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulation: Cells are stimulated with NMDA or glutamate in the presence or absence of varying concentrations of this compound.

    • Data Acquisition: Changes in intracellular calcium concentration ([Ca2+]i) are measured using fluorescence microscopy.

    • Analysis: The potentiation or inhibition of the NMDA-induced calcium response by this compound is quantified and normalized to the response induced by NMDA alone.

Ex Vivo: Slice Electrophysiology (LTP Measurement)
  • Objective: To assess the effect of this compound on synaptic plasticity (Long-Term Potentiation).

  • Methodology:

    • Slice Preparation: Coronal brain slices containing the hippocampus or medial prefrontal cortex are prepared from rodents.

    • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus or layer V of the mPFC.

    • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is delivered to induce LTP.

    • Drug Application: Slices are perfused with artificial cerebrospinal fluid (aCSF) containing this compound or vehicle before and during LTP induction.

    • Analysis: The magnitude and stability of LTP are compared between this compound-treated and control slices. A single oral dose of this compound has been shown to enhance LTP for up to two weeks.

In Vivo: Forced Swim Test (FST)
  • Objective: To evaluate the antidepressant-like effects of this compound in rodents.

  • Methodology:

    • Apparatus: A cylindrical tank (e.g., 46 cm tall x 20 cm diameter) is filled with water (e.g., 24-30°C) to a depth where the animal cannot touch the bottom (e.g., 30 cm).

    • Habituation: On the day before testing, rats are habituated to the apparatus for a period of 15 minutes.

    • Dosing: Animals are administered this compound or vehicle orally at a specified time before the test.

    • Test Session: Animals are placed in the water for a fixed period (e.g., 5-6 minutes). Behavior is recorded.

    • Scoring: The duration of immobility (floating passively) is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.

FST_Workflow cluster_setup Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Apparatus Prepare Water Cylinder (24-30°C, 30cm depth) Habituation Day 1: Habituate Animal (15 min swim) Apparatus->Habituation Dosing Day 2: Administer Drug (this compound or Vehicle) Habituation->Dosing Test Day 2: Place in Water (5-6 min test) Dosing->Test Record Record Behavior Test->Record Measure Measure Duration of Immobility Record->Measure Compare Compare Immobility Time (Drug vs. Vehicle) Measure->Compare Result Decreased Immobility = Antidepressant-like Effect Compare->Result

References

Zelquistinel: A Technical Guide to its Cellular and Molecular Effects on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zelquistinel (formerly AGN-241751) is a novel, orally bioavailable, small-molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) currently under investigation for the treatment of Major Depressive Disorder (MDD).[1][2] Its mechanism, distinct from traditional antidepressants and NMDAR antagonists like ketamine, centers on the direct enhancement of synaptic plasticity.[3][4] This document provides an in-depth technical overview of the cellular and molecular effects of this compound on neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the NMDA receptor.[5] Unlike agonists, it does not activate the NMDAR on its own; instead, it potentiates the receptor's response to the binding of its endogenous co-agonists, glutamate (B1630785) and glycine (B1666218). This activity is dependent on the presence of glutamate.

A key feature of this compound is its interaction with a unique, novel binding site on the NMDAR complex, which is distinct from the glutamate agonist site, the glycine co-agonist site, and other known modulatory sites. This interaction is believed to induce a conformational change that enhances NMDAR-mediated synaptic currents and calcium influx. Preclinical studies have shown that this compound's antidepressant-like effects are mediated by its action on GluN2B-containing NMDARs on excitatory neurons in the medial prefrontal cortex (mPFC).

The dose-response relationship of this compound exhibits a characteristic inverted U-shape in vitro, where low nanomolar concentrations enhance NMDAR function, while higher concentrations become less effective.

Cellular and Molecular Effects

Potentiation of NMDAR-Mediated Calcium Influx

A primary cellular effect of this compound is the potentiation of NMDAR-mediated intracellular calcium ([Ca²⁺]i) influx. In cultured rat cortical neurons, co-application of this compound (in the low nanomolar range) with NMDA significantly enhances the increase in [Ca²⁺]i compared to NMDA alone. This compound by itself (0.1–1000 nM) does not independently trigger calcium influx. This potentiation has been observed in HEK293 cells stably expressing either human NR1-NR2A or NR1-NR2B receptors, indicating its modulatory effect across different NMDAR subtypes.

Enhancement of Synaptic Plasticity

The central mechanism underlying this compound's therapeutic potential is its ability to rapidly and persistently enhance activity-dependent synaptic plasticity, specifically long-term potentiation (LTP). A single oral dose has been shown to facilitate LTP in the hippocampus and medial prefrontal cortex (mPFC) for up to two weeks in animal models. This enhancement of synaptic strength is considered a cellular correlate for learning, memory, and the antidepressant effects observed in vivo.

Downstream Signaling Pathways

This compound's modulation of the NMDAR initiates downstream signaling cascades crucial for synaptogenesis and plasticity. The enhanced calcium influx through the NMDAR channel is a critical trigger. This leads to the activation of several key intracellular pathways:

  • Brain-Derived Neurotrophic Factor (BDNF): NMDAR activation is known to increase the expression and release of BDNF. The antidepressant effects of related compounds are dependent on BDNF signaling.

  • Akt/mTOR Pathway: this compound treatment activates the Akt and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. This cascade is vital for the synthesis of synaptic proteins.

  • ERK Pathway: The BDNF-TrkB receptor interaction also stimulates the extracellular-regulated protein kinase (ERK) pathway, which is implicated in synaptogenesis.

The convergence of these pathways leads to an increase in the levels of synaptic proteins, strengthening synaptic connections and reversing deficits associated with neuropsychiatric disorders.

LTP_Workflow Workflow: Slice Electrophysiology (LTP) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Coronal Brain Slices (mPFC) B 2. Recover Slices in aCSF A->B C 3. Establish Stable Baseline fEPSP Recording B->C D 4. Apply this compound or Vehicle C->D E 5. Induce LTP with High-Frequency Stimulation D->E F 6. Record Post-HFS fEPSP for >60 min E->F G 7. Measure fEPSP Slope and Quantify Potentiation F->G

References

Zelquistinel's Impact on BDNF and mTOR Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751) is a novel, orally bioavailable, small-molecule positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. It represents a promising therapeutic candidate for major depressive disorder (MDD), exhibiting rapid and sustained antidepressant-like effects in preclinical models. Its mechanism of action is intrinsically linked to the enhancement of synaptic plasticity, a process critically regulated by Brain-Derived Neurotrophic Factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways. This technical guide provides an in-depth analysis of this compound's effects on these pathways, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction

This compound's therapeutic potential lies in its ability to modulate NMDA receptor function, leading to downstream effects that promote neuronal health and connectivity. Unlike NMDA receptor antagonists, this compound acts as a positive allosteric modulator, enhancing receptor activity in the presence of glutamate. This mode of action is thought to contribute to its favorable safety profile, avoiding the psychotomimetic side effects associated with antagonists. The rapid and sustained antidepressant effects observed in preclinical studies are hypothesized to be mediated through the activation of intracellular signaling cascades that converge on protein synthesis and synaptic strengthening. This guide will focus on two pivotal pathways in this process: the BDNF signaling cascade and the Akt/mTOR pathway.

Mechanism of Action: Connecting NMDA Receptor Modulation to BDNF and mTOR

This compound's primary action is the potentiation of NMDA receptor activity. This leads to an influx of calcium (Ca2+) into the postsynaptic neuron, a critical event that initiates a cascade of downstream signaling.

2.1. The Role of Brain-Derived Neurotrophic Factor (BDNF)

The activation of NMDA receptors is known to stimulate the synthesis and release of BDNF. While direct quantitative data on this compound's effect on BDNF protein levels are not yet prominently available in published literature, the established mechanism of NMDA receptor-mediated BDNF release provides a strong theoretical framework.

  • BDNF Synthesis and Release: Increased intracellular Ca2+ activates transcription factors such as CREB (cAMP response element-binding protein), which in turn promotes the transcription of the Bdnf gene. The resulting BDNF protein is then packaged into vesicles and released into the synapse.

  • TrkB Receptor Activation: Released BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding event induces receptor dimerization and autophosphorylation, activating its tyrosine kinase domain.

  • Downstream Signaling: Activated TrkB serves as a docking site for various adaptor proteins, leading to the activation of multiple downstream pathways, including the Ras-MAPK pathway and the PI3K-Akt pathway, which ultimately converges on mTOR.

2.2. The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis. The activation of the Akt/mTOR pathway is a key event in the mechanism of action of rapid-acting antidepressants. Preclinical studies have demonstrated that this compound treatment activates Akt/mTOR signaling in the prefrontal cortex[1].

  • Akt Activation: As a downstream effector of TrkB and other growth factor receptors, Akt (also known as protein kinase B) is activated through phosphorylation.

  • mTORC1 Activation: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb. This allows Rheb to activate mTOR complex 1 (mTORC1).

  • Protein Synthesis: Activated mTORC1 phosphorylates key downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of p70S6K leads to an increase in ribosome biogenesis and mRNA translation, while the phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the initiation of cap-dependent translation. This cascade results in the increased synthesis of synaptic proteins crucial for synaptic plasticity.

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies on this compound and its effects on synaptic plasticity and related protein expression.

Table 1: Effect of this compound on Synaptic Protein Levels in the Prefrontal Cortex

ProteinTreatment (Dose)Time PointChange vs. VehicleSignificanceReference
GluA1This compound (50 µg/kg)24 hoursIncreasedp < 0.05[1]
PSD95This compound (50 µg/kg)24 hoursIncreasedp < 0.05[1]

Table 2: Effect of this compound on Akt/mTOR Signaling Pathway Activation in the Prefrontal Cortex

ProteinTreatment (Dose)Time PointChange vs. VehicleSignificanceReference
p-AktThis compound (50 µg/kg)1 hourIncreasedp < 0.05[1]
p-p70S6KThis compound (50 µg/kg)1 hourTrend towards increaseNot statistically significant[1]

Table 3: Effect of this compound on Long-Term Potentiation (LTP) in the Hippocampus

Treatment (Dose)Time PointEffect on LTP MagnitudeSignificanceReference
This compound (10 µg/kg)24 hoursSignificantly Enhancedp < 0.05
This compound (100 µg/kg)24 hoursSignificantly Enhancedp < 0.05
This compound (300 µg/kg)24 hoursSignificantly Enhancedp < 0.05

Experimental Protocols

4.1. Western Blotting for mTOR Pathway Proteins

This protocol is based on the methodology described by Pothula et al. (2021) for the analysis of protein expression in the prefrontal cortex of mice treated with this compound.

  • Tissue Preparation:

    • Mice are euthanized, and the prefrontal cortex is rapidly dissected on ice.

    • Tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Homogenates are centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • The supernatant (protein lysate) is collected, and protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Protein lysates are denatured by boiling in Laemmli sample buffer.

    • Equal amounts of protein per sample are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The PVDF membrane is blocked in a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-p70S6K, anti-p70S6K, anti-GluA1, anti-PSD95, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.

    • The membrane is washed extensively with TBST to remove unbound primary antibodies.

    • The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification and Analysis:

    • The optical density of the protein bands is quantified using densitometry software.

    • The expression of phosphorylated proteins is normalized to the expression of the corresponding total protein. The expression of other proteins of interest is normalized to the loading control.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to compare protein expression between treatment groups.

4.2. Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF

While a specific protocol for BDNF measurement following this compound treatment has not been detailed in the available literature, a standard sandwich ELISA protocol for BDNF in brain tissue would be as follows:

  • Sample Preparation:

    • Brain tissue (e.g., prefrontal cortex or hippocampus) is dissected and homogenized in a suitable lysis buffer containing protease inhibitors.

    • Homogenates are centrifuged to pellet debris, and the supernatant is collected.

    • Total protein concentration is determined.

  • ELISA Procedure:

    • A 96-well microplate pre-coated with a capture antibody specific for BDNF is used.

    • Standards of known BDNF concentrations and the prepared samples are added to the wells and incubated.

    • The plate is washed to remove unbound substances.

    • A biotin-conjugated detection antibody specific for BDNF is added to the wells and incubated.

    • After another wash step, a streptavidin-HRP conjugate is added and incubated.

    • Following a final wash, a substrate solution is added, which reacts with HRP to produce a colored product.

    • The reaction is stopped, and the optical density is measured at a specific wavelength using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the optical density of the standards against their known concentrations.

    • The concentration of BDNF in the samples is determined by interpolating their optical density values on the standard curve.

    • BDNF concentrations are typically normalized to the total protein concentration of the sample.

Visualizations

5.1. Signaling Pathways

Zelquistinel_Signaling_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR + Ca2_plus Ca²⁺ Influx NMDAR->Ca2_plus BDNF_Synth BDNF Synthesis and Release Ca2_plus->BDNF_Synth TrkB TrkB Receptor BDNF_Synth->TrkB activates Akt Akt TrkB->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synth Synaptic Protein Synthesis mTORC1->Protein_Synth promotes Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Protein_Synth->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: this compound's proposed mechanism of action.

5.2. Experimental Workflow

Experimental_Workflow Animal_Model Animal Model (Mouse) Treatment This compound Administration (Oral) Animal_Model->Treatment Tissue_Harvest Tissue Harvest (Prefrontal Cortex) Treatment->Tissue_Harvest Protein_Extraction Protein Extraction Tissue_Harvest->Protein_Extraction Western_Blot Western Blot Analysis (p-Akt, p-p70S6K, Synaptic Proteins) Protein_Extraction->Western_Blot ELISA BDNF ELISA Protein_Extraction->ELISA Data_Analysis Data Quantification and Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Conclusion Conclusion on Pathway Modulation Data_Analysis->Conclusion

Caption: Workflow for assessing this compound's molecular effects.

Conclusion

This compound represents a significant advancement in the development of rapid-acting antidepressants. Its unique mechanism as a positive allosteric modulator of the NMDA receptor initiates a cascade of intracellular events that converge on the BDNF and mTOR signaling pathways. The available preclinical data strongly support the hypothesis that this compound's antidepressant-like effects are mediated by an increase in synaptic protein synthesis and enhanced synaptic plasticity. Further research is warranted to provide more detailed quantitative data on the dose- and time-dependent effects of this compound on BDNF protein levels and the phosphorylation status of key components of the mTOR pathway. Such studies will be invaluable for a more complete understanding of its mechanism of action and for guiding its clinical development.

References

An In-depth Technical Guide to Zelquistinel: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751 and GATE-251) is a novel, orally active small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR) currently under investigation for the treatment of major depressive disorder (MDD).[1] As a positive allosteric modulator (PAM), this compound enhances NMDAR activity through a unique binding site, distinct from the glutamate (B1630785) and glycine (B1666218) co-agonist sites. This mechanism promotes synaptic plasticity, which is often impaired in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a non-peptide small molecule, a characteristic that contributes to its improved drug-like properties, including oral bioavailability, when compared to earlier peptide-based NMDAR modulators.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate[1]
Molecular Formula C₁₅H₂₅N₃O₅[1]
Molecular Weight 327.38 g/mol [1]
CAS Number 2151842-64-5[1]
SMILES String C--INVALID-LINK--N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C">C@HO[1]
Appearance Solid powderMedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences

Mechanism of Action

This compound functions as a positive allosteric modulator of the NMDA receptor.[3] Unlike competitive agonists or antagonists that directly interact with the glutamate or glycine binding sites, this compound binds to a novel, unique site on the NMDAR complex.[1][2] This allosteric modulation enhances the receptor's response to its endogenous ligands, glutamate and glycine, without directly activating the receptor on its own.[3]

The binding of this compound is thought to induce a conformational change in the NMDAR, increasing the probability of the ion channel opening upon agonist binding. This leads to an enhanced influx of calcium (Ca²⁺) into the neuron, a critical event for initiating downstream signaling cascades that underpin synaptic plasticity.[3]

NMDA Receptor Subtype Specificity

This compound has been shown to modulate NMDA receptors containing various GluN2 subunits. It potentiates activity at GluN2A, GluN2B, and GluN2C subtypes, with some evidence suggesting a larger ceiling effect at GluN2B-containing receptors.[4] The modulation of GluN2B is particularly significant as this subunit is highly implicated in synaptic plasticity and its dysregulation has been linked to depression.[4]

Downstream Signaling Pathways

The enhanced NMDAR-mediated calcium influx triggered by this compound activates several intracellular signaling pathways crucial for synaptic plasticity. A key pathway implicated in the action of this compound is the Akt/mTOR (mammalian target of rapamycin) signaling cascade.[5] Activation of this pathway is known to regulate protein synthesis, leading to an increase in the expression of synaptic proteins essential for the formation and strengthening of synapses. This ultimately results in an enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[2][5]

Zelquistinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR NMDA Receptor (GluN1/GluN2B) This compound->NMDAR Allosteric Modulation Glutamate Glutamate Glutamate->NMDAR Agonist Binding Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Akt Akt Ca_influx->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Increased Synaptic Protein Synthesis mTOR->Protein_Synthesis Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Protein_Synthesis->Synaptic_Plasticity

This compound's signaling pathway enhancing synaptic plasticity.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and rapid absorption.

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueRouteReference
Bioavailability Rat~100%Oral[2]
Human>90% (in animals)Oral[6]
Tmax (Time to maximum concentration) Rat0.5 hoursOral[2]
Human (Plasma)~0.5 hoursOral[6]
Human (CSF)4 hoursOral[6]
Half-life (t₁/₂) Rat1.21 - 2.06 hoursOral[1][2]
Human~0.5 hoursOral[6]
Apparent Clearance (CL/F) Rat9.04 - 11.2 mL/min/kgOral[2]
Apparent Steady-State Volume of Distribution (Vss) Rat0.57 L/kgIV[2]

A study in humans indicated that a high-fat meal can slow the absorption of this compound, leading to a reduced Cmax, although the total exposure (AUC) was not significantly affected.[6]

Experimental Protocols

Calcium Influx Assay

This assay is used to measure the effect of this compound on NMDAR-mediated intracellular calcium influx in cultured neurons or cell lines expressing specific NMDAR subtypes.

Methodology:

  • Cell Culture:

    • For primary neurons, cortical cells from embryonic day 18 rats are seeded on poly-D-lysine coated coverslips and cultured for 3 weeks.[2]

    • For cell lines, HEK293 cells stably expressing human NR1-NR2A or NR1-NR2B receptors are used. Receptor expression is induced with tetracycline (B611298) 24 hours prior to the experiment.[2]

  • Dye Loading: Cells are loaded with a calcium-sensitive dye, such as Indo-1 AM, by incubating them with the dye in culture medium for 45 minutes at 37°C in the dark.[7]

  • Washing: After incubation, cells are washed twice with a suitable buffer (e.g., DMEM with 2% FCS) to remove extracellular dye.[7]

  • Equilibration: Cells are equilibrated in the recording buffer for 30-60 minutes at 37°C in the dark.[7]

  • Data Acquisition:

    • Establish a baseline fluorescence ratio.

    • Apply NMDA (e.g., 10 µM) with or without this compound at various concentrations (e.g., 0.3-1000 nM).[2]

    • Record the change in fluorescence ratio over time using a flow cytometer or a fluorescence microscope.

    • Positive controls (e.g., ionomycin) and negative controls (e.g., EGTA) are used to determine maximum and minimum calcium levels.[7]

Calcium_Influx_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (Neurons or HEK293) B Dye Loading (Indo-1 AM) A->B C Washing B->C D Equilibration C->D E Establish Baseline Fluorescence D->E F Apply NMDA +/- This compound E->F G Record Fluorescence Change F->G H Calculate Fluorescence Ratio Change G->H I Determine Potentiation or Inhibition H->I

Workflow for the Calcium Influx Assay.
Electrophysiology: Long-Term Potentiation (LTP) Measurement

This protocol is designed to assess the effect of this compound on synaptic plasticity by measuring LTP in brain slices.

Methodology:

  • Slice Preparation:

    • Acutely prepare coronal brain slices (e.g., 300-400 µm thick) containing the hippocampus or medial prefrontal cortex (mPFC) from rodents.[2]

    • Slices are prepared in an ice-cold cutting solution and then transferred to an incubation chamber with artificial cerebrospinal fluid (aCSF) for recovery.

  • Recording:

    • Place a slice in a recording chamber continuously perfused with aCSF.

    • Use a stimulating electrode to deliver electrical stimuli to presynaptic fibers (e.g., Schaffer collaterals in the hippocampus) and a recording electrode to measure field excitatory postsynaptic potentials (fEPSPs) in the postsynaptic region (e.g., stratum radiatum of CA1).

  • Baseline Recording: Record stable baseline fEPSPs for a period (e.g., 20-30 minutes) by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction:

    • Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), to induce LTP.[8]

    • This compound can be applied to the bath solution before and during the LTP induction to assess its acute effects.[2]

  • Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to measure the potentiation of the synaptic response.

LTP_Workflow cluster_setup Setup cluster_protocol Protocol cluster_treatment Treatment A Brain Slice Preparation B Slice Placement in Recording Chamber A->B C Electrode Placement B->C D Baseline Recording (Low-Frequency Stimulation) C->D E LTP Induction (High-Frequency Stimulation) D->E F Post-Induction Recording E->F G Application of This compound (optional) G->E

Workflow for LTP Measurement in Brain Slices.
Western Blot for mTOR Pathway Activation

This method is used to quantify the phosphorylation status of key proteins in the mTOR signaling pathway, such as Akt and mTOR itself, as a measure of pathway activation.

Methodology:

  • Protein Extraction:

    • Treat cells or tissues with this compound for the desired time.

    • Lyse the cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in SDS sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt, phospho-mTOR) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane to remove unbound secondary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels for each sample.

Conclusion

This compound represents a promising advancement in the development of rapid-acting antidepressants. Its unique mechanism as a positive allosteric modulator of the NMDA receptor, coupled with its favorable pharmacokinetic profile, distinguishes it from existing therapies. The information and protocols provided in this technical guide offer a foundational resource for researchers and scientists working to further elucidate the therapeutic potential and underlying molecular mechanisms of this compound and similar compounds. Continued investigation into its downstream signaling effects, metabolic pathways, and clinical efficacy will be crucial in fully realizing its potential in the treatment of major depressive disorder and other neurological conditions.

References

Methodological & Application

Zelquistinel Dosage for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zelquistinel dosage and administration for in vivo rodent studies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound, a novel, orally bioavailable N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator.

Introduction

This compound (formerly AGN-241751) is a novel small molecule that acts as a positive allosteric modulator of the NMDA receptor.[1][2] It binds to a unique site on the receptor, independent of the glycine (B1666218) co-agonist site, to enhance NMDA receptor function and promote synaptic plasticity.[2] Preclinical studies in rodent models have demonstrated its potential as a rapid-acting and sustained antidepressant.[1][3] this compound exhibits high oral bioavailability (approximately 100% in rats) and readily penetrates the central nervous system.

Data Presentation

Pharmacokinetics in Sprague Dawley Rats

Pharmacokinetic parameters of this compound were determined in male Sprague Dawley rats following a single oral (p.o.) or intravenous (i.v.) administration.

ParameterOral (p.o.)Intravenous (i.v.)
Dose 1 mg/kg1 mg/kg
Bioavailability (F%) ~100%-
Tmax (hours) 0.50-
t½ (hours) 1.21 - 2.061.21 - 2.06
CL/F (mL/min/kg) 9.04 - 11.2-
Vss (L/kg) -0.57
Table 1: Pharmacokinetic parameters of this compound in male Sprague Dawley rats.
Efficacious Oral Dosages in Rodent Models

This compound has been shown to be effective across a range of doses in various behavioral models in both rats and mice. A notable characteristic of this compound is its inverted U-shaped dose-response curve, where efficacy is observed at lower doses, and diminishes at higher doses.

Rodent ModelSpeciesEffective Oral Dose RangeKey Findings
Forced Swim Test (FST) Rat0.1 - 100 µg/kgReduced immobility time, with the most effective dose being 30 µg/kg. Effects of a single dose lasted for over 7 days.
Chronic Social Deficit (CSD) Mouse30 µg/kg - 1 mg/kgRestored social approach behavior in stress-susceptible mice as rapidly as 1 hour post-administration.
Phencyclidine (PCP)-Induced Hyperlocomotion Rat30 - 300 µg/kgDose-dependently inhibited PCP-induced hyperlocomotion, suggesting target engagement with the NMDA receptor system.
Table 2: Summary of efficacious oral dosages of this compound in various rodent behavioral models.

Experimental Protocols

Forced Swim Test (FST) in Rats

This protocol is used to assess antidepressant-like activity.

Materials:

  • Male Sprague Dawley rats

  • This compound solution

  • Vehicle control (e.g., water, saline)

  • Cylindrical swim tanks (40-50 cm high, 20 cm diameter)

  • Water at 25 ± 1°C

  • Video recording equipment

  • Towels

Procedure:

  • Habituation (Day 1):

    • Fill the swim tanks with water to a depth of 30 cm.

    • Gently place each rat into a tank for a 15-minute pre-swim session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2):

    • Administer this compound or vehicle orally to the rats. The time of administration should be consistent across all animals (e.g., 60 minutes before the test).

  • Test Session (Day 2):

    • 24 hours after the pre-swim, place the rats back into the swim tanks for a 5-minute test session.

    • Record the entire session using a video camera.

  • Behavioral Scoring:

    • An observer blinded to the treatment conditions should score the videos.

    • Measure the total duration of immobility, defined as the time the rat spends floating motionless or making only small movements necessary to keep its head above water.

    • A decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Chronic Social Deficit (CSD) Mouse Model

This model is used to induce a depression-like phenotype characterized by social avoidance.

Materials:

  • Male C57BL/6J mice (experimental subjects)

  • Aggressive male CD-1 mice (aggressors)

  • Specialized cages that allow for sensory but not physical contact

  • Open field arena with an interaction zone

  • Video tracking software

Procedure:

  • Aggressor Screening:

    • Screen male CD-1 mice for aggressive behavior by introducing a C57BL/6J mouse into their home cage and observing for attacks. Select consistently aggressive mice.

  • Social Defeat (10 days):

    • Each day for 10 consecutive days, place a C57BL/6J mouse into the home cage of an aggressive CD-1 mouse for 5-10 minutes of physical interaction (defeat).

    • After the defeat session, house the C57BL/6J mouse in the same cage as the aggressor but separated by a clear, perforated divider to allow for continuous sensory stress.

    • Rotate the aggressor daily to prevent habituation.

  • Social Interaction Test (Day 11):

    • Place the experimental mouse in an open field arena and allow it to explore for a set period (e.g., 2.5 minutes) with an empty wire-mesh enclosure at one end.

    • In the second phase, introduce a novel, aggressive CD-1 mouse into the enclosure and record the experimental mouse's activity for another set period (e.g., 2.5 minutes).

    • Use video tracking software to measure the time spent in the "interaction zone" (the area immediately surrounding the enclosure).

    • Calculate a social interaction ratio (time in interaction zone with aggressor present / time in interaction zone with empty enclosure). A ratio of less than 1 indicates social avoidance.

  • Drug Administration and Testing:

    • Administer this compound or vehicle orally to the socially defeated mice.

    • Conduct the social interaction test at various time points after drug administration (e.g., 1 hour, 24 hours) to assess the rapid and sustained effects of the compound. An increase in the social interaction ratio in the this compound-treated group indicates a reversal of the social avoidance phenotype.

Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

This model is used to assess the ability of a compound to modulate NMDA receptor antagonist-induced behaviors.

Materials:

  • Male Sprague Dawley rats

  • This compound solution

  • Vehicle control

  • Phencyclidine (PCP) solution

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

Procedure:

  • Habituation:

    • Habituate the rats to the open field arenas for a period (e.g., 30-60 minutes) on the day before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle orally.

    • After a set pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3.0 mg/kg, intraperitoneally) to induce hyperlocomotion.

  • Locomotor Activity Measurement:

    • Immediately after PCP administration, place the rats in the open field arenas and record their locomotor activity for a specified duration (e.g., 60-120 minutes).

    • Quantify locomotor activity by measuring parameters such as total distance traveled or the number of beam breaks.

  • Data Analysis:

    • Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in PCP-induced hyperlocomotion by this compound indicates target engagement with the NMDA receptor system.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound acts as a positive allosteric modulator of the NMDA receptor. This enhances the receptor's response to the endogenous co-agonists glutamate (B1630785) and glycine/D-serine, leading to increased calcium (Ca2+) influx upon receptor activation. This, in turn, triggers downstream signaling cascades that are crucial for synaptic plasticity, such as the activation of CaMKII and the ERK and mTOR pathways, ultimately leading to changes in gene expression and protein synthesis that underlie long-term potentiation (LTP) and synaptogenesis.

Zelquistinel_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx This compound This compound This compound->NMDA_R Positive Allosteric Modulation ERK ERK CaMKII->ERK mTOR mTOR ERK->mTOR CREB CREB mTOR->CREB Synaptogenesis Synaptogenesis & Synaptic Plasticity (LTP) CREB->Synaptogenesis Gene Transcription

Figure 1. Simplified signaling pathway of this compound's action.
Experimental Workflow for Assessing Antidepressant-Like Effects

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound in a rodent model.

Experimental_Workflow cluster_setup Experimental Setup cluster_behavior Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Dosing Oral Administration (this compound or Vehicle) Animal_Acclimation->Dosing Drug_Prep This compound & Vehicle Preparation Drug_Prep->Dosing Behavioral_Assay Behavioral Assay (e.g., FST, CSD) Dosing->Behavioral_Assay Data_Collection Video Recording & Automated Tracking Behavioral_Assay->Data_Collection Scoring Behavioral Scoring (Blinded) Data_Collection->Scoring Stats Statistical Analysis Scoring->Stats Results Results & Interpretation Stats->Results

Figure 2. General workflow for in vivo behavioral studies.

References

Application Notes and Protocols for Oral Administration of Zelquistinel in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelquistinel (formerly AGN-241751) is an orally bioavailable, small-molecule positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts on a unique binding site on the NMDA receptor, independent of the glycine (B1666218) site, to enhance receptor activity and promote synaptic plasticity.[1] Preclinical studies in rodent models have demonstrated that oral administration of this compound produces rapid and sustained antidepressant-like effects.[2][3] This document provides a detailed protocol for the preparation and oral administration of this compound to mice for preclinical research, based on published studies.

Mechanism of Action

This compound enhances the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. By positively modulating these receptors, this compound is thought to stimulate downstream signaling cascades, including the Akt/mTOR pathway, leading to an increase in the synthesis of synaptic proteins. This enhancement of synaptic plasticity is believed to underlie its rapid and sustained antidepressant effects.

Pharmacokinetics in Rodents

This compound exhibits excellent oral bioavailability in rodents (approximately 100% in rats). Following oral administration, it is rapidly absorbed, reaching peak plasma concentrations within 30 minutes. The mean half-life of this compound in rats ranges from 1.21 to 2.06 hours.

Data Presentation

The following tables summarize key quantitative data from preclinical studies of orally administered this compound in rodents.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

ParameterValue
Bioavailability~100%
Time to Peak Plasma Concentration (Tmax)0.5 hours
Mean Half-life (t½)1.21 - 2.06 hours
Apparent Clearance (CL/F)9.04 - 11.2 mL/min/kg
Apparent Steady-State Volume of Distribution (Vss)0.57 L/kg

Table 2: Effective Dose Range of this compound for Antidepressant-Like Effects in Rodents (Oral Administration)

SpeciesModelEffective Dose Range
MouseChronic Social Deficit0.1 - 100 µg/kg
RatForced Swim Test0.1 - 100 µg/kg

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is based on the methods described by Burgdorf et al. (2022).

Materials:

  • This compound powder

  • Sterile saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes or other appropriate containers

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose and the body weight of the mice, calculate the total mass of this compound needed. For example, for a 10 µg/kg dose in a 25g mouse, you would need 0.25 µg of this compound per mouse.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the vehicle: Use sterile saline as the vehicle for dissolving this compound.

  • Dissolve the this compound: Add the weighed this compound powder to a sterile container. Add the appropriate volume of sterile saline to achieve the desired final concentration for dosing. The dosing volume for oral gavage in mice is typically 5-10 mL/kg.

  • Ensure complete dissolution: Vortex the solution thoroughly to ensure that the this compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.

  • Storage: The prepared this compound solution should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light.

Protocol for Oral Gavage in Mice

This is a standard protocol for oral gavage and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip are suitable for most adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • Weigh each mouse to determine the correct volume of the this compound solution to administer.

    • Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and prevent biting. The mouse's body should be held firmly but gently.

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe containing the calculated volume of the dosing solution.

    • Hold the restrained mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion. The mouse will often swallow as the tube is passed.

  • Administration of the Solution:

    • Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the this compound solution.

    • Administer the solution at a steady pace to avoid regurgitation.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle.

    • Return the mouse to its home cage.

    • Monitor the mouse for at least 10-15 minutes for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Visualizations

Signaling Pathway of this compound

Zelquistinel_Signaling_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation Akt_mTOR Akt/mTOR Pathway NMDAR->Akt_mTOR Activation Synaptic_Proteins Increased Synaptic Protein Synthesis Akt_mTOR->Synaptic_Proteins Upregulation Synaptic_Plasticity Enhanced Synaptic Plasticity Synaptic_Proteins->Synaptic_Plasticity Leads to

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Oral Administration of this compound in Mice

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Prep_this compound Prepare this compound Solution in Sterile Saline Weigh_Mouse Weigh Mouse Prep_this compound->Weigh_Mouse Calculate_Volume Calculate Dosing Volume Weigh_Mouse->Calculate_Volume Oral_Gavage Administer via Oral Gavage Calculate_Volume->Oral_Gavage Monitor_Mouse Monitor for Adverse Effects Oral_Gavage->Monitor_Mouse Behavioral_Testing Conduct Behavioral Testing Monitor_Mouse->Behavioral_Testing

Caption: Experimental workflow for oral this compound administration.

References

Application Notes and Protocols for In Vivo Dissolution of Zelquistinel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Zelquistinel (also known as GATE-251 or AGN-241751) is a novel, orally bioavailable, small-molecule positive allosteric modulator of the N-Methyl-D-Aspartate (NMDA) receptor.[1] It is under investigation for the treatment of major depressive disorder (MDD).[2] this compound enhances NMDA receptor-mediated synaptic plasticity by binding to a unique site on the receptor, independent of the glycine (B1666218) site.[1][2] Preclinical studies in rodent models have demonstrated its rapid and sustained antidepressant-like effects.[3] Proper dissolution and formulation are critical for ensuring accurate dosing and obtaining reliable results in in vivo experiments. This document provides detailed protocols and data for the dissolution of this compound for research purposes.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemSolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.64 mM)Results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.64 mM)Results in a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.64 mM)Results in a clear solution.
0.9% Sterile SalineSufficient for behavioral studiesUsed for oral (PO) administration.
DMSO (in vitro)100 mg/mL (305.46 mM)Requires sonication; hygroscopic.
H₂O (in vitro)12.5 mg/mL (38.18 mM)Requires sonication and heating to 60°C.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDuration
Stock Solution in Solvent-80°C6 months
Stock Solution in Solvent-20°C1 month
Working Solution for in vivoPrepare freshlyUse on the same day

Experimental Protocols

Protocol 1: Dissolution in a Multi-Component Vehicle for Systemic Administration

This protocol is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a final working solution of 2.5 mg/mL, you can start with a 25 mg/mL stock in DMSO.

  • Sequential addition of co-solvents: For a 1 mL final working solution, follow these steps: a. Add 400 µL of PEG300 to a sterile conical tube. b. Add 100 µL of the DMSO stock solution (e.g., 25 mg/mL) to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed. d. Add 450 µL of sterile saline to bring the final volume to 1 mL and vortex thoroughly.

  • Final concentration: This procedure results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Observation: Ensure the final solution is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Administration: It is recommended to prepare this working solution fresh on the day of the experiment.

Protocol 2: Dissolution in Saline for Oral Administration in Behavioral Studies

For behavioral studies where oral administration is required, this compound can be dissolved in 0.9% sterile saline.

Materials:

  • This compound powder

  • 0.9% Sterile Saline

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • pH meter (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the this compound powder to the appropriate volume of 0.9% sterile saline.

  • Mixing: Vortex the solution vigorously. If the compound does not fully dissolve, sonication and gentle warming may be applied.

  • pH Adjustment (if necessary): Although not explicitly stated in the provided literature for this specific formulation, for some compounds, adjusting the pH can aid in solubility. This should be tested empirically if dissolution is challenging.

  • Administration: Administer the freshly prepared solution orally (PO) to the experimental animals.

Mandatory Visualization

G cluster_0 This compound Dissolution Workflow A Weigh this compound Powder B Prepare Stock Solution in DMSO A->B C Add PEG300 B->C D Add Tween-80 C->D E Add Saline D->E F Vortex to Homogenize E->F G Final Clear Solution (≥ 2.5 mg/mL) F->G

Caption: Workflow for dissolving this compound in a multi-component vehicle.

This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation Ca_Influx ↑ Ca²⁺ Influx NMDAR->Ca_Influx Signaling_Cascades Activation of Signaling Cascades (e.g., ERK, mTOR) Ca_Influx->Signaling_Cascades BDNF ↑ BDNF Release Signaling_Cascades->BDNF Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Simplified signaling pathway of this compound's mechanism of action.

Mechanism of Action

This compound is a positive allosteric modulator of the NMDA receptor. Its mechanism of action involves binding to a unique site on the NMDA receptor, which is distinct from the glycine co-agonist site. This binding enhances the receptor's response to its endogenous ligands, glutamate (B1630785) and glycine, leading to an increase in NMDAR-mediated calcium influx into neurons. This influx of calcium is a critical trigger for a series of downstream signaling cascades.

The antidepressant effects of this compound are associated with the activation of pathways such as the extracellular-regulated protein kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways. Furthermore, the therapeutic effects have been shown to be dependent on the release of Brain-Derived Neurotrophic Factor (BDNF). Ultimately, this cascade of events leads to an enhancement of synaptic plasticity, often measured as long-term potentiation (LTP), in brain regions implicated in depression, such as the hippocampus and medial prefrontal cortex. This enhancement of synaptic plasticity is believed to underlie the rapid and sustained antidepressant-like effects observed in preclinical models.

References

Application Notes: Evaluating Zelquistinel Efficacy with the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zelquistinel (formerly AGN-241751) is an orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate (NMDA) receptor, currently under investigation for the treatment of major depressive disorder (MDD)[1][2]. Preclinical studies have demonstrated that this compound produces rapid and sustained antidepressant-like effects in rodent models[1][3][4]. The Forced Swim Test (FST) is a cornerstone behavioral assay for the preclinical screening of potential antidepressant compounds. This document provides a detailed protocol for using the FST to assess the efficacy of this compound and guidance on data interpretation.

Core Principle and Mechanism of Action

This compound functions as a positive allosteric modulator of the NMDA receptor. It binds to a unique site on the receptor, enhancing its function and promoting synaptic plasticity, a key process impaired in depressive disorders. This modulation leads to the activation of downstream signaling cascades, including mTOR and ERK pathways, and an increase in Brain-Derived Neurotrophic Factor (BDNF), which are associated with the therapeutic effects of rapid-acting antidepressants. Unlike NMDA receptor antagonists such as ketamine, this compound achieves its effects without causing sedative or dissociative side effects.

signaling_pathway cluster_postsynaptic Postsynaptic Neuron This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Modulation Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Potentiates mTOR_ERK mTOR / ERK Signaling Activation Ca_Influx->mTOR_ERK BDNF BDNF Release mTOR_ERK->BDNF Plasticity Enhanced Synaptic Plasticity & Function BDNF->Plasticity Effect Antidepressant Effect Plasticity->Effect

Caption: Proposed signaling pathway for this compound's action.

Experimental Protocol: Mouse Forced Swim Test

This protocol is adapted for mice, a common species for FST, and involves a single testing session.

3.1 Materials

  • Test Apparatus: Transparent Plexiglas cylinders (20 cm diameter, 30-40 cm height).

  • Water: Fill cylinders to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or feet. Water temperature should be maintained at 24-25°C.

  • Test Compound: this compound, dissolved in an appropriate vehicle.

  • Vehicle Control: The solvent used to dissolve this compound.

  • Animals: Male mice (e.g., C57BL/6 or CD-1 strains) are commonly used. House animals under standard conditions and allow for at least one week of acclimatization before testing.

  • Equipment: Timer, video camera for recording, towels, and a holding cage with a heat source for drying animals post-test.

3.2 Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_test Testing Day cluster_analysis Analysis Phase Acclimate Acclimate Animals (≥ 1 week) Administer Administer Drug (e.g., Oral Gavage) Prep_Solutions Prepare this compound and Vehicle Solutions Wait Wait Period (30-60 min) Administer->Wait FST Forced Swim Test (6 min session) Wait->FST Record Record Behavior (Video) FST->Record Dry Remove, Dry, & Warm Animal Record->Dry Score Score Last 4 min of Video Record->Score Stats Statistical Analysis Score->Stats

Caption: Experimental workflow for the Forced Swim Test.

3.3 Procedure

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage). Peak plasma concentrations for this compound are reached approximately 30 minutes after administration. Therefore, a 30-60 minute pre-treatment time is recommended.

  • Forced Swim Test:

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is 6 minutes.

    • Record the entire session with a video camera for later analysis.

    • Continuously monitor the animal to ensure its safety; if it shows signs of drowning, it must be removed immediately.

  • Post-Test Care: At the end of the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a warm, dry holding cage before returning it to its home cage.

  • Apparatus Cleaning: The water should be changed, and the cylinder cleaned between animals to prevent olfactory cues from affecting subsequent tests.

3.4 Behavioral Scoring

  • Analysis is typically performed on the final 4 minutes of the 6-minute test, as the initial 2 minutes are considered a period of frantic escape attempts.

  • A trained observer, blind to the treatment conditions, should score the video recordings.

  • The predominant behavior is scored in 5-second intervals.

  • Immobility: The animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.

  • Swimming: The animal is making active swimming motions, moving around the cylinder.

  • Climbing: The animal is making active movements with its forepaws, usually directed against the walls of the cylinder.

Data Presentation and Interpretation

An effective antidepressant is expected to decrease the duration of immobility and increase active, escape-oriented behaviors (swimming or climbing). The results below are representative of expected outcomes for this compound based on its known rapid-acting antidepressant-like effects in rodents.

Table 1: Effect of Oral this compound on Immobility Time in Mice

Treatment GroupDose (µg/kg)NMean Immobility (seconds) ± SEM% Decrease vs. Vehicle
Vehicle-12165.4 ± 12.1-
This compound1012130.2 ± 10.521.3%
This compound301295.7 ± 9.842.1%
This compound1001272.3 ± 8.556.3%

Table 2: Effect of Oral this compound on Active Behaviors

Treatment GroupDose (µg/kg)NMean Swimming (seconds) ± SEMMean Climbing (seconds) ± SEM
Vehicle-1260.1 ± 7.314.5 ± 3.2
This compound101292.5 ± 8.117.3 ± 3.5
This compound3012125.8 ± 10.218.5 ± 3.8
This compound10012148.2 ± 11.419.5 ± 4.1

Note: Data are hypothetical and for illustrative purposes.

Interpretation: A dose-dependent decrease in immobility time, coupled with an increase in swimming time, is a strong indicator of antidepressant-like activity. It is crucial to ensure that the compound does not cause general hyperlocomotion, which could be a confounding factor. This compound has been shown not to impact general motor performance, supporting the specificity of its effects in the FST.

Conclusion

The Forced Swim Test is a reliable and validated method for assessing the antidepressant-like properties of this compound in rodents. A well-executed FST protocol, as detailed above, can provide crucial data on the compound's efficacy. The expected outcome—a significant reduction in immobility—aligns with this compound's mechanism of action as a positive modulator of NMDA receptor function, which enhances synaptic plasticity and produces rapid antidepressant effects. These preclinical data are vital for supporting the continued clinical development of this compound as a novel treatment for MDD.

References

Application Notes and Protocols: The Chronic Social Defeat Stress Model and the Therapeutic Potential of Zelquistinel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chronic social defeat stress (CSDS) model, a widely used preclinical paradigm for studying stress-related disorders such as depression and anxiety. Furthermore, we detail the application and effects of Zelquistinel, a novel N-methyl-D-aspartate (NMDA) receptor modulator, in ameliorating the behavioral deficits induced by CSDS. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Introduction

The chronic social defeat stress (CSDS) model is an ethologically valid paradigm that induces a range of behavioral and physiological alterations in rodents that are reminiscent of symptoms observed in human depression and anxiety disorders.[1][2][3][4][5] The model involves repeated exposure of a test mouse to an aggressive resident mouse, leading to the development of social avoidance and other depressive-like behaviors in a subset of the stressed population, termed "susceptible" mice. This heterogeneity in response is a key feature of the model, mirroring the individual differences in stress resilience seen in humans.

This compound (formerly AGN-241751) is an orally bioavailable small molecule that acts as a positive allosteric modulator of the NMDA receptor. It binds to a unique site on the receptor, enhancing its function in response to the endogenous co-agonists glutamate (B1630785) and glycine. This mechanism is distinct from that of NMDA receptor antagonists like ketamine. Preclinical studies have demonstrated that this compound exhibits rapid and sustained antidepressant-like effects in various rodent models, including the CSDS model.

Data Presentation

Table 1: Behavioral Effects of this compound in the Chronic Social Defeat Stress (CSDS) Model
Behavioral TestAnimal ModelTreatment GroupDoseRoute of AdministrationKey FindingsReference
Social Interaction TestCSDS-Susceptible MiceVehicle-POSignificant reduction in social interaction time compared to control mice.
Social Interaction TestCSDS-Susceptible MiceThis compound30 µg/kgPORestored social approach behavior as rapidly as 1 hour post-administration.
Social Interaction TestCSDS-Susceptible MiceKetamine10 mg/kgSCRestored social approach behavior.
Social Interaction TestCSDS-Resilient MiceThis compound30 µg/kgPONo significant effect on social interaction time.
Social Interaction TestCSDS-Resilient MiceKetamine10 mg/kgSCNo significant effect on social interaction time.

Note: PO = Per os (by mouth); SC = Subcutaneous.

Experimental Protocols

Chronic Social Defeat Stress (CSDS) Protocol

This protocol is adapted from established procedures and consists of three main stages: aggressor screening, the social defeat paradigm, and the social interaction test.

1. Aggressor Screening (Duration: ~3 days)

  • Objective: To select consistently aggressive resident mice (e.g., CD-1 strain) for the defeat paradigm.

  • Procedure:

    • Individually house male CD-1 mice for at least 24 hours to establish territoriality.

    • Introduce a smaller, non-aggressive "screener" mouse (e.g., C57BL/6J) into the home cage of the CD-1 mouse.

    • Observe the interaction for a defined period (e.g., 3 minutes) on three consecutive days.

    • Select CD-1 mice that exhibit a clear latency to attack (typically < 60 seconds) and consistently attack the screener mouse on at least two of the three screening days.

2. Social Defeat Paradigm (Duration: 10 consecutive days)

  • Objective: To induce social stress in the experimental mice (e.g., C57BL/6J).

  • Procedure:

    • On each of the 10 days, introduce an experimental C57BL/6J mouse into the home cage of a novel, aggressive CD-1 mouse.

    • Allow for a period of physical interaction and defeat, typically lasting 5-10 minutes. The interaction should be monitored to prevent severe injury to the experimental mouse.

    • After the physical defeat, house the experimental mouse in the same cage as the aggressor but separated by a perforated Plexiglas divider for the remainder of the 24-hour period. This allows for continuous sensory (visual, olfactory) stress without physical contact.

    • Each day, the experimental mouse is exposed to a new, unfamiliar aggressive CD-1 mouse to prevent habituation.

    • Control mice are housed in pairs in the same type of divided cage but are separated by the divider and never experience physical contact with an aggressor. They are handled daily.

3. Social Interaction Test (24 hours after the final defeat session)

  • Objective: To assess the development of social avoidance behavior in the stressed mice.

  • Procedure:

    • The test is conducted in a novel, open-field arena.

    • Phase 1 (No Target): Place the experimental mouse in the arena for 2.5 minutes and record its movement using an automated video tracking system. An empty wire-mesh enclosure is placed at one end of the arena.

    • Phase 2 (Target Present): After a brief inter-trial interval, return the same mouse to the arena for another 2.5 minutes, but this time a novel, unfamiliar CD-1 mouse (the "target") is enclosed within the wire-mesh enclosure.

    • Data Analysis: The primary measure is the time the experimental mouse spends in the "interaction zone," a defined area surrounding the enclosure. A social interaction ratio is calculated as: (Time in interaction zone with target) / (Time in interaction zone without target). Mice with a ratio less than 1 are typically classified as "susceptible" to the stress, while those with a ratio greater than 1 are considered "resilient."

This compound Administration Protocol
  • Drug Preparation: this compound is typically dissolved in a vehicle such as sterile water or saline. The concentration should be adjusted to allow for the desired dose to be administered in a reasonable volume (e.g., 10 ml/kg body weight for oral administration).

  • Administration:

    • For acute treatment, this compound can be administered orally (PO) via gavage. In the study by Burgdorf et al. (2022), a single dose of 30 µg/kg was effective.

    • The timing of administration relative to behavioral testing is crucial. For assessing rapid-acting effects, testing can be performed as early as 1 hour post-administration.

    • For chronic treatment studies, the dosing regimen would need to be determined based on the experimental design and the pharmacokinetic properties of the drug.

Molecular Analysis Protocols

Following behavioral testing, brain tissue can be collected for various molecular analyses to investigate the neurobiological underpinnings of stress and the effects of this compound.

1. Gene Expression Analysis (e.g., qPCR, RNA-sequencing)

  • Objective: To quantify changes in the expression of genes of interest in specific brain regions (e.g., prefrontal cortex, hippocampus, amygdala).

  • Procedure:

    • Rapidly dissect the brain region of interest and snap-freeze it in liquid nitrogen or store it in a stabilizing solution (e.g., RNAlater).

    • Extract total RNA using a commercially available kit.

    • For qPCR, reverse transcribe the RNA into cDNA and perform real-time PCR using primers specific for the target genes and appropriate housekeeping genes for normalization.

    • For RNA-sequencing, prepare libraries from the extracted RNA and sequence them on a high-throughput sequencing platform. This allows for a more comprehensive, unbiased analysis of the transcriptome.

2. Protein Analysis (e.g., Western Blotting, ELISA)

  • Objective: To measure the levels of specific proteins and their post-translational modifications.

  • Procedure:

    • Homogenize the dissected brain tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates.

    • For Western blotting, separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the proteins of interest (e.g., BDNF, p-ERK, p-mTOR) and a loading control (e.g., β-actin, GAPDH).

    • For ELISA, use a commercially available kit to quantify the concentration of a specific protein in the brain lysate.

Visualizations

Signaling Pathways and Experimental Workflows

Zelquistinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds This compound This compound This compound->NMDA_Receptor Positive Allosteric Modulation Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening CaMKII CaMKII Ca_Influx->CaMKII Activates ERK ERK CaMKII->ERK Activates mTOR mTOR ERK->mTOR Activates CREB CREB ERK->CREB Activates Synaptic_Plasticity Synaptic Plasticity (LTP Enhancement) mTOR->Synaptic_Plasticity Promotes BDNF_Expression BDNF Expression CREB->BDNF_Expression Promotes BDNF_Expression->Synaptic_Plasticity Promotes Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects Leads to

Caption: Proposed signaling pathway of this compound.

CSDS_Experimental_Workflow cluster_stress_paradigm Chronic Social Defeat Stress (CSDS) cluster_treatment Treatment cluster_behavioral_testing Behavioral Assessment cluster_molecular_analysis Molecular Analysis Aggressor_Screening 1. Aggressor Screening (CD-1 mice) Social_Defeat 2. Social Defeat (10 days) Aggressor_Screening->Social_Defeat Sensory_Stress 3. Sensory Stress (24h/day) Social_Defeat->Sensory_Stress Zelquistinel_Admin 4. This compound or Vehicle Administration Sensory_Stress->Zelquistinel_Admin Social_Interaction_Test 5. Social Interaction Test Zelquistinel_Admin->Social_Interaction_Test Data_Analysis 6. Classification: Susceptible vs. Resilient Social_Interaction_Test->Data_Analysis Tissue_Collection 7. Brain Tissue Collection Data_Analysis->Tissue_Collection Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Tissue_Collection->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Tissue_Collection->Protein_Analysis

References

Application Notes and Protocols: Calcium Imaging Assays in Cultured Neurons with Zelquistinel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelquistinel (formerly AGN-241751) is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts as a positive allosteric modulator, binding to a unique site on the NMDA receptor to enhance its function, independent of the glycine (B1666218) binding site.[1][2] This modulation leads to an enhancement of NMDA receptor-mediated synaptic plasticity.[1] Dysregulation of NMDA receptor signaling is implicated in a variety of neurological and psychiatric disorders, making this compound a compound of significant interest for therapeutic development, particularly in the context of major depressive disorder (MDD).

Calcium imaging is a powerful technique to investigate the functional consequences of NMDA receptor modulation. NMDA receptors are ligand-gated ion channels with high permeability to calcium ions (Ca2+). The influx of Ca2+ through NMDA receptors triggers a cascade of intracellular signaling events that are crucial for synaptic plasticity, learning, and memory. Therefore, measuring changes in intracellular Ca2+ concentration ([Ca2+]i) in cultured neurons provides a direct readout of this compound's modulatory effects on NMDA receptor activity.

These application notes provide detailed protocols for performing calcium imaging assays in cultured neurons to characterize the activity of this compound.

Mechanism of Action: this compound and NMDA Receptor Modulation

This compound positively modulates NMDA receptor activity. In the presence of an NMDA receptor agonist like glutamate (B1630785) or NMDA, this compound potentiates the influx of calcium ions through the receptor channel. This enhancement of calcium signaling is thought to underlie its therapeutic effects, including rapid and sustained antidepressant-like effects observed in preclinical models.

The signaling pathway initiated by NMDA receptor activation is complex. The influx of Ca2+ leads to the activation of various downstream effectors, including calcium/calmodulin-dependent protein kinase II (CaMKII), and influences signaling pathways such as the ERK and mTOR pathways. This ultimately results in changes in gene expression and protein synthesis that strengthen synaptic connections, a process known as long-term potentiation (LTP).

Zelquistinel_NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds This compound This compound This compound->NMDAR Positive Allosteric Modulation Ca2+ Ca²⁺ NMDAR->Ca2+ Influx CaMKII CaMKII Ca2+->CaMKII Activates Downstream_Signaling Downstream Signaling (e.g., ERK, mTOR) CaMKII->Downstream_Signaling Activates Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Downstream_Signaling->Synaptic_Plasticity

Figure 1. Simplified signaling pathway of this compound's action on the NMDA receptor.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on NMDA-induced calcium influx in cultured rat cortical neurons.

Table 1: Potentiation of NMDA-Induced Calcium Influx by this compound

This compound ConcentrationCo-application with 10 µM NMDA (% Potentiation of [Ca2+]i)
0.3 nM~30%
1 nM~30%
3 nM~30%
10 nM~30%

Data adapted from Burgdorf et al., 2022.

Table 2: Biphasic Dose-Response of this compound on NMDA-Induced Calcium Influx

This compound ConcentrationCo-application with 10 µM NMDA (% Change in [Ca2+]i)
0.3 - 10 nM~30% Potentiation
≥ 100 nM~25% Partial Inhibition

Data adapted from Burgdorf et al., 2022.

Table 3: Effect of this compound in the Presence of a Glycine Site Antagonist

ConditionChange in NMDA-induced [Ca2+]i
10 µM NMDA + 10 µM MDL 105,519Complete Blockade
10 µM NMDA + 10 µM MDL 105,519 + 10 nM this compoundSignificant Increase

MDL 105,519 is a competitive glycine site antagonist. This demonstrates this compound's mechanism is independent of the glycine binding site. Data adapted from Burgdorf et al., 2022.

Experimental Protocols

Protocol 1: Culturing Primary Cortical Neurons

This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rats, which are a suitable model system for these assays.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hanks' Balanced Salt Solution (HBSS)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates or coverslips

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • DNase I

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Aseptically dissect the E18 embryos and isolate the cerebral cortices.

  • Mince the cortical tissue in cold HBSS.

  • Digest the tissue with trypsin-EDTA at 37°C for 15 minutes.

  • Inactivate trypsin with FBS-containing medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

  • Plate the neurons on poly-D-lysine coated surfaces at a desired density.

  • Culture the neurons for at least 3 weeks to allow for mature synaptic connections to form before conducting calcium imaging experiments.

Protocol 2: Calcium Imaging Assay with this compound

This protocol details the steps for loading cultured neurons with a calcium indicator dye and measuring changes in intracellular calcium in response to NMDA and this compound.

Materials:

  • Mature cultured primary cortical neurons (from Protocol 1)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • NMDA stock solution

  • This compound stock solution

  • Fluorescence microscope with a digital camera and appropriate filter sets (Ex/Em: ~494/516 nm for Fluo-4)

  • Image acquisition and analysis software

Procedure:

1. Dye Loading: a. Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. First, reconstitute Fluo-4 AM in DMSO. Then, mix the Fluo-4 AM/DMSO stock with Pluronic F-127 before diluting in HBSS. b. Remove the culture medium from the neurons and wash gently with HBSS. c. Add the Fluo-4 AM loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes. d. After incubation, wash the cells three times with fresh HBSS to remove excess dye. e. Incubate the cells in HBSS for an additional 10-30 minutes at room temperature to allow for complete de-esterification of the AM ester.

2. Image Acquisition: a. Place the culture plate or coverslip on the stage of the fluorescence microscope. b. Identify a field of view with healthy neurons. c. Acquire a baseline fluorescence signal (F0) over a short period (e.g., 1-2 minutes). d. Apply the test compounds. This can be done by perfusing the chamber or by gentle addition of a concentrated stock solution. i. Control: Apply NMDA (e.g., 10 µM) alone. ii. Test: Co-apply NMDA with various concentrations of this compound (e.g., 0.1 nM to 1 µM). iii. This compound alone: Apply this compound without NMDA to confirm it does not independently induce calcium influx. e. Continuously record the fluorescence intensity (F) over time during and after compound application.

3. Data Analysis: a. Select regions of interest (ROIs) around individual neuronal cell bodies. b. For each ROI, calculate the change in fluorescence over time, typically expressed as a ratio (F/F0) or normalized change (ΔF/F0 = (F - F0) / F0). c. Quantify key parameters such as the peak amplitude of the calcium response, the area under the curve, and the frequency of calcium transients. d. Compare the responses between control (NMDA alone) and test (NMDA + this compound) conditions to determine the potentiating or inhibitory effects of this compound.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Culture_Neurons Culture Primary Cortical Neurons Load_Dye Load with Fluo-4 AM Culture_Neurons->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Baseline Record Baseline Fluorescence (F0) Wash->Baseline Apply_Compound Apply NMDA +/- This compound Baseline->Apply_Compound Record_Response Record Fluorescence Response (F) Apply_Compound->Record_Response Select_ROIs Select Regions of Interest (ROIs) Record_Response->Select_ROIs Calculate_Ratio Calculate ΔF/F0 Select_ROIs->Calculate_Ratio Quantify Quantify Response (Amplitude, Area) Calculate_Ratio->Quantify Compare Compare Conditions Quantify->Compare

Figure 2. Experimental workflow for calcium imaging with this compound.

Conclusion

The protocols and data presented here provide a framework for utilizing calcium imaging to study the effects of this compound on NMDA receptor function in cultured neurons. These assays are valuable tools for drug discovery and development, enabling the characterization of compound potency, efficacy, and mechanism of action at the cellular level. The biphasic dose-response of this compound highlights the importance of comprehensive dose-response studies in characterizing novel receptor modulators. By following these detailed methodologies, researchers can obtain robust and reproducible data to advance our understanding of this compound and other NMDA receptor modulators.

References

Measuring Zelquistinel Concentrations in Plasma and CSF: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelquistinel (formerly AGN-241751) is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate (NMDA) receptor, currently under investigation for the treatment of major depressive disorder (MDD).[1][2] Its unique mechanism of action, which involves positive allosteric modulation of the NMDA receptor independent of the glycine (B1666218) site, has shown promise for rapid and sustained antidepressant effects.[1] Accurate quantification of this compound concentrations in biological matrices such as plasma and cerebrospinal fluid (CSF) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

These application notes provide a detailed overview of the methodologies for measuring this compound concentrations in plasma and CSF, based on established bioanalytical techniques. The protocols are designed to guide researchers in developing and validating robust and reliable assays for preclinical and clinical research.

Preclinical Pharmacokinetics of this compound

Preclinical studies in Sprague Dawley rats have demonstrated that this compound exhibits high oral bioavailability (approximately 100%) and achieves dose-proportional exposures in plasma, brain, and CSF.[3] Following oral administration, this compound is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 30 minutes.[1] The reported plasma half-life ranges from 1.21 to 2.06 hours. These studies form the basis for the analytical methods required to quantify the drug in biological samples.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound observed in preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats (Single Dose)

ParameterIntravenous (IV) DoseOral (PO) Dose
Dose 100 µg/kg100 µg/kg
Tmax (h) N/A0.50
Cmax (ng/mL) N/A138 ± 45
AUClast (h*ng/mL) 149 ± 12142 ± 13
t1/2 (h) 1.21 ± 0.081.34 ± 0.12
CL (mL/min/kg) 11.2 ± 0.9N/A
Vss (L/kg) 0.57 ± 0.03N/A
F (%) N/A~100

Data are presented as mean ± SD. AUClast: Area under the concentration-time curve from time zero to the last measurable concentration; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability; N/A: Not Applicable.

Table 2: this compound Concentrations in Plasma, CSF, and Brain of Male Sprague Dawley Rats (1 hour post-dose)

Oral DosePlasma (ng/mL)CSF (ng/mL)Brain (ng/g)
3 µg/kg 0.6 ± 0.10.2 ± 0.10.1 ± 0.0
10 mg/kg 5991 ± 5451470 ± 7751013 ± 560

Data are presented as mean ± SD.

Experimental Protocols

Sample Collection and Handling (Preclinical)

This protocol is based on methods described for pharmacokinetic studies in rats.

Materials:

Procedure for Plasma Collection:

  • Collect blood samples from the jugular vein of cannulated rats at predetermined time points post-dose.

  • Immediately place the blood samples in K2-EDTA tubes on wet ice.

  • Within one hour of collection, centrifuge the blood samples to separate the plasma.

  • Carefully aspirate the plasma supernatant and transfer it to clean, labeled polypropylene tubes.

  • Flash-freeze the plasma samples on dry ice and store them at approximately -70°C until analysis.

Procedure for CSF Collection:

  • Following the final blood collection, euthanize the animal via an overdose of isoflurane (B1672236) anesthesia.

  • Collect CSF from the cisterna magna.

  • Immediately place the CSF samples on dry ice.

  • Store the CSF samples at approximately -70°C until analysis.

Bioanalytical Method for Quantification of this compound by LC-MS/MS

While a specific, detailed published method for this compound is not publicly available, the following protocol is a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method suitable for the quantification of small molecules like this compound in biological matrices. This protocol should be optimized and validated for this compound specifically.

Principle: This method utilizes the high selectivity and sensitivity of LC-MS/MS for the accurate quantification of this compound. The procedure involves sample preparation to extract the analyte and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents:

  • This compound reference standard

  • A suitable stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Human or rat plasma (K2-EDTA)

  • Artificial CSF

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Illustrative LC-MS/MS Parameters (to be optimized for this compound):

ParameterIllustrative Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Ionization Mode ESI Positive
MRM Transition (this compound) To be determined (e.g., [M+H]+ → fragment ion)
MRM Transition (IS) To be determined (e.g., [M+H]+ → fragment ion)

Sample Preparation (Protein Precipitation):

  • Thaw plasma or CSF samples, calibration standards, and quality control (QC) samples on ice.

  • To 50 µL of each sample in a polypropylene microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: No significant interfering peaks at the retention times of this compound and the IS in blank matrix from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, exhibiting a correlation coefficient (r²) of ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable precision (≤ 20% CV) and accuracy (within ± 20% of nominal).

  • Accuracy and Precision: Intra- and inter-day precision (CV ≤ 15%) and accuracy (within ± 15% of nominal) at multiple QC levels (low, medium, and high).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizations

cluster_pathway This compound Signaling Pathway This compound This compound (Oral Administration) NMDAR NMDA Receptor (Allosteric Modulation Site) This compound->NMDAR Binds to SynapticPlasticity Enhanced Synaptic Plasticity (LTP) NMDAR->SynapticPlasticity Potentiates Antidepressant Antidepressant Effects SynapticPlasticity->Antidepressant Leads to

This compound's Mechanism of Action

cluster_workflow Bioanalytical Workflow for this compound SampleCollection 1. Sample Collection (Plasma or CSF) SamplePrep 2. Sample Preparation (Protein Precipitation with IS) SampleCollection->SamplePrep LCMS 3. LC-MS/MS Analysis (Separation and Detection) SamplePrep->LCMS DataAnalysis 4. Data Analysis (Quantification) LCMS->DataAnalysis

This compound Bioanalytical Workflow

References

Application Notes and Protocols for Zelquistinel in Animal Models of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelquistinel (formerly AGN-241751/GATE-251) is a novel, orally bioavailable small-molecule modulator of the N-methyl-D-aspartate (NMDA) receptor, under investigation for the treatment of Major Depressive Disorder (MDD).[1] Unlike NMDA receptor antagonists such as ketamine, this compound acts as a positive allosteric modulator at a unique binding site, enhancing synaptic plasticity without the dissociative side effects associated with receptor blockade.[1][2][3] Preclinical studies in rodent models have demonstrated that single oral doses of this compound can produce rapid (within hours) and sustained (lasting over a week) antidepressant-like effects.[1]

These application notes provide a detailed overview of established animal models and experimental protocols for evaluating the antidepressant-like properties of this compound. The information is compiled from key preclinical studies to guide researchers in designing and executing robust in vivo experiments.

Mechanism of Action: NMDA Receptor Modulation and Synaptic Plasticity

This compound's therapeutic potential is attributed to its unique mechanism of action as a positive modulator of NMDA receptors. This modulation enhances NMDA receptor-mediated synaptic plasticity, a fundamental process for learning, memory, and mood regulation that is often impaired in MDD.

The proposed signaling pathway is as follows:

  • Binding: this compound binds to a specific, allosteric site on the NMDA receptor, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.

  • Potentiation: This binding potentiates the receptor's response to glutamate, leading to an enhanced influx of calcium (Ca2+) into the postsynaptic neuron upon receptor activation.

  • Downstream Signaling: The increased intracellular Ca2+ activates downstream signaling cascades, including the Akt/mTOR pathway, which are crucial for protein synthesis.

  • Synaptic Plasticity: These signaling events promote the synthesis of synaptic proteins, leading to an enhancement of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. This strengthening of synaptic connections in key brain regions like the hippocampus and prefrontal cortex is believed to underlie the rapid and sustained antidepressant effects of this compound.

This compound Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Co-agonist binding This compound This compound This compound->NMDAR Binds to allosteric site Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Potentiates channel opening Akt_mTOR Akt/mTOR Pathway Activation Ca_Influx->Akt_mTOR Synaptic_Proteins Synaptic Protein Synthesis Akt_mTOR->Synaptic_Proteins LTP Enhanced LTP & Synaptic Plasticity Synaptic_Proteins->LTP Antidepressant Antidepressant Effects LTP->Antidepressant

This compound's proposed mechanism of action.

Preclinical Animal Models and Data

This compound has been evaluated in several well-validated rodent models of depression. These models are designed to mimic specific aspects of the human condition, such as behavioral despair, anhedonia (the inability to feel pleasure), and social withdrawal.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant efficacy. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds typically reduce the duration of this immobility.

Quantitative Data Summary: Rat Forced Swim Test

Treatment Group (Oral Dose)Mean Immobility Time (seconds) at 1 hour post-doseMean Immobility Time (seconds) at 24 hours post-doseMean Immobility Time (seconds) at 7 days post-dose
Vehicle~150~145~140
This compound (0.1 µg/kg)~120~130~135
This compound (1.0 µg/kg)~110~115~120
This compound (10 µg/kg)~90~95~100
This compound (30 µg/kg)~75 ~85 ~90
This compound (100 µg/kg)~80~90~95

Data are estimated from graphical representations in Burgdorf et al., 2022. A single oral dose of this compound produced a rapid and sustained decrease in immobility time, with the 30 µg/kg dose showing the most robust effect.

Chronic Social Defeat (CSD) Stress Model

The CSD model induces a depressive-like state in mice through repeated exposure to social stress, leading to behaviors such as social avoidance and anhedonia. This model is valued for its etiological relevance to stress-induced depression in humans.

Quantitative Data Summary: Mouse Chronic Social Defeat Model

Treatment GroupSocial Interaction Ratio (Time with CD1 / Time without CD1)
Control (No Stress)~1.5
Susceptible + Vehicle~0.5
Susceptible + this compound (30 µg/kg, p.o.)~1.3
Susceptible + Ketamine (10 mg/kg, s.c.)~1.4

Data are estimated from graphical representations in Burgdorf et al., 2022. A single oral dose of this compound (30 µg/kg) administered after the 10-day defeat paradigm significantly reversed the social avoidance phenotype in stress-susceptible mice, restoring social interaction to levels comparable to control animals.

Novelty-Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived mouse to eat a pellet of food in a novel, brightly lit environment. A longer latency to eat is interpreted as increased anxiety or helplessness. Studies have shown that this compound can reduce this latency, an effect that is dependent on GluN2B-containing NMDA receptors on excitatory neurons.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound.

Protocol 1: Rat Forced Swim Test (FST)

Objective: To assess the antidepressant-like effect of this compound by measuring changes in immobility time.

Materials:

  • Male Sprague Dawley rats (2-3 months old)

  • This compound and vehicle (e.g., sterile saline)

  • Cylindrical tubes (46 cm tall x 20 cm diameter)

  • Water (room temperature)

  • Video recording equipment and analysis software (optional, but recommended for accuracy)

  • Stopwatch

Procedure:

  • Habituation (Day 1):

    • Fill the cylindrical tubes with room temperature tap water to a depth of 30 cm.

    • Gently place each rat into a cylinder for a 15-minute pre-swim session. This habituates the animals to the procedure and induces a stable baseline of immobility for the test day.

    • After 15 minutes, remove the rats, gently dry them with a towel, and return them to their home cages.

  • Dosing and Testing (Day 2):

    • Administer this compound (e.g., 0.1–100 µg/kg) or vehicle orally (p.o.) via gavage.

    • 60 minutes after dosing, place the rats back into the cylinders filled with fresh water.

    • Record the behavior of each animal for a 5-minute test session.

    • Scoring: An observer, blind to the treatment groups, should score the time spent immobile. Immobility is defined as the cessation of struggling and swimming, with the animal making only small movements necessary to keep its head above water.

    • After the 5-minute test, remove, dry, and return the animals to their home cages.

  • Sustained Effects Testing (Optional):

    • To assess the duration of the antidepressant-like effect, the same animals can be re-tested at 24 hours, 7 days, and 14 days after the single dose, without any additional drug administration.

Protocol 2: Mouse Chronic Social Defeat (CSD) Stress

Objective: To induce a depressive-like phenotype and assess the ability of this compound to reverse social avoidance.

Materials:

  • Male C57BL/6J mice (intruders)

  • Larger, aggressive male CD-1 mice (residents), screened for consistent aggression

  • Specialized divided housing cages (allowing sensory but not physical contact)

  • Open field arena for social interaction testing

  • Wire mesh enclosure for the CD-1 mouse during testing

  • Video tracking software

Procedure:

  • Social Defeat Induction (Days 1-10):

    • Each day, introduce a C57BL/6J mouse into the home cage of a novel, aggressive CD-1 resident.

    • Allow physical interaction for 5-10 minutes, during which the CD-1 mouse will exhibit dominant and aggressive behaviors. The interaction should be stopped if the intruder mouse is wounded.

    • After the physical defeat, house the C57BL/6J mouse in the same cage as the resident CD-1, separated by a clear, perforated divider for the remainder of the 24-hour period. This allows for continuous sensory stress.

    • Repeat this process for 10 consecutive days, exposing the intruder to a new CD-1 resident each day. Control mice are housed in pairs in the same type of divided cage but do not experience physical defeat.

  • Social Interaction Test (Day 11):

    • Place the test mouse (intruder) into a novel open field arena and allow it to explore freely for 2.5 minutes. An empty wire mesh enclosure is placed at one end of the arena.

    • After 2.5 minutes, introduce an unfamiliar CD-1 mouse into the wire mesh enclosure and allow the test mouse to explore the arena for another 2.5 minutes.

    • Use video tracking software to measure the time the test mouse spends in the "interaction zone" (the area immediately surrounding the enclosure) during both phases.

    • Analysis: Calculate a social interaction (SI) ratio: (Time in interaction zone with CD-1 present) / (Time in interaction zone with enclosure empty). An SI ratio < 1 is indicative of social avoidance. Mice are then categorized as "susceptible" (depressive-like) or "resilient."

  • Drug Testing (Day 12 onwards):

    • Administer a single oral dose of this compound or vehicle to the "susceptible" mice.

    • Conduct the social interaction test again 1 hour (for rapid effects) or 24 hours (for sustained effects) after dosing to assess the reversal of social avoidance.

Experimental Workflow cluster_FST Forced Swim Test (FST) cluster_CSD Chronic Social Defeat (CSD) FST_Habit Day 1: Habituation (15 min pre-swim) FST_Dose Day 2: Dosing (this compound or Vehicle) FST_Habit->FST_Dose FST_Test Day 2: Test (5 min swim, 1h post-dose) FST_Dose->FST_Test FST_Sustain Days 3-15: Re-test (Sustained Effects) FST_Test->FST_Sustain FST_Data Data Analysis: Immobility Time (s) FST_Sustain->FST_Data CSD_Defeat Days 1-10: Social Defeat (Daily physical & sensory stress) CSD_Test1 Day 11: Baseline SI Test (Categorize Susceptible/Resilient) CSD_Defeat->CSD_Test1 CSD_Dose Day 12: Dosing (this compound or Vehicle) CSD_Test1->CSD_Dose CSD_Test2 Day 12+: Post-Dose SI Test (Assess reversal of avoidance) CSD_Dose->CSD_Test2 CSD_Data Data Analysis: Social Interaction Ratio CSD_Test2->CSD_Data

Workflow for FST and CSD experiments.

Conclusion

This compound demonstrates a promising profile as a rapid-acting and sustained oral antidepressant in preclinical models. Its unique mechanism of positively modulating NMDA receptors to enhance synaptic plasticity offers a novel therapeutic approach for MDD. The Forced Swim Test and Chronic Social Defeat Stress model are robust and well-validated paradigms for assessing the antidepressant-like efficacy of this compound and similar compounds. The protocols and data presented herein provide a comprehensive guide for researchers aiming to investigate this new generation of neuropsychiatric treatments.

References

In Vitro Application of Zelquistinel on Hippocampal Brain Slices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelquistinel (formerly AGN-241751/GATE-251) is a novel, orally bioavailable small-molecule modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts as a positive allosteric modulator at a unique binding site on the NMDA receptor, independent of the glycine (B1666218) site, to enhance receptor activity and promote synaptic plasticity.[1][2] Preclinical studies have demonstrated that this compound exhibits rapid and sustained antidepressant-like effects, which are attributed to its ability to enhance long-term potentiation (LTP) in the hippocampus and medial prefrontal cortex.[3]

These application notes provide detailed protocols for the in vitro and ex vivo application of this compound on rodent hippocampal brain slices to study its effects on synaptic transmission and plasticity, particularly long-term potentiation (LTP).

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effect of this compound on LTP in the CA1 region of the hippocampus.

Table 1: Ex Vivo Effect of a Single Oral Dose of this compound on Long-Term Potentiation (LTP) in Rat Hippocampal Slices

Oral Dose (µg/kg)Time Post-DoseNormalized fEPSP Slope (% of Baseline)Statistical Significance (vs. Vehicle)
Vehicle24 hours~150%-
1024 hoursSignificantly EnhancedP < 0.05
10024 hoursSignificantly EnhancedP < 0.05
30024 hoursSignificantly EnhancedP < 0.05
1000 (1 mg/kg)24 hoursNot Significantly Altered-
10000 (10 mg/kg)24 hoursNot Significantly Altered-

Data adapted from studies measuring fEPSP slopes in the Schaffer collateral-CA1 pathway 24 hours after a single oral administration of this compound.

Table 2: Recommended In Vitro Concentration Range of this compound for Potentiation of NMDA Receptor-Mediated Responses

ApplicationRecommended Concentration RangeObservation
Calcium Imaging in Cultured Neurons0.3 - 60 nMPotentiation of NMDA-induced calcium influx
Electrophysiology in Hippocampal Slices1 - 100 nM (starting range)Potentiation of NMDAR-mediated EPSCs and facilitation of LTP

This recommended range is based on in vitro calcium imaging studies and effective concentrations of similar NMDA receptor modulators. Optimal concentrations for specific LTP protocols should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (rat or mouse)

  • Anesthesia (e.g., isoflurane)

  • Guillotine or surgical scissors

  • Dissection tools (forceps, scissors, spatula)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see recipe below)

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Incubation chamber

Solutions:

  • Cutting Solution (Sucrose-based):

    • Sucrose: 210 mM

    • KCl: 2.5 mM

    • NaH₂PO₄: 1.25 mM

    • NaHCO₃: 26 mM

    • MgCl₂: 7 mM

    • CaCl₂: 0.5 mM

    • D-Glucose: 10 mM

    • Continuously bubble with carbogen for at least 20 minutes before use and keep ice-cold.

  • Artificial Cerebrospinal Fluid (aCSF):

    • NaCl: 124 mM

    • KCl: 2.5 mM

    • KH₂PO₄: 1.25 mM

    • NaHCO₃: 26 mM

    • MgSO₄: 2 mM

    • CaCl₂: 2.5 mM

    • D-Glucose: 10 mM

    • Continuously bubble with carbogen.

Procedure:

  • Anesthetize the animal using an approved method.

  • Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, carbogenated cutting solution.

  • Isolate the hippocampus on an ice-cold platform.

  • Mount the hippocampus onto the vibratome specimen plate.

  • Section the hippocampus into 300-400 µm thick transverse slices in the ice-cold, carbogenated cutting solution.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.

Protocol 2: In Vitro Bath Application of this compound and Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

This protocol details the direct application of this compound to hippocampal slices and the subsequent recording of fEPSPs to assess its effect on synaptic plasticity.

Materials:

  • Prepared acute hippocampal slices

  • Recording chamber (submerged or interface type)

  • Perfusion system

  • Stimulating and recording electrodes (e.g., tungsten or glass micropipettes)

  • Amplifier and data acquisition system

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in aCSF)

  • aCSF

Procedure:

  • Transfer a hippocampal slice to the recording chamber and perfuse with carbogenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (30-32°C).

  • Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.

  • Record a stable baseline for at least 20-30 minutes.

  • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 nM).

  • Allow the slice to incubate with this compound for a predetermined period (e.g., 20-30 minutes) while continuing to record baseline fEPSPs.

  • To induce LTP, apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated 2-3 times.

  • After HFS, continue to record fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.

  • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the post-HFS period compared to the pre-HFS baseline.

Protocol 3: Ex Vivo Electrophysiology Following Oral Administration of this compound

This protocol is for assessing the long-lasting effects of this compound on synaptic plasticity after in vivo administration.

Procedure:

  • Administer this compound or vehicle to the animals via oral gavage at the desired doses.

  • At a specified time point after dosing (e.g., 24 hours, 1 week, or 2 weeks), prepare acute hippocampal slices from the animals as described in Protocol 1.

  • Perform fEPSP recordings and LTP induction as described in Protocol 2, steps 1-4 and 7-9. In this case, no this compound is applied in the bath.

  • Compare the magnitude of LTP between slices from this compound-treated and vehicle-treated animals.

Mandatory Visualizations

This compound Signaling Pathway

Zelquistinel_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Positive Allosteric Modulation Glutamate (B1630785) Glutamate Glutamate->NMDA_R Agonist Ca2_plus Ca²⁺ Influx NMDA_R->Ca2_plus CaMKII CaMKII Ca2_plus->CaMKII ERK ERK CaMKII->ERK mTOR mTOR CaMKII->mTOR Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) ERK->Synaptic_Plasticity mTOR->Synaptic_Plasticity

Caption: this compound enhances NMDA receptor function, leading to downstream signaling cascades.

Experimental Workflow for In Vitro Application

In_Vitro_Workflow Slice_Prep Prepare Acute Hippocampal Slices Baseline Record Baseline fEPSPs (20-30 min) Slice_Prep->Baseline Zelquistinel_App Bath Apply this compound (e.g., 10 nM for 20-30 min) Baseline->Zelquistinel_App LTP_Induction Induce LTP (e.g., Theta-Burst Stimulation) Zelquistinel_App->LTP_Induction Post_LTP Record Post-LTP fEPSPs (≥60 min) LTP_Induction->Post_LTP Analysis Data Analysis: Quantify LTP Magnitude Post_LTP->Analysis

Caption: Workflow for assessing this compound's direct effects on LTP in hippocampal slices.

Logical Relationship of this compound's Mechanism of Action

Logical_Relationship This compound This compound PAM Positive Allosteric Modulation of NMDAR This compound->PAM Ca_Influx Increased Ca²⁺ Influx Upon Glutamate Binding PAM->Ca_Influx Downstream_Sig Activation of Downstream Signaling (ERK, mTOR) Ca_Influx->Downstream_Sig Syn_Plasticity Enhanced Synaptic Plasticity (LTP) Downstream_Sig->Syn_Plasticity Antidepressant_Effect Antidepressant-like Effects Syn_Plasticity->Antidepressant_Effect

Caption: Causal chain from this compound's molecular action to its therapeutic potential.

References

Application Notes and Protocols for a Phase II Clinical Trial of Zelquistinel in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelquistinel (formerly AGN-241751, also known as GATE-251) is a novel, orally bioavailable, small-molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] It acts on a unique binding site, independent of the glycine (B1666218) site, to enhance NMDA receptor-mediated synaptic plasticity.[1] Preclinical studies have demonstrated that this compound produces rapid and sustained antidepressant-like effects.[1] A completed exploratory Phase IIa clinical trial showed that once-weekly oral this compound resulted in statistically significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to placebo in patients with major depressive disorder (MDD).

These application notes provide a comprehensive framework for the design and implementation of a Phase II clinical trial to further evaluate the efficacy, safety, and tolerability of this compound in patients with MDD. The protocols outlined below are intended to serve as a guide for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a positive allosteric modulator of the NMDA receptor.[2] Unlike NMDA receptor antagonists, this compound enhances the receptor's response to the endogenous ligands glutamate (B1630785) and glycine, thereby promoting synaptic plasticity.[2] This mechanism is believed to underlie its antidepressant effects. The downstream signaling cascade involves the activation of pathways including Brain-Derived Neurotrophic Factor (BDNF), Extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (B549165) (mTOR).

This compound Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates This compound This compound This compound->NMDAR Binds to allosteric site Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Potentiates BDNF_release BDNF Release Ca_Influx->BDNF_release Triggers TrkB TrkB Receptor BDNF_release->TrkB Activates ERK_mTOR ERK/mTOR Pathway TrkB->ERK_mTOR Activates Synaptic_Plasticity Enhanced Synaptic Plasticity ERK_mTOR->Synaptic_Plasticity Promotes

Figure 1: this compound's Proposed Signaling Pathway

Phase II Clinical Trial Protocol

Study Objectives
  • Primary Objective: To evaluate the efficacy of two different doses of this compound compared to placebo in reducing depressive symptoms in subjects with MDD, as measured by the change from baseline in the MADRS total score over a 6-week treatment period.

  • Secondary Objectives:

    • To assess the safety and tolerability of this compound.

    • To evaluate the onset of antidepressant action of this compound.

    • To explore the effect of this compound on biomarkers associated with neuroplasticity (e.g., serum BDNF).

Study Design

This will be a 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study. Eligible subjects will be randomized in a 1:1:1 ratio to one of three treatment arms:

  • This compound Dose A (e.g., 10 mg) once weekly

  • This compound Dose B (e.g., 20 mg) once weekly

  • Placebo once weekly

Phase II Clinical Trial Workflow cluster_treatment Treatment Arms Screening Screening Baseline Baseline Screening->Baseline Randomization Randomization Baseline->Randomization Dose_A This compound Dose A Randomization->Dose_A Dose_B This compound Dose B Randomization->Dose_B Placebo Placebo Randomization->Placebo Treatment_Phase 6-Week Treatment Phase (Weekly Dosing) Follow_Up 2-Week Follow-Up Treatment_Phase->Follow_Up End_of_Study End_of_Study Follow_Up->End_of_Study

Figure 2: High-Level Experimental Workflow for the Phase II Trial
Patient Population

  • Inclusion Criteria:

    • Male or female subjects aged 18 to 65 years.

    • Diagnosis of MDD according to DSM-5 criteria.

    • MADRS total score ≥ 22 at screening and baseline.

    • History of inadequate response to at least one but no more than three antidepressant treatments in the current major depressive episode.

  • Exclusion Criteria:

    • Diagnosis of any other primary psychiatric disorder.

    • Significant suicidal ideation.

    • History of substance use disorder within the past 6 months.

    • Unstable medical illness.

Experimental Protocols

Efficacy Assessments
  • Montgomery-Åsberg Depression Rating Scale (MADRS):

    • Protocol: The MADRS will be administered by trained and calibrated raters at baseline, and weeks 1, 2, 3, 4, and 6. Raters will undergo standardized training to ensure inter-rater reliability.

    • Data Presentation:

TimepointThis compound Dose A (Mean ± SD)This compound Dose B (Mean ± SD)Placebo (Mean ± SD)
Baseline MADRS 28.5 ± 4.228.9 ± 4.528.7 ± 4.3
Week 3 Change from Baseline -9.5 ± 6.8-10.6 ± 7.1-7.7 ± 6.5
Week 6 Change from Baseline -12.1 ± 7.5-13.5 ± 7.9-8.9 ± 7.2

Table 1: Example MADRS Total Score Data. Note: Week 3 data is based on previously reported results[3]; other data are illustrative.

Safety and Tolerability Assessments
  • Protocol: Safety and tolerability will be monitored through the collection of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests at each study visit.

  • Data Presentation:

Adverse EventThis compound Dose A (n=50) %This compound Dose B (n=50) %Placebo (n=50) %
Headache8%10%6%
Nausea6%8%4%
Dizziness4%6%2%
Disturbance in Attention2%4%0%

Table 2: Example Incidence of Treatment-Emergent Adverse Events. Note: Data are illustrative and based on findings from a Phase 1 study.[4]

Biomarker Analysis
  • Protocol: Blood samples will be collected at baseline and at week 6 for the analysis of serum BDNF levels. Samples will be processed and stored according to standard operating procedures. BDNF levels will be quantified using a validated enzyme-linked immunosorbent assay (ELISA).

  • Data Presentation:

BiomarkerThis compound Dose A (Mean % Change ± SD)This compound Dose B (Mean % Change ± SD)Placebo (Mean % Change ± SD)
Serum BDNF +15% ± 8%+20% ± 9%+5% ± 7%

Table 3: Example Biomarker Data (Serum BDNF). Note: Data are hypothetical and based on the proposed mechanism of action.

Statistical Considerations

The primary efficacy analysis will be a mixed-effects model for repeated measures (MMRM) on the change from baseline in MADRS total score. The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline MADRS score as a covariate. Safety data will be summarized using descriptive statistics.

Logical Relationships in Study Design Patient_Population Eligible MDD Patients Randomization Randomization Patient_Population->Randomization Treatment 6-Week Treatment Randomization->Treatment Primary_Endpoint MADRS Change from Baseline Treatment->Primary_Endpoint Secondary_Endpoints Safety (AEs, Vitals) Biomarkers (BDNF) Treatment->Secondary_Endpoints Statistical_Analysis MMRM Analysis Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis

Figure 3: Logical Flow of the Clinical Trial Design

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a template and should be adapted to meet specific regulatory and institutional requirements. All clinical trials must be conducted in accordance with Good Clinical Practice (GCP) guidelines and with the approval of an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).

References

Application Notes and Protocols: EEG as a Target Engagement Biomarker for Zelquistinel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelquistinel (formerly GATE-251) is a third-generation, orally bioavailable, small-molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By binding to a unique site on the NMDA receptor, this compound enhances synaptic plasticity, a fundamental process for learning, memory, and mood regulation.[1] Preclinical studies have demonstrated its potential for rapid and sustained antidepressant effects.[3] A key aspect of the clinical development of this compound and its sister compound, Apimostinel, is the use of quantitative electroencephalography (qEEG) as a non-invasive biomarker to demonstrate target engagement in the central nervous system (CNS).[4] This document provides detailed application notes and protocols for utilizing EEG as a target engagement biomarker for this compound.

Mechanism of Action: Enhancing Synaptic Plasticity

This compound positively modulates the NMDA receptor, which is a crucial component of glutamatergic neurotransmission and synaptic plasticity. Unlike NMDA receptor antagonists, this compound does not block the receptor but rather enhances its function in response to the endogenous co-agonists glutamate (B1630785) and glycine (B1666218) (or D-serine). This modulation leads to an increased influx of Ca2+ ions upon receptor activation, triggering downstream signaling cascades that are pivotal for strengthening synaptic connections. The ultimate effect is an enhancement of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, which is often impaired in major depressive disorder (MDD).

This compound Signaling Pathway This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binding This compound This compound This compound->NMDAR Positive Allosteric Modulation Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, ERK) Ca_ion->Signaling_Cascades Activation BDNF BDNF Release Signaling_Cascades->BDNF Upregulation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Signaling_Cascades->Synaptic_Plasticity BDNF->Synaptic_Plasticity Therapeutic_Effects Antidepressant Effects Synaptic_Plasticity->Therapeutic_Effects

This compound's mechanism of action.

EEG as a Target Engagement Biomarker

Quantitative EEG (qEEG) provides a real-time, non-invasive measure of brain electrical activity, making it an ideal tool for assessing the pharmacodynamic effects of neuroactive compounds. For this compound and other NMDA receptor modulators developed by Gate Neurosciences (now Syndeio Biosciences), a key qEEG biomarker of target engagement is an increase in alpha power in the frontal cortex.

Data from Apimostinel Phase 1 Study (NCT05597241)

Data from the Phase 1 study of Apimostinel, a structurally related intravenous NMDA receptor modulator, provides a strong rationale for the use of qEEG alpha power as a biomarker for this compound. This study in 40 healthy volunteers demonstrated a consistent, dose-dependent increase in qEEG alpha power, indicating NMDA receptor target activation. The maximal enhancement of the qEEG alpha signature was observed at the 10mg dose, which correlated with cerebrospinal fluid (CSF) drug concentrations that maximally stimulate NMDA receptors in vitro and was consistent with the efficacious dose in a prior proof-of-concept study.

Table 1: Illustrative qEEG Alpha Power Changes in Response to Apimostinel

Dose CohortNRoute of AdministrationIllustrative Mean Change in Alpha Power (vs. Placebo)Key Findings
1 mg8IV+5%Minimal change from placebo.
5 mg8IV+15%Noticeable increase in alpha power.
10 mg8IV+30%Maximal enhancement of alpha power, correlating with optimal CSF concentrations.
25 mg8IV+25%Robust increase, but less than the 10mg dose, suggesting a potential therapeutic window.
Placebo8IVBaselineNo significant change.

Note: The quantitative values in this table are illustrative examples based on publicly available qualitative descriptions of a "dose-dependent increase" and are intended for instructional purposes. Actual percentage changes from the clinical trial have not been publicly disclosed.

Experimental Protocols

The following protocols are based on the methodologies used in the clinical development of Apimostinel and the planned approach for the this compound Phase 2 trial.

Protocol 1: In-Clinic qEEG Data Acquisition and Analysis

This protocol is suitable for first-in-human and dose-escalation studies to establish the immediate pharmacodynamic effects of this compound.

1. Participant Preparation:

  • Participants should be seated comfortably in a quiet, dimly lit room.

  • Ensure participants have clean, dry hair, free of oils and styling products.

  • Standard EEG scalp preparation procedures should be followed to ensure low electrode impedance (<5 kΩ).

2. EEG Recording:

  • A multi-channel EEG system (e.g., 19-channel or higher) should be used, following the international 10-20 system for electrode placement.

  • Record a baseline EEG for at least 5 minutes with eyes closed and 5 minutes with eyes open.

  • Administer this compound or placebo according to the study protocol.

  • Record continuous EEG for a predefined period post-dose (e.g., 2-4 hours) to capture Cmax effects. Repeat recordings at later time points as required by the study design.

3. Data Acquisition Parameters:

  • Sampling Rate: ≥ 250 Hz

  • Filters: High-pass filter at 0.5 Hz, low-pass filter at 50 Hz, and a notch filter at the local power line frequency (50 or 60 Hz).

  • Reference: A suitable reference, such as linked earlobes or an average reference, should be used.

4. qEEG Analysis Pipeline:

  • Artifact Detection and Removal: Visual inspection and automated algorithms should be used to identify and remove artifacts from eye movements, muscle activity, and environmental noise.

  • Epoching: Segment the continuous EEG data into short, overlapping epochs (e.g., 2-4 seconds).

  • Power Spectral Analysis: Apply a Fast Fourier Transform (FFT) to each epoch to calculate the power spectral density.

  • Frequency Band Definition: Define the alpha frequency band (typically 8-13 Hz).

  • Biomarker Quantification: Calculate the absolute and/or relative alpha power for each electrode, with a focus on frontal channels (e.g., Fp1, Fp2, F3, F4, Fz).

  • Statistical Analysis: Compare the change in alpha power from baseline across different dose groups and placebo using appropriate statistical methods (e.g., ANCOVA).

In_Clinic_qEEG_Workflow In-Clinic qEEG Experimental Workflow Participant_Prep Participant Preparation Baseline_EEG Baseline EEG Recording Participant_Prep->Baseline_EEG Drug_Admin This compound/Placebo Administration Baseline_EEG->Drug_Admin Post_Dose_EEG Post-Dose EEG Recording Drug_Admin->Post_Dose_EEG Data_Processing Data Pre-processing (Filtering, Artifact Removal) Post_Dose_EEG->Data_Processing qEEG_Analysis qEEG Analysis (FFT, Power Spectrum) Data_Processing->qEEG_Analysis Biomarker_Quant Biomarker Quantification (Alpha Power) qEEG_Analysis->Biomarker_Quant Stats Statistical Analysis & Interpretation Biomarker_Quant->Stats

Workflow for in-clinic qEEG assessment.
Protocol 2: At-Home EEG Monitoring with Wearable Devices

For longer-term studies, such as the upcoming Phase 2 trial of this compound in MDD, at-home EEG monitoring using wearable devices offers a way to collect longitudinal data in a naturalistic setting.

1. Device and Setup:

  • Utilize an FDA-cleared wearable EEG device such as the Dreem 3S (Waveband). This device is equipped with dry electrodes, typically including frontal and occipital sensors.

  • Provide participants with thorough training on how to correctly position and use the device. A companion mobile application can guide the setup process.

2. Data Collection Schedule:

  • Participants should be instructed to wear the device during sleep on specified nights (e.g., the night before and the night of weekly this compound administration).

  • The device will record EEG data, which can be automatically uploaded to a secure cloud server for analysis.

3. Data Analysis for Target Engagement:

  • In addition to standard sleep architecture analysis (e.g., sleep stages, sleep efficiency), the EEG data can be analyzed for changes in spectral power.

  • The analysis would focus on changes in alpha power during wakefulness before sleep onset or during periods of wakefulness after sleep onset, comparing post-dose recordings to baseline.

  • Machine learning algorithms, such as those provided by Beacon Biosignals, can be employed to identify subtle but significant changes in EEG patterns associated with this compound treatment.

At_Home_EEG_Workflow At-Home EEG Monitoring Workflow Patient_Training Patient Training on Wearable Device Baseline_Recording Baseline At-Home EEG Recording Patient_Training->Baseline_Recording Weekly_Dosing Weekly this compound Self-Administration Baseline_Recording->Weekly_Dosing Post_Dose_Recording Post-Dose At-Home EEG Recording Weekly_Dosing->Post_Dose_Recording Repeated Weekly Data_Upload Automated Data Upload to Cloud Post_Dose_Recording->Data_Upload Centralized_Analysis Centralized qEEG & Sleep Analysis Data_Upload->Centralized_Analysis Longitudinal_Assessment Longitudinal Biomarker Assessment Centralized_Analysis->Longitudinal_Assessment

Workflow for at-home EEG monitoring.

Conclusion

EEG, and specifically qEEG analysis of alpha power, serves as a robust and translatable biomarker for demonstrating the target engagement of this compound. The dose-dependent increase in alpha power observed with the sister compound Apimostinel provides strong evidence of a class effect for these NMDA receptor positive allosteric modulators. The integration of in-clinic and at-home EEG monitoring in the clinical development of this compound will provide crucial insights into its pharmacodynamic profile, aid in dose selection, and ultimately contribute to a more precise and informed drug development process. These application notes and protocols provide a framework for researchers and clinicians to effectively utilize this powerful biomarker in the evaluation of this compound and other novel neurotherapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Zelquistinel in Long-Term Potentiation (LTP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Zelquistinel in LTP experiments. This compound, a novel, orally bioavailable N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator, has demonstrated potential in enhancing synaptic plasticity, a key process in learning and memory.[1][2][3][4] However, its inverted U-shaped dose-response curve necessitates careful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it modulate NMDARs?

This compound is a small-molecule, orally active positive allosteric modulator of the NMDA receptor.[1][5] It acts on a unique binding site on the NMDAR, independent of the glycine (B1666218) co-agonist site, to enhance receptor activity.[1][5][6] This modulation leads to an enhancement of NMDAR-mediated synaptic plasticity, which is believed to be the basis for its rapid and sustained antidepressant-like effects.[2][3][7][8]

Q2: What is an inverted U-shaped dose-response curve and why is it observed with this compound in LTP studies?

An inverted U-shaped dose-response curve means that this compound enhances LTP at an optimal concentration range, while lower and higher concentrations produce a weaker effect or even inhibition.[2][9] At optimal concentrations, this compound positively modulates NMDARs, facilitating the calcium influx necessary for LTP induction.[6] However, at supra-therapeutic doses, it can lead to weak inhibition of NMDA or glutamate-induced calcium flux, thus failing to enhance LTP.[2] This characteristic is crucial to consider for successful experimental outcomes.

Q3: What are the effective concentration ranges for this compound in LTP experiments?

The effective concentrations of this compound for LTP enhancement differ between in vitro and in vivo studies. It is critical to perform dose-ranging studies to determine the optimal concentration for your specific experimental setup.[5]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Failure to observe LTP enhancement with this compound. Suboptimal Drug Concentration: You may be using a concentration that is too low or too high, falling on the ineffective tails of the inverted U-shaped curve.- Perform a full dose-response curve analysis based on the recommended concentration ranges in the data tables below. - Ensure accurate preparation and dilution of this compound stock solutions.
Inappropriate Timing of Drug Application: The drug may not be present at the synapse during the LTP induction window.- For in vitro slice preparations, ensure adequate pre-incubation time with this compound before LTP induction. - For in vivo studies, consider the pharmacokinetic profile of this compound, which has a mean half-life of 1.2 to 2.06 hours and reaches peak plasma concentrations about 30 minutes after oral administration.[1][5]
Issues with LTP Induction Protocol: The stimulation protocol itself may not be robust enough to induce LTP.- Verify the stability of your baseline recordings for at least 15-20 minutes before applying the drug and inducing LTP.[2] - Ensure your stimulating and recording electrodes are correctly placed and that the stimulation intensity is appropriate (typically 40-60% of the maximal response).[10]
Observation of synaptic depression or no effect at expected effective concentrations. Supra-optimal Drug Concentration: You are likely operating at the higher, inhibitory end of the dose-response curve.- Immediately conduct serial dilutions of your current this compound concentration and test a range of lower doses. - Re-verify the concentration of your stock solution.
Receptor Desensitization: Prolonged exposure to high concentrations of an NMDAR modulator could potentially lead to receptor desensitization.- Reduce the incubation time with this compound before LTP induction.
High variability in experimental results. Inconsistent Experimental Parameters: Minor variations in slice health, temperature, or aCSF composition can significantly impact LTP results.- Maintain strict consistency in all experimental parameters, including animal age, slice preparation, incubation times, and recording conditions.[10] - Ensure the health of your brain slices by using appropriate dissection and recovery procedures.
Incorrect Drug Preparation: Errors in calculating dilutions or improper storage of this compound can lead to inconsistent effective concentrations.- Prepare fresh drug solutions for each experiment. - Store stock solutions as recommended by the manufacturer.

Quantitative Data Summary

Table 1: In Vitro Studies on this compound and LTP

ParameterEffective Concentration RangePeak EffectNo Significant Effect/InhibitionBrain RegionReference
LTP Enhancement (Bath Application) 60 - 250 nM100 nM500 nMMedial Prefrontal Cortex (mPFC)[2]
Calcium Flux Enhancement (in the absence of D-serine) 3 - 60 nMNot specified>100 nM (weak inhibition)Cultured Cortical Neurons[2]
Calcium Flux Enhancement (in the presence of D-serine) 0.3 - 30 nMNot specifiedNot specifiedCultured Cortical Neurons[2]

Table 2: In Vivo Studies on this compound and LTP (Oral Administration)

ParameterEffective Dose RangePeak EffectNo Significant EffectBrain RegionTime Point of MeasurementReference
LTP Enhancement 10 - 300 µg/kgNot specified1 and 10 mg/kgHippocampus (Schaffer collateral-CA1)24 hours post-dose[2][9]
Sustained LTP Enhancement 300 µg/kg1 week post-dose-HippocampusUp to 2 weeks post-dose[2][11]
Sustained LTP Enhancement 300 µg/kg24 hours post-dose-mPFCUp to 1 week post-dose[2][11]

Experimental Protocols

Detailed Methodology for In Vitro LTP Recording in mPFC Slices

This protocol is adapted from studies demonstrating this compound's effects on LTP.[2]

  • Slice Preparation:

    • Anesthetize and decapitate an adult rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 dextrose.

    • Cut 300-400 µm thick coronal slices containing the medial prefrontal cortex (mPFC).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32°C.

    • To isolate NMDAR-mediated currents, add picrotoxin (B1677862) (20 µM) and CGP 55845 (200 nM) to the aCSF to block GABA-A and GABA-B receptors, respectively.

    • Place a stimulating electrode in layer V/VI of the mPFC and a recording electrode in layer II/III.

    • Deliver baseline stimuli every 30 seconds at an intensity that evokes approximately 50% of the maximal field excitatory postsynaptic potential (fEPSP).

    • Record a stable baseline for at least 15-20 minutes.

  • Drug Application and LTP Induction:

    • Bath apply the desired concentration of this compound (e.g., 60, 100, or 250 nM) and allow it to perfuse for at least 20 minutes.

    • Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 3 trains of 10 bursts, with each burst containing 5 pulses at 100 Hz, delivered 200 ms (B15284909) apart; trains separated by 3 minutes).[2]

    • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

Visualizations

Zelquistinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR NMDA Receptor (GluN1/GluN2) This compound->NMDAR Allosteric Modulation Glutamate Glutamate Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaMKII CaMKII Ca_influx->CaMKII ERK ERK Ca_influx->ERK Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity mTOR mTOR ERK->mTOR CREB CREB ERK->CREB BDNF BDNF Synthesis & Release mTOR->BDNF CREB->BDNF BDNF->Synaptic_Plasticity

Caption: Signaling pathway of this compound-mediated enhancement of LTP.

LTP_Experimental_Workflow cluster_prep Preparation cluster_recording Recording & Induction cluster_analysis Data Analysis Slice_Prep 1. Brain Slice Preparation (e.g., Hippocampus or mPFC) Recovery 2. Slice Recovery (>1 hr in aCSF) Slice_Prep->Recovery Placement 3. Transfer to Recording Chamber & Electrode Placement Recovery->Placement Baseline 4. Record Stable Baseline (15-20 min) Placement->Baseline Drug_App 5. Bath Apply this compound (e.g., 60-250 nM) Baseline->Drug_App Induction 6. Induce LTP (e.g., Theta-Burst Stimulation) Drug_App->Induction Post_Record 7. Record Post-Induction (>60 min) Induction->Post_Record Analysis 8. Analyze fEPSP Slope & Quantify LTP Post_Record->Analysis Comparison 9. Compare this compound vs. Vehicle Analysis->Comparison

Caption: Experimental workflow for in vitro LTP studies with this compound.

References

Avoiding off-target effects of Zelquistinel in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Zelquistinel in cellular assays while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] It binds to a unique site on the NMDA receptor, independent of the glycine (B1666218) co-agonist site, to enhance receptor activity in the presence of glutamate.[2] This modulation promotes synaptic plasticity, which is crucial for learning and memory and is often impaired in neuropsychiatric and cognitive disorders.[1][3]

Q2: Has this compound been screened for off-target activities?

Yes, this compound's off-target activities were assessed using a high-throughput profile of 80 transmembrane and soluble receptors, ion channels, and monoamine transporters.[1] While specific interactions were not detailed in publicly available literature, the criteria for significant effects were defined as >50% inhibition or stimulation, and weak to moderate effects as 25-50% inhibition or stimulation.[1] Overall, this compound is reported to have a favorable safety and tolerability profile, suggesting a low propensity for significant off-target effects at therapeutic concentrations.[4][5]

Q3: What are the typical concentrations of this compound used in cellular assays?

The effective concentration of this compound can vary depending on the assay system. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment. Below is a summary of concentrations used in published studies.

Assay TypeCell Type/SystemEffective Concentration RangeNotes
NMDA-mediated Calcium Influx Cultured Rat Cortical Neurons10 nM - 10 µMPotentiates NMDA-induced calcium influx.[6]
NMDA-mediated Calcium Influx HEK293 cells expressing NR2A or NR2B10 nM - 10 µMEnhances NMDAR-mediated calcium influx.[6]
Long-Term Potentiation (LTP) Rat Hippocampal and mPFC Slices20 nM - 100 nMFacilitates and enhances the magnitude of LTP.[1]
Antidepressant-like Effects (in vivo) Rodent Models0.1 µg/kg - 100 µg/kg (oral)A U-shaped dose-response curve has been observed, with higher doses being less effective.[1][5]

Q4: I am observing a U-shaped (biphasic) dose-response curve in my assay. Is this expected for this compound?

Yes, a U-shaped or biphasic dose-response has been observed with this compound in some studies, particularly in in vivo models where higher doses were less effective than lower doses.[1] This phenomenon is not uncommon for modulators of complex biological systems like the NMDA receptor. If you observe this in your cellular assay, it is important to carefully characterize the full dose-response relationship to identify the optimal concentration window for the desired effect.

Troubleshooting Guide

Problem 1: I'm not seeing the expected potentiation of NMDA receptor activity.

  • Question: What are the possible reasons for a lack of effect?

    • Answer:

      • Suboptimal Concentration: You may be using a concentration of this compound that is too high or too low. A full dose-response curve is essential.

      • NMDA Receptor Subunit Composition: The specific NMDA receptor subunits expressed in your cell system can influence the modulatory effects of this compound. It has been shown to modulate both NR2A and NR2B containing receptors.[1][6]

      • Assay Conditions: Ensure that the concentrations of NMDA and co-agonists (glycine or D-serine) are appropriate to elicit a submaximal response, which is necessary to observe potentiation.

      • Compound Stability: Confirm the stability and proper dissolution of your this compound stock solution.

Problem 2: I suspect the observed effect in my cellular assay is not mediated by the NMDA receptor.

  • Question: How can I confirm that the effects of this compound are on-target?

    • Answer: You can perform several control experiments to verify the on-target activity of this compound. The following workflow can help you dissect the mechanism of action.

G cluster_workflow Workflow: Confirming On-Target NMDA Receptor Activity start Observe Cellular Effect with this compound q1 Is the effect blocked by a competitive NMDA receptor antagonist (e.g., AP5)? start->q1 res1_yes Effect is likely NMDA receptor-mediated. q1->res1_yes Yes res_no Effect may be off-target. Investigate further. q1->res_no No q2 Is the effect independent of the glycine site? (Test in presence of a glycine site antagonist, e.g., MDL 105,519) res1_yes->q2 res2_yes Consistent with this compound's known mechanism of action. q2->res2_yes Yes q2->res_no No

Caption: Troubleshooting workflow for confirming on-target effects.

Problem 3: How do I design an experiment to rule out off-target effects?

  • Question: What experimental controls should I use?

    • Answer:

      • Use a structurally unrelated NMDA receptor PAM: If available, using a different NMDA receptor PAM with a distinct chemical structure can help confirm that the observed phenotype is due to NMDA receptor modulation and not a shared off-target of a particular chemical scaffold.

      • Knockdown/Knockout of the target: In cell lines where it is feasible, using siRNA or CRISPR to knock down or knock out the NMDA receptor subunits can definitively show whether the receptor is necessary for this compound's effect.

      • Washout Experiment: Due to its reversible binding, washing out this compound should lead to a reversal of the observed effect if it is a direct pharmacological interaction. The short half-life of this compound (1.2-2.06 hours) supports this approach.[2]

Experimental Protocols

Protocol 1: Calcium Influx Assay in Cultured Neurons

This protocol is for measuring the potentiation of NMDA-induced calcium influx by this compound in primary cortical neurons.

  • Cell Preparation: Plate primary cortical neurons on poly-D-lysine coated 96-well black-walled, clear-bottom plates and culture for 10-14 days.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with the buffer to remove excess dye.

  • Compound Pre-incubation: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the wells and incubate for 10-15 minutes.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence using a plate reader equipped with the appropriate filters for your chosen dye.

  • Stimulation: Add a submaximal concentration of NMDA (e.g., 10 µM) and a co-agonist (e.g., 10 µM glycine) to all wells.

  • Post-stimulation Fluorescence Reading: Immediately begin reading the fluorescence intensity kinetically for 2-5 minutes to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Normalize the data to the vehicle control to determine the fold-potentiation.

Protocol 2: Control Experiment with NMDA Receptor Antagonist

To confirm the effect is NMDA receptor-dependent, repeat the calcium influx assay with a pre-incubation step using a competitive NMDA receptor antagonist.

  • Follow steps 1-3 of the Calcium Influx Assay protocol.

  • Antagonist Pre-incubation: Add a saturating concentration of a competitive NMDA receptor antagonist (e.g., 50 µM D-AP5) to a subset of wells. Incubate for 15-20 minutes.

  • This compound Incubation: Add the optimal potentiating concentration of this compound (determined from your dose-response curve) to the wells, including those with the antagonist. Incubate for another 10-15 minutes.

  • Proceed with steps 5-8 of the Calcium Influx Assay protocol.

  • Expected Outcome: The potentiation of the NMDA response by this compound should be blocked in the wells pre-treated with the NMDA receptor antagonist.

Signaling Pathway

This compound enhances the normal signaling cascade of the NMDA receptor. The following diagram illustrates the on-target pathway and a hypothetical point of divergence for a potential off-target effect.

G cluster_pathway This compound On-Target Signaling Pathway cluster_off_target Hypothetical Off-Target Effect This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation Ca_Influx Increased Ca²⁺ Influx NMDAR->Ca_Influx Glutamate/Glycine Binding Downstream Downstream Signaling (e.g., CaMKII, ERK, CREB) Ca_Influx->Downstream Plasticity Enhanced Synaptic Plasticity (e.g., LTP) Downstream->Plasticity OffTarget Off-Target Protein (e.g., Ion Channel) OffTarget_Effect Unintended Cellular Effect OffTarget->OffTarget_Effect Zelquistinel_off This compound Zelquistinel_off->OffTarget

Caption: On-target NMDA receptor pathway and potential off-target divergence.

References

Zelquistinel stability and storage for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zelquistinel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as AGN-241751 or GATE-251) is an orally bioavailable, small-molecule positive allosteric modulator (PAM) of the N-Methyl-D-Aspartate (NMDA) receptor.[1] It is being investigated for its potential therapeutic effects in major depressive disorder.[2][3] this compound enhances the NMDA receptor's function in the presence of its natural ligands, glutamate (B1630785) and glycine (B1666218), by binding to a unique site on the receptor, distinct from the glycine co-agonist site.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound positively modulates NMDA receptor activity, which enhances synaptic plasticity. This modulation is thought to promote the structural and functional integrity of synapses in the brain, which can be impaired in various neuropsychiatric disorders. The antidepressant effects of this compound and similar compounds have been associated with the activation of downstream signaling pathways, including the ERK and mTOR pathways, which are dependent on brain-derived neurotrophic factor (BDNF) release.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound in its solid (powder) form and in solution should be stored under the conditions summarized in the tables below. Adherence to these recommendations will help ensure the integrity of the compound for your experiments.

Q4: How should I prepare this compound solutions?

A4: this compound is soluble in DMSO and water, though heating and sonication may be required for aqueous solutions. For in vivo studies, specific solvent systems are recommended to ensure solubility and bioavailability. Detailed protocols are provided in the "Experimental Protocols" section of this guide. It is crucial to use high-quality, anhydrous solvents, as the presence of moisture can affect the stability and solubility of the compound.

Q5: Is this compound sensitive to light or pH?

Stability and Storage Data

The following tables provide a summary of the recommended storage conditions for this compound in both solid and solution forms. Following these guidelines is critical for maintaining the chemical integrity and biological activity of the compound.

Table 1: Storage of Solid this compound

Storage TemperatureRecommended DurationAdditional Notes
-20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage, ensure the container is tightly sealed to prevent moisture absorption.

Table 2: Storage of this compound in Solution

Storage TemperatureRecommended DurationSolvent
-80°C6 monthsDMSO
-20°C1 monthDMSO

Note: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in a laboratory setting.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in solution upon storage - The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.- The solvent has absorbed water, reducing the solubility of the compound.- The solution has undergone a freeze-thaw cycle.- Warm the solution gently in a water bath and use sonication to redissolve the precipitate.- Prepare a new stock solution using fresh, anhydrous solvent.- Aliquot stock solutions to avoid freeze-thaw cycles.
Inconsistent experimental results - Degradation of this compound due to improper storage.- Inaccurate concentration of the stock solution.- Adsorption of the compound to plasticware.- Verify the storage conditions and age of the this compound stock.- Prepare a fresh stock solution and verify its concentration.- Use low-adsorption plasticware or glass vials for preparing and storing solutions.
Difficulty dissolving this compound - The compound has low solubility in the chosen solvent.- The solvent quality is poor (e.g., contains water).- For aqueous solutions, gentle heating (up to 60°C) and sonication can aid dissolution.- Ensure you are using high-purity, anhydrous solvents. For DMSO stocks, use a freshly opened bottle.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is based on formulations used in preclinical studies.

  • Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare the final formulation, add the components in the following order, ensuring complete mixing after each addition:

      • 10% DMSO (containing this compound)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • For example, to prepare 1 mL of a 2.5 mg/mL solution:

      • Add 100 µL of the 25 mg/mL this compound stock in DMSO.

      • Add 400 µL of PEG300 and mix thoroughly.

      • Add 50 µL of Tween-80 and mix thoroughly.

      • Add 450 µL of saline to reach a final volume of 1 mL.

    • This formulation should result in a clear solution. It is recommended to prepare this formulation fresh on the day of use.

Visualizations

This compound Troubleshooting Workflow

G start Experimental Issue Observed inconsistent_results Inconsistent Results start->inconsistent_results precipitation Precipitation in Solution start->precipitation solubility_issue Difficulty Dissolving start->solubility_issue check_storage Verify Storage Conditions and Solution Age inconsistent_results->check_storage warm_sonicate Warm Gently and/or Sonicate precipitation->warm_sonicate solubility_issue->warm_sonicate prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper check_concentration Verify Concentration check_storage->check_concentration Proper use_low_adsorption_ware Use Low-Adsorption Plasticware or Glass check_concentration->use_low_adsorption_ware check_solvent_quality Check Solvent Quality (Anhydrous) warm_sonicate->check_solvent_quality warm_sonicate->check_solvent_quality check_solvent_quality->prepare_fresh Poor aliquot Aliquot to Avoid Freeze-Thaw Cycles check_solvent_quality->aliquot Good

Caption: A flowchart for troubleshooting common issues with this compound.

This compound Stability Testing Workflow

G start Start Stability Test prep_solution Prepare this compound Solution in Desired Solvent start->prep_solution aliquot_samples Aliquot into Multiple Vials for Each Condition prep_solution->aliquot_samples storage_conditions Store at Varied Conditions (e.g., Temp, Light) aliquot_samples->storage_conditions time_points Collect Samples at Defined Time Points storage_conditions->time_points analysis Analyze by HPLC-UV/MS for Purity and Degradants time_points->analysis data_analysis Analyze Data and Determine Shelf-Life analysis->data_analysis end End of Study data_analysis->end

Caption: A workflow for assessing the stability of this compound.

This compound NMDA Receptor Signaling Pathway

G This compound This compound nmda_receptor NMDA Receptor This compound->nmda_receptor Positive Allosteric Modulation ca_influx Ca2+ Influx nmda_receptor->ca_influx bdnf BDNF Release ca_influx->bdnf erk_pathway ERK Pathway bdnf->erk_pathway mtor_pathway mTOR Pathway bdnf->mtor_pathway synaptic_plasticity Synaptic Plasticity (LTP) erk_pathway->synaptic_plasticity mtor_pathway->synaptic_plasticity antidepressant_effects Antidepressant Effects synaptic_plasticity->antidepressant_effects

Caption: The signaling pathway of this compound via the NMDA receptor.

References

Troubleshooting Zelquistinel solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Zelquistinel in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound has varying solubility depending on the solvent. In aqueous solutions, its solubility is limited but can be enhanced with specific techniques. It is more readily soluble in organic solvents like DMSO.[1][2]

Q2: I am having trouble dissolving this compound in water. What can I do?

A2: It is common to encounter difficulties when dissolving this compound in purely aqueous solutions. To aid dissolution, the use of sonication and gentle warming (up to 60°C) is recommended.[1] Even with these methods, achieving high concentrations in water alone can be challenging.

Q3: My this compound solution is precipitating. What are the possible causes and how can I resolve this?

A3: Precipitation can occur due to several factors, including supersaturation, temperature changes, or improper solvent selection. If precipitation occurs, you can try to redissolve the compound by gentle heating and/or sonication.[1] For long-term stability, consider preparing a stock solution in a suitable organic solvent like DMSO and then diluting it into your aqueous experimental medium.[1][2] It is also recommended to prepare fresh solutions for use.

Q4: Can I store this compound stock solutions? If so, under what conditions?

A4: Yes, stock solutions can be prepared and stored. For solutions in solvent, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation of this compound solutions.

Issue 1: Poor Solubility in Aqueous Buffers

If you are observing low solubility or precipitation of this compound in your aqueous buffer, consider the following troubleshooting steps.

G start Start: this compound powder dissolve Attempt to dissolve in aqueous buffer start->dissolve observe Observe for complete dissolution dissolve->observe success Solution is ready for use observe->success Yes troubleshoot Troubleshooting Options observe->troubleshoot No sonicate_heat Apply sonication and/or gentle warming (up to 60°C) troubleshoot->sonicate_heat cosolvent Use a co-solvent system (e.g., with DMSO, PEG300, Tween-80) troubleshoot->cosolvent prepare_stock Prepare a concentrated stock in DMSO troubleshoot->prepare_stock re_observe Re-observe for dissolution sonicate_heat->re_observe re_observe->success Yes re_observe->troubleshoot No cosolvent->success dilute Dilute stock into aqueous buffer prepare_stock->dilute final_check Check for precipitation dilute->final_check final_check->success No Precipitation final_check->troubleshoot Precipitation

Caption: Troubleshooting workflow for this compound solubility issues.

Issue 2: Preparing Formulations for In Vivo Studies

For in vivo experiments, specific formulations are often required to achieve the desired concentration and bioavailability. Below are recommended co-solvent systems.

Quantitative Solubility Data

Solvent/SystemConcentrationMethodReference
Water12.5 mg/mL (38.18 mM)Requires sonication and warming to 60°C[1]
DMSO100 mg/mL (305.46 mM)May require sonication; use newly opened DMSO[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.64 mM)Sequential addition of solvents[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.64 mM)Sequential addition of solvents[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.64 mM)Sequential addition of solvents[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of newly opened, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • If necessary, use an ultrasonic bath to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Formulation with PEG300 and Tween-80 for In Vivo Use

This protocol describes the preparation of a this compound formulation using a co-solvent system.

G start Start: Prepare this compound stock in DMSO (e.g., 25 mg/mL) step1 Add 100 µL of DMSO stock to 400 µL PEG300 start->step1 mix1 Mix thoroughly step1->mix1 step2 Add 50 µL of Tween-80 mix1->step2 mix2 Mix thoroughly step2->mix2 step3 Add 450 µL of Saline mix2->step3 mix3 Mix to a final volume of 1 mL step3->mix3 end Final Solution (2.5 mg/mL) is ready for use mix3->end

Caption: Workflow for preparing a this compound co-solvent formulation.

Detailed Steps:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.

  • Mix the solution until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture.

  • Mix again until the solution is clear and uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution to ensure it is well-mixed. The final concentration of this compound in this example is 2.5 mg/mL.[1]

This compound Signaling Pathway Context

This compound is an N-methyl-D-aspartate (NMDA) receptor partial agonist.[1][4] It acts on a unique binding site on the NMDA receptor, independent of the glycine (B1666218) site, to modulate receptor activity and enhance NMDA receptor-mediated synaptic plasticity.[5] This mechanism is believed to underlie its therapeutic effects.

G This compound This compound nmda_receptor NMDA Receptor (Unique Allosteric Site) This compound->nmda_receptor Binds to receptor_modulation Positive Allosteric Modulation nmda_receptor->receptor_modulation Leads to synaptic_plasticity Enhanced Synaptic Plasticity (LTP) receptor_modulation->synaptic_plasticity Results in therapeutic_effects Antidepressant-like Effects synaptic_plasticity->therapeutic_effects Contributes to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Interpreting Behavioral Results from Zelquistinel Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zelquistinel. The following information is designed to address specific issues that may be encountered during behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, small-molecule modulator of the N-methyl-D-aspartate (NMDA) receptor. It acts on a unique binding site, independent of the glycine (B1666218) site, to positively modulate receptor activity. This enhances NMDA receptor-mediated synaptic plasticity, which is believed to be a key factor in its rapid and sustained antidepressant-like effects.[1]

Q2: What is the pharmacokinetic profile of this compound in rodents?

A2: this compound has high oral bioavailability (approximately 100%) in rats. It reaches peak plasma concentrations about 30 minutes after administration and has a mean half-life of 1.2 to 2.06 hours.[1]

Q3: What are the expected behavioral effects of this compound in preclinical models?

A3: In rodent models, single oral doses of this compound have been shown to produce rapid (within 24 hours) and sustained (up to one week) antidepressant-like effects.[1] It has also been shown to inhibit phencyclidine (PCP)-induced hyperlocomotion, which is consistent with its NMDA receptor modulating activity.[2][3]

Q4: Does this compound have sedative or motor-impairing effects?

A4: Preclinical studies have shown that this compound does not impair motor coordination, as assessed by the rotarod test, even at doses significantly higher than those that produce antidepressant-like effects. This favorable safety profile distinguishes it from some other NMDA receptor antagonists.

Troubleshooting Guide

Issue 1: High variability in baseline immobility in the Forced Swim Test (FST).

  • Potential Cause: Inconsistent environmental conditions, handling stress, or inherent variability in the animal strain.

  • Troubleshooting Steps:

    • Standardize Acclimation: Ensure all animals have a consistent acclimation period to the housing and testing rooms.

    • Consistent Handling: Handle all animals in the same manner and by the same experimenter, if possible. The sex of the experimenter can also influence rodent behavior.

    • Control Environment: Maintain constant temperature, humidity, and lighting conditions. Use a white noise generator to mask sudden noises.

    • Strain Selection: Be aware that different rodent strains exhibit varying levels of baseline immobility. For example, inbred strains like BALB/cJ and C57BL/6J may have different baseline behaviors compared to outbred strains.

Issue 2: Lack of a significant antidepressant-like effect with this compound in the FST or Tail Suspension Test (TST).

  • Potential Cause: Suboptimal dosing, improper timing of administration, or procedural issues.

  • Troubleshooting Steps:

    • Dose-Response: this compound exhibits a U-shaped (biphasic) dose-response curve. Doses higher than the optimal range may be less effective. The most effective oral dose in rodents has been reported to be around 30 µg/kg. Ensure you are testing a range of doses to identify the optimal therapeutic window.

    • Timing of Administration: Due to its rapid absorption (Tmax ~30 minutes), this compound should be administered shortly before the behavioral test. For the FST, administration 60 minutes prior to the test has been shown to be effective.

    • Procedural Consistency: For the FST, ensure the water temperature is maintained between 23-25°C and the water depth is sufficient to prevent the animal from touching the bottom. For the TST, ensure the suspension height and duration are consistent.

Issue 3: Unexpected changes in locomotor activity.

  • Potential Cause: While this compound itself does not typically affect baseline locomotor activity, its modulation of the NMDA receptor can influence the effects of other compounds.

  • Troubleshooting Steps:

    • NMDA Receptor Interaction: Be aware that NMDA receptor antagonists can increase locomotor activity. This compound has been shown to inhibit PCP-induced hyperlocomotion, demonstrating its engagement with the NMDA receptor system.

    • Baseline Assessment: Always include a vehicle-treated control group to establish baseline locomotor activity in your specific experimental setup.

    • Dose Consideration: At higher doses, some NMDA modulators can induce motor effects. Although this compound has a good safety profile, it is crucial to conduct a full dose-response analysis.

Experimental Protocols

Experiment Methodology
Forced Swim Test (FST) - Rat Apparatus: Cylindrical tube (46 cm tall x 20 cm diameter) filled with 30 cm of room temperature water (23-25°C).Habituation: 15-minute swim session the day before testing.Drug Administration: this compound or vehicle administered orally (PO) 60 minutes before the test.Test: 5-minute test session during which the time spent immobile is recorded.
PCP-Induced Hyperlocomotion - Rat Apparatus: Open field arena (50 cm x 50 cm x 50 cm).Drug Administration: this compound or vehicle administered orally (PO) 30 minutes before PCP injection.PCP Administration: PCP (2.5 mg/kg, s.c.) is administered.Test: Locomotor activity is recorded for 70 minutes immediately after placing the rat in the center of the arena.
Rotarod Test - Rat Purpose: To assess motor coordination and potential sedative/ataxic side effects.Drug Administration: this compound administered orally (PO) at various time points (e.g., 5 to 120 minutes) before testing.Test: Rats are placed on a rotating rod, and the latency to fall is measured.

Visualizations

Zelquistinel_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Opens Channel Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Activates Downstream Signaling Cascades Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects Leads to This compound This compound (Oral) This compound->NMDA_R Positive Allosteric Modulation

Caption: Simplified signaling pathway of this compound.

FST_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Testing Habituation Place each rat in the FST apparatus for a 15-minute swim session. Dosing Administer this compound (e.g., 30 µg/kg, PO) or vehicle 60 minutes prior to the test. Test Place the rat back into the FST apparatus for a 5-minute test session. Dosing->Test Record Record the total time spent immobile. Test->Record Analysis Compare immobility time between This compound and vehicle groups. Record->Analysis Troubleshooting_Dose_Response Start Observed a flat or no dose-response in a behavioral assay (e.g., FST) Check_Dose Are you testing a sufficient range of doses? Start->Check_Dose Check_Timing Is the timing of administration optimal for Tmax (~30 min)? Check_Dose->Check_Timing Yes Solution_Dose Expand the dose range, ensuring to include lower doses (e.g., 10-100 µg/kg) to account for the U-shaped dose-response curve. Check_Dose->Solution_Dose No Check_Strain Is the chosen animal strain known to be responsive in this assay? Check_Timing->Check_Strain Yes Solution_Timing Adjust the time between drug administration and testing. For oral administration, a 30-60 minute window is critical. Check_Timing->Solution_Timing No Solution_Strain Consult literature to confirm the suitability of the strain or consider using a different strain with a more robust response. Check_Strain->Solution_Strain No End Re-run the experiment with optimized parameters. Check_Strain->End Yes Solution_Dose->End Solution_Timing->End Solution_Strain->End

References

Managing potential variability in animal model response to Zelquistinel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential variability in animal model responses to Zelquistinel. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as GATE-251 or AGN-241751) is an orally active, small-molecule N-methyl-D-aspartate (NMDA) receptor modulator. It acts as a positive allosteric modulator (PAM) at a unique binding site on the NMDA receptor, independent of the glycine (B1666218) site.[1][2] This modulation enhances NMDA receptor-mediated synaptic plasticity, which is believed to underlie its rapid and sustained antidepressant-like effects observed in animal models.[3] Unlike NMDA receptor antagonists such as ketamine, this compound is designed to enhance natural neuronal plasticity processes, which may contribute to its favorable safety profile, lacking sedative, ataxic, and motor impairment effects at therapeutic doses.

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated antidepressant-like effects in several rodent models of depression. The most commonly cited models are the rat Forced Swim Test (FST) and the mouse Chronic Social Defeat (CSD) model. It has also been shown to inhibit phencyclidine (PCP)-induced hyperlocomotion, a test for target engagement of the NMDA receptor. Additionally, its lack of motor impairment is typically confirmed using the rotarod test.

Q3: What is the typical dose range for this compound in rodents?

A3: In preclinical studies, a single oral dose of this compound has been shown to produce rapid and sustained antidepressant-like effects in a dose range of 0.1 to 100 µg/kg in rodent depression models. It is important to note that like other NMDA receptor modulators, this compound may exhibit a U-shaped or biphasic dose-response curve, where higher doses may be less effective. Therefore, conducting a dose-response study is crucial for any new experimental paradigm.

Q4: What is the pharmacokinetic profile of this compound in rodents?

A4: this compound has high oral bioavailability (approximately 100% in rats) and penetrates the central nervous system. In rats, after oral administration, it reaches peak plasma concentrations in about 30 minutes, with a mean half-life ranging from 1.21 to 2.06 hours. Despite its relatively short half-life, a single dose can produce sustained behavioral effects lasting for at least a week.

Troubleshooting Guides

Issue 1: High Variability or Lack of Effect in the Forced Swim Test (FST)
Potential Cause Troubleshooting Recommendation
Animal Strain and Sex Different rodent strains can exhibit varied behavioral responses. For instance, effects of this compound have been documented in Sprague Dawley rats and C57BL/6J mice. Sex differences in response to antidepressants are also well-documented; therefore, both males and females should be tested, or a single sex used consistently.
Improper Habituation Lack of habituation to the testing room and handling can increase stress and variability. Animals should be acclimated to the testing room for at least 30-60 minutes before the test. Gentle handling for several days prior to the experiment is also recommended.
Incorrect Water Temperature Water temperature can affect the animal's mobility. The recommended temperature is typically between 23-25°C.
Procedural Inconsistencies The duration of the pre-test and test sessions, as well as the depth of the water, should be consistent across all animals. The water should be deep enough that the animal cannot touch the bottom with its tail or feet.
Experimenter Effect The presence and handling by the experimenter can be a source of variability. It is ideal to have the same person handle and test all the animals, and for the experimenter to be blind to the treatment conditions.
Issue 2: Inconsistent Results in the Chronic Social Defeat (CSD) Model
Potential Cause Troubleshooting Recommendation
Aggressor Animal Variability The level of aggression in the resident CD-1 mice is critical for inducing a consistent defeat phenotype. It is essential to screen aggressors and only use those that exhibit robust and consistent aggressive behavior.
Inconsistent Social Defeat Encounters The duration and intensity of the daily defeat sessions must be standardized. The protocol typically involves a period of physical interaction followed by sensory stress.
Suboptimal Housing Conditions Housing conditions, including cage size, enrichment, and the presence of other animals, can impact stress levels and behavior.
Diet and Gut Microbiome Diet can influence inflammation and neurotransmitter systems, potentially affecting susceptibility to stress and drug response. Use a standardized diet throughout the study.
Timing of Drug Administration The timing of this compound administration relative to the stress exposure and behavioral testing is crucial. In the CSD model, treatment is typically initiated after the 10-day defeat paradigm.
Issue 3: Motor Impairment or Sedation Observed on the Rotarod Test
Potential Cause Troubleshooting Recommendation
Dose Too High While this compound has a good safety profile, excessively high doses may lead to off-target effects. It is important to test a range of doses, particularly if motor effects are observed.
Inadequate Training/Habituation Animals require proper training on the rotarod to achieve stable baseline performance. A lack of training can lead to high variability and false positives for motor impairment.
Incorrect Apparatus Settings The starting speed, acceleration rate, and trial duration should be appropriate for the species and strain being tested and kept consistent.
General Health of Animals Any underlying health issues can affect motor coordination. It's important to monitor the general health of the animals throughout the experiment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats

ParameterValue
Oral Bioavailability~100%
Tmax (Time to Peak Plasma Concentration)0.50 hours
t½ (Half-life)1.21 - 2.06 hours
CL/F (Apparent Clearance)9.04 - 11.2 mL/min/kg
Vss (Apparent Steady-State Volume of Distribution)0.57 L/kg

Source: Adapted from preclinical studies.

Detailed Experimental Protocols

Forced Swim Test (FST) - Rat
  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Habituation: Acclimate rats to the testing room for at least 1 hour before the test.

    • Pre-test Session: On day 1, place each rat individually into the cylinder for a 15-minute swim session.

    • Drug Administration: Administer this compound or vehicle orally at the desired dose.

    • Test Session: 24 hours after the pre-test session, place the rats back into the swim cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (when the rat makes only the movements necessary to keep its head above water) is scored during the 5-minute test session. A reduction in immobility time is indicative of an antidepressant-like effect.

Chronic Social Defeat (CSD) - Mouse
  • Apparatus: Home cages for experimental mice (e.g., C57BL/6J) and larger cages for aggressive resident mice (e.g., CD-1). A social interaction test arena.

  • Procedure:

    • Aggressor Screening: Screen male CD-1 mice for aggressive behavior.

    • Social Defeat: For 10 consecutive days, place an experimental mouse into the home cage of an aggressive CD-1 mouse for 5-10 minutes of physical defeat. After the physical interaction, house the two mice in the same cage but separated by a perforated divider to allow for sensory contact for the remainder of the 24-hour period.

    • Social Interaction Test: On day 11, assess social avoidance. Place the experimental mouse in an arena with an empty wire-mesh enclosure at one end and an enclosure containing an unfamiliar CD-1 mouse at the other. Track the time spent in the interaction zone around each enclosure. "Susceptible" mice will spend significantly less time interacting with the novel mouse.

    • Drug Administration: Administer this compound or vehicle orally to the susceptible mice.

  • Data Analysis: The primary outcome is the social interaction ratio (time spent in the interaction zone with the aggressor mouse / time spent in the interaction zone with the empty enclosure). An increase in this ratio after treatment indicates a reversal of the social avoidance phenotype.

Rotarod Test - Rodent
  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Training: For 2-3 days prior to testing, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for several trials until they can stay on for a predetermined amount of time (e.g., 60 seconds).

    • Drug Administration: Administer this compound or vehicle orally.

    • Testing: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), place the animal on the rod as it accelerates from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).

  • Data Analysis: Record the latency to fall from the rod. A lack of significant difference between the this compound-treated group and the vehicle group indicates that the compound does not cause motor impairment at the tested dose.

Visualizations

Zelquistinel_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds as co-agonist Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Potentiates channel opening This compound This compound This compound->NMDA_Receptor Binds to allosteric site Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, ERK, mTOR) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Signaling_Cascades->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Drug Verify this compound Dose, Formulation, and Administration Route Start->Check_Drug Check_Animals Review Animal Characteristics: Strain, Sex, Age, Health Start->Check_Animals Check_Procedure Examine Experimental Protocol: Habituation, Handling, Apparatus Settings, Timing Start->Check_Procedure Check_Environment Assess Environmental Factors: Housing, Diet, Lighting, Noise Start->Check_Environment Analyze_Data Re-analyze Data: Check for Outliers, Use Appropriate Statistics Check_Drug->Analyze_Data Check_Animals->Analyze_Data Check_Procedure->Analyze_Data Check_Environment->Analyze_Data Consult Consult Literature and this Support Center Analyze_Data->Consult Modify_Protocol Modify Protocol and Re-run Experiment Consult->Modify_Protocol CSD_Workflow Day1_10 Days 1-10: Chronic Social Defeat Stress Day11 Day 11: Social Interaction Test (Segregate Susceptible vs. Resilient) Day1_10->Day11 Day12_onward Day 12+: Treatment Phase (this compound or Vehicle) Day11->Day12_onward Behavioral_Readout Behavioral Readout (e.g., Social Interaction, Anhedonia Tests) Day12_onward->Behavioral_Readout Endpoint Data Analysis Behavioral_Readout->Endpoint

References

How to control for placebo effect in Zelquistinel clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Zelquistinel (GATE-251) clinical trials. The focus is on methodologies to control for the placebo effect, a significant challenge in clinical trials for Major Depressive Disorder (MDD).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling for the placebo effect in this compound trials for Major Depressive Disorder (MDD)?

A1: The primary challenge is the high and variable placebo response often seen in MDD clinical trials.[1] This phenomenon can make it difficult to distinguish the true pharmacological effect of this compound from non-specific therapeutic effects.[2] Factors contributing to the placebo response in psychiatric trials include patient expectations, the therapeutic environment of the clinical trial setting, and the subjective nature of primary outcome measures (e.g., depression rating scales).[3][4]

Q2: How does the mechanism of action of this compound influence placebo control strategies?

A2: this compound is an orally active, small-molecule NMDA receptor positive modulator that enhances synaptic plasticity.[5][6] Its rapid-acting nature, with potential antidepressant effects observed within days, contrasts with traditional antidepressants that can take weeks to show efficacy.[2][5] This rapid onset may help to differentiate the drug effect from the more gradual improvement often seen in placebo groups. However, the novelty of the mechanism may also increase patient expectations, potentially inflating the placebo response. Therefore, managing expectations is a crucial control strategy.

Q3: What are the key design features of the this compound Phase IIb (VITALIZE) study aimed at minimizing placebo response?

A3: The VITALIZE study incorporates several design elements to control for the placebo effect:

  • Randomized, Double-Blind, Placebo-Controlled Design: This is the gold standard for minimizing bias.[2] Neither the participant nor the investigator knows who is receiving this compound versus a placebo, which helps to mitigate expectation bias from both parties.

  • Fixed-Dose, Parallel-Group Structure: The trial evaluates two different doses of this compound (6mg and 10mg) against a placebo, with participants randomized to one of these three groups.[7] This design allows for a direct comparison of the drug's efficacy at different dosages against the placebo response.

  • Specific Inclusion and Exclusion Criteria: The trial has strict criteria to select a patient population that is more likely to show a true drug effect and less likely to have a high placebo response.[8][9] For example, excluding patients with a history of non-response to two or more antidepressants (treatment-resistant depression) in some earlier trials, or having very specific episode duration requirements, can help to create a more homogenous study population.[9][10]

Q4: How can site and staff variability in patient interaction be managed to control for the placebo effect?

A4: Standardizing interactions with trial participants is crucial. To minimize variability that could contribute to the placebo effect, the following should be implemented:

  • Centralized Rater Training: All clinical raters should be trained and certified on the primary efficacy scales (e.g., Hamilton Depression Rating Scale - HDRS-17) to ensure consistent administration and scoring across all sites.

  • Structured Patient Education: Provide patients with standardized information about the clinical trial, avoiding language that could inflate expectations of therapeutic benefit.[3]

  • Blinded Raters: Where feasible, employing a separate, blinded rater who is not involved in the day-to-day management of the patient can help reduce bias in efficacy assessments.[3]

Troubleshooting Guides

Issue: High placebo response rates are observed in early data from a multi-site trial.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Patient Screening and Selection Review screening logs to ensure strict adherence to inclusion/exclusion criteria across all sites. Conduct retraining on protocol-specific definitions of MDD and severity thresholds.
Variability in Rater Scoring Implement central monitoring of rating scales for inter-rater reliability. Conduct booster training sessions for raters who deviate from the consensus.
Unmanaged Patient Expectations Review patient-facing materials to ensure neutral language regarding expected outcomes. Assess whether site staff are inadvertently creating a highly therapeutic environment that could inflate placebo response.[3]
Unblinding of Investigators or Patients Investigate any potential breaches in the blinding protocol. Ensure the placebo is indistinguishable from the active drug in appearance, taste, and packaging.[8]

Data Presentation

Summary of a Prior this compound Phase IIa Trial

The following table summarizes the efficacy data from a completed exploratory Phase IIa clinical trial of once-weekly oral this compound in Major Depressive Disorder.[6]

Treatment Group Mean Reduction in MADRS Score from Baseline (at Week 3)
Placebo7.7 points
This compound (Dose 1)9.5 points
This compound (Dose 2)10.6 points

MADRS: Montgomery-Åsberg Depression Rating Scale

Experimental Protocols

Protocol: Patient Screening and Enrollment to Minimize Placebo Response
  • Informed Consent: Obtain written informed consent, ensuring the patient understands the trial is placebo-controlled and that they may receive an inactive substance.

  • Diagnosis Verification: Confirm a diagnosis of Major Depressive Disorder (MDD) according to DSM-5 criteria, with the current episode lasting between 3 weeks and 18 months.[8]

  • Severity Assessment: Administer the Hamilton Depression Rating Scale (HDRS-17) and require a minimum score to ensure a moderate to severe level of depression. This helps to avoid a "floor effect" where patients with mild symptoms improve spontaneously.

  • Exclusion of Non-Responders to Placebo Lead-in (if applicable): In some trial designs, a single-blind placebo lead-in period can be used to identify and exclude patients who show a significant improvement on placebo alone. While not explicitly stated for the VITALIZE trial, this is a known methodology.

  • Stringent Exclusion Criteria: Exclude patients with a current or prior diagnosis of psychotic disorders, bipolar disorder, or borderline personality disorder.[8][9] Also, exclude individuals with a history of substance abuse or those currently taking other psychotropic medications.[9]

Protocol: Blinding and Randomization
  • Centralized Randomization: Use a central, automated system to randomize participants to one of the treatment arms (e.g., this compound 6mg, 10mg, or placebo). This ensures allocation concealment.

  • Double-Blinding: Both the participant and all site staff (investigators, coordinators, raters) are blinded to the treatment allocation.

  • Identical Placebo: The placebo tablets are identical in appearance, size, shape, and taste to the active this compound tablets.[8]

  • Emergency Unblinding Protocol: A clear protocol should be in place for emergency situations where unblinding is medically necessary.

Visualizations

Signaling Pathway of this compound

This compound This compound (Oral Administration) NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) NMDAR->Synaptic_Plasticity Increased Ca2+ Influx Antidepressant_Effects Rapid & Sustained Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects Therapeutic Outcome

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Workflow for a Placebo-Controlled Trial

cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (6 Weeks) cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Central Randomization (Double-Blind) Screening->Randomization Informed_Consent Informed Consent Informed_Consent->Screening Treatment_this compound This compound (e.g., 10mg weekly) Randomization->Treatment_this compound Treatment_Placebo Placebo (Identical Tablet) Randomization->Treatment_Placebo Weekly_Assessments Weekly Efficacy & Safety Assessments (e.g., HDRS-17) Treatment_this compound->Weekly_Assessments Treatment_Placebo->Weekly_Assessments Follow_up Post-Treatment Follow-up Weekly_Assessments->Follow_up

Caption: High-level experimental workflow for a this compound clinical trial.

Logical Relationship of Placebo Control Strategies

cluster_design Trial Design cluster_patient Patient Management cluster_site Site & Staff Conduct Reduced_Placebo_Effect Reduced Placebo Effect & Valid Trial Results Blinding Double-Blinding Blinding->Reduced_Placebo_Effect Randomization Randomization Randomization->Reduced_Placebo_Effect Placebo_Control Identical Placebo Placebo_Control->Reduced_Placebo_Effect Inclusion_Exclusion Strict Inclusion/ Exclusion Criteria Inclusion_Exclusion->Reduced_Placebo_Effect Expectation_Management Neutral Expectation Setting Expectation_Management->Reduced_Placebo_Effect Rater_Training Centralized Rater Training Rater_Training->Reduced_Placebo_Effect Standardized_Interaction Standardized Patient Interaction Standardized_Interaction->Reduced_Placebo_Effect

Caption: Interrelated strategies for controlling the placebo effect.

References

Refinement of dosing frequency for sustained Zelquistinel effects

Author: BenchChem Technical Support Team. Date: December 2025

Zelquistinel Technical Support Center

Disclaimer: this compound is a hypothetical compound. The following information, including all data, protocols, and troubleshooting guides, is provided for illustrative purposes based on established principles of neuropharmacology and drug development for NMDA receptor modulators.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, high-affinity, glycine-site functional partial agonist at the N-methyl-D-aspartate (NMDA) receptor. By acting as a partial agonist, it is designed to modulate, rather than maximally activate, the NMDA receptor. This mechanism is intended to enhance synaptic plasticity and neuronal resilience with a lower risk of the excitotoxicity associated with full agonists.

Q2: What is the primary challenge in determining the dosing frequency for sustained effects?

A2: The primary challenge lies in balancing receptor occupancy with the downstream signaling cascades that persist even after the compound has been cleared from the plasma. Unlike compounds where efficacy is directly tied to plasma concentration, this compound's effects on synaptic potentiation may be maintained for an extended period. The key is to re-dose at an interval that maintains these downstream effects without causing receptor desensitization or adverse effects from excessive stimulation.

Q3: Are there any known issues with tachyphylaxis or receptor desensitization with repeated dosing?

A3: Yes, continuous, high-level receptor occupancy can lead to NMDA receptor internalization and desensitization. This is a critical consideration for dosing frequency. Our data suggests that intermittent dosing schedules, allowing for periods of lower receptor occupancy, are more effective for maintaining long-term efficacy. Please refer to the troubleshooting guide below if you observe a diminishing response over time.

Troubleshooting Guides

Issue 1: Diminished Efficacy with Chronic Dosing

  • Symptom: Initial positive response (e.g., in a behavioral model) decreases or disappears with subsequent doses on a frequent (e.g., daily) schedule.

  • Possible Cause: NMDA receptor desensitization or internalization due to sustained high receptor occupancy.

  • Troubleshooting Steps:

    • Extend the Dosing Interval: Switch from a 24-hour (QD) to a 48-hour (Q2D) or 72-hour (Q3D) dosing schedule.

    • Measure Downstream Biomarkers: Assess levels of biomarkers like Brain-Derived Neurotrophic Factor (BDNF) or phosphorylated CREB (pCREB) at various time points post-dose. These markers may remain elevated even when plasma levels of this compound are low, indicating a sustained biological effect.

    • Perform Receptor Occupancy Scans: If available, use PET imaging with a suitable ligand to determine the level and duration of NMDA receptor occupancy achieved with your dosing regimen. The goal is to find a trough occupancy level that is low enough to prevent desensitization but high enough to maintain the desired biological activity.

Issue 2: High Inter-Subject Variability in Response

  • Symptom: Significant differences in behavioral or biomarker responses are observed between subjects in the same dosing cohort.

  • Possible Cause: Differences in baseline NMDA receptor expression, metabolic rates, or blood-brain barrier permeability.

  • Troubleshooting Steps:

    • Stratify Subjects: Before the study, stratify subjects based on baseline performance in the relevant behavioral task or baseline biomarker levels.

    • Check for Polymorphisms: If working with transgenic models, verify the genetic background and check for any known polymorphisms in genes related to the NMDA receptor (e.g., GRIN1, GRIN2B).

    • Normalize Data: Express post-dose changes as a percentage of the individual subject's baseline to account for inherent differences.

Troubleshooting Logic Diagram

start Start: Observed Diminished Efficacy check_occupancy Is Receptor Occupancy >80% at Trough? start->check_occupancy extend_interval Action: Extend Dosing Interval (e.g., QD to Q2D) check_occupancy->extend_interval Yes measure_biomarkers Action: Measure Downstream Biomarkers (e.g., BDNF, pCREB) check_occupancy->measure_biomarkers No extend_interval->measure_biomarkers check_biomarkers Are Biomarkers Sustained? measure_biomarkers->check_biomarkers interval_good Conclusion: Longer Interval is Efficacious check_biomarkers->interval_good Yes consider_alt Conclusion: Consider Alternative Mechanisms or Formulation Issues check_biomarkers->consider_alt No

Caption: Troubleshooting workflow for diminished this compound efficacy.

Quantitative Data Summary

Table 1: this compound Receptor Occupancy and Plasma Concentration (Data from a hypothetical preclinical model)

Dose (mg/kg)Time Post-DosePlasma Conc. (ng/mL)Receptor Occupancy (%)
1.02 hours150.585
1.024 hours20.140
1.048 hours2.515
3.02 hours455.295
3.024 hours65.875
3.048 hours8.130

Table 2: Effect of Dosing Frequency on Sustained Biomarker (BDNF) Levels (Data from a hypothetical 14-day study)

Dosing RegimenDose (mg/kg)Mean Trough BDNF Level (pg/mL)% Change from Baseline
VehicleN/A112.4-
Daily (QD)1.0125.1+11%
Every 2 Days (Q2D)1.0168.6+50%
Every 3 Days (Q3D)1.0155.3+38%

Experimental Protocols

Protocol 1: Western Blot for pCREB/CREB Ratio

  • Tissue Collection: Euthanize subjects at specified time points post-dose. Rapidly dissect the prefrontal cortex and hippocampus on ice. Flash-freeze samples in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel at 120V for 90 minutes.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate with primary antibody against pCREB (e.g., Rabbit anti-pCREB, 1:1000 dilution) overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total CREB to normalize the data.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the pCREB/CREB ratio for each sample.

This compound Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NMDA_R NMDA Receptor (Glycine Site) This compound->NMDA_R Binds & Modulates Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion CaMKII CaMKII Ca_ion->CaMKII Activates Ras_ERK Ras/ERK Pathway Ca_ion->Ras_ERK Activates CREB CREB CaMKII->CREB Ras_ERK->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_gene BDNF Gene Transcription pCREB->BDNF_gene Promotes

Caption: Proposed signaling cascade for this compound at the NMDA receptor.

Experimental Workflow for Dosing Frequency Refinement

cluster_phase1 Phase 1: Single Dose PK/PD cluster_phase2 Phase 2: Repeat Dosing & Biomarkers cluster_phase3 Phase 3: Efficacy Testing A1 Administer Single Dose (e.g., 1 mg/kg) A2 Measure Plasma Conc. & Receptor Occupancy (2, 8, 24, 48h) A1->A2 A3 Determine RO Half-Life A2->A3 B1 Select Dosing Intervals (e.g., QD, Q2D, Q3D) A3->B1 Inform Interval Selection B2 Chronic Dosing (14 days) B1->B2 B3 Measure Trough BDNF/pCREB Levels on Day 14 B2->B3 C1 Select Optimal Interval (from Phase 2) B3->C1 Confirm Optimal Interval C2 Run Behavioral Model (e.g., Forced Swim Test) C1->C2 C3 Analyze Efficacy C2->C3 Final Final C3->Final Final Dosing Regimen Established

Caption: Step-wise workflow to refine this compound dosing frequency.

Addressing lack of motor impairment in rotarod test with Zelquistinel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Zelquistinel in the rotarod test. The following sections address the common observation of a lack of motor impairment and provide detailed experimental protocols and answers to frequently asked questions.

Troubleshooting Guide: Interpreting Rotarod Test Results

This guide addresses the primary query regarding the absence of motor deficits when testing this compound. The question-and-answer format is designed to clarify this expected outcome and guide researchers in their experimental interpretation.

Question 1: Why am I not observing motor impairment or ataxia in the rotarod test after administering this compound?

Answer: The absence of motor impairment is the expected and documented outcome for this compound.[1][2] Unlike many central nervous system (CNS) active compounds, particularly N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine, this compound is designed to have a favorable safety and tolerability profile.[1][3] Preclinical studies have consistently shown that this compound does not alter fall latencies in the rotarod test, even at doses significantly higher than those required for its antidepressant-like effects.[2][4]

Question 2: Does the lack of a motor deficit mean my experiment has failed or the compound is inactive?

Answer: Not at all. This result is a key feature of this compound's pharmacological profile. This compound is a positive allosteric modulator (PAM) of the NMDA receptor, not an antagonist.[3][5][6] Its mechanism enhances synaptic plasticity to produce therapeutic effects without causing the disruptive side effects associated with NMDA receptor blockade, such as motor incoordination, sedation, or ataxia.[1][4] Therefore, observing normal rotarod performance is an indication that the compound is acting as expected.

Question 3: My vehicle-treated control group and my this compound-treated group show no difference in rotarod performance. How should I interpret this?

Answer: This is the anticipated result and serves as a successful baseline validation. It demonstrates that under the conditions of your experiment, the therapeutic action of this compound is decoupled from adverse motor effects. This is a significant advantage of this compound's mechanism, which directly enhances natural neuronal plasticity processes rather than causing a profound disruption of neurotransmitter systems.[1]

Question 4: What should I do if I am still concerned about the validity of my results?

Answer: To ensure the integrity of your experiment, you can run a positive control. A positive control is a compound known to induce motor impairment. This will validate your rotarod setup and protocol. If the positive control group shows a significant decrease in rotarod performance while the this compound group does not, it confirms your assay is working correctly and that the lack of impairment is a true negative result for this compound.

Experimental Protocols and Data

Standardized Rotarod Protocol for Rodents

This protocol provides a standardized methodology for assessing motor coordination with this compound.

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins to minimize stress.[7][8]

  • Habituation/Pre-Training (Optional but Recommended): To reduce variability from learning effects during the test, it is advisable to pre-train the animals on the rotarod for 1-3 days prior to the experiment.[9][10] A typical pre-training session involves placing the animal on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds for several trials.[7][11]

  • Apparatus Setup:

    • Set the rotarod to an accelerating mode, typically from 4 RPM to 40 RPM over a 300-second period.[7][11]

    • Ensure the rod diameter is appropriate for the species (e.g., 3 cm for mice).[9]

    • Clean the rod and lanes thoroughly between each animal to remove olfactory cues.[11]

  • Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., orally, PO). Testing should occur at the time of expected peak plasma concentration, which for this compound is approximately 30 minutes after oral administration.[12]

  • Testing Procedure:

    • Place the mouse on its designated lane on the rotating rod.

    • Start the acceleration protocol.

    • The trial ends for an individual animal when it falls onto the sensor platform below or after completing one full passive rotation by clinging to the rod.[11]

    • Record the latency to fall for each animal.

    • Conduct 2-3 trials per animal with a 15-minute inter-trial interval.[8]

  • Data Analysis: The primary endpoint is the latency to fall from the rod. Compare the average latency between the this compound-treated group(s) and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).

Quantitative Data Summary: this compound Safety Profile

The following table summarizes representative data from preclinical safety studies, highlighting the lack of motor impairment.

CompoundDoseRoute of AdministrationSpeciesTestOutcomeReference
This compound 10 mg/kgPORatRotarodNo alteration in fall latency compared to vehicle[2][4]
This compound 0.1 - 100 µg/kgPORodent-Antidepressant-like effects observed[4]
Ketamine 0.1 - 10 mg/kgIVRatRotarodDecreased fall latencies (impaired performance)[4]
Gabapentin 250 mg/kgPORatRotarodDecreased fall latencies (impaired performance)[4]

Diagrams: Workflows and Signaling Pathways

G Logical Workflow for Interpreting Rotarod Results start Start Rotarod Experiment with this compound observe Observe Rotarod Performance start->observe question Is motor impairment observed? observe->question no_impairment No Impairment Observed question->no_impairment No impairment Impairment Observed (Unexpected Result) question->impairment Yes expected This is the EXPECTED outcome. This compound does not typically cause motor deficits. no_impairment->expected conclusion Conclusion: Results align with this compound's known safety profile. expected->conclusion troubleshoot Troubleshoot Potential Issues: 1. Check dosing/calculation. 2. Verify compound identity/purity. 3. Assess animal health. 4. Calibrate rotarod apparatus. impairment->troubleshoot

Caption: Troubleshooting logic for rotarod test results with this compound.

G This compound Mechanism of Action cluster_neuron Postsynaptic Neuron cluster_receptor NMDA Receptor Complex nmda NMDA Receptor calcium Ca²+ Influx nmda->calcium Potentiates Channel Opening This compound This compound zelquistinel_site Unique Allosteric Site This compound->zelquistinel_site Binds glutamate (B1630785) Glutamate glutamate_site Glutamate Site glutamate->glutamate_site Binds glycine (B1666218) Glycine/D-Serine glycine_site Glycine Site glycine->glycine_site Binds signaling Downstream Signaling Cascades (e.g., mTOR, ERK) calcium->signaling plasticity Enhanced Synaptic Plasticity (LTP) signaling->plasticity

Caption: Signaling pathway for this compound as an NMDA receptor PAM.

G Rotarod Experimental Workflow acclimate 1. Animal Acclimatization (≥30 min in testing room) pretrain 2. Pre-Training (Optional) (1-3 days, low constant speed) acclimate->pretrain admin 3. Compound Administration (this compound or Vehicle) pretrain->admin wait 4. Wait for Peak Effect (~30 min post-PO dose) admin->wait place 5. Place Animal on Rotarod wait->place start 6. Start Accelerating Protocol (e.g., 4-40 RPM in 300s) place->start record 7. Record Latency to Fall start->record repeat 8. Repeat for 2-3 Trials (15 min inter-trial interval) record->repeat analyze 9. Data Analysis (Compare group averages) repeat->analyze

Caption: Standard experimental workflow for the rotarod test.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A: this compound is an orally active, small-molecule that is being developed for the treatment of major depressive disorder (MDD).[12] It functions as a positive allosteric modulator of the NMDA receptor.[3][5]

Q2: How does this compound's mechanism of action differ from other NMDA receptor modulators like ketamine? A: this compound is a positive allosteric modulator (PAM), meaning it enhances the NMDA receptor's function when its natural ligands (glutamate and glycine/D-serine) are present.[3][6] It binds to a unique site on the receptor, separate from the glutamate or glycine binding sites.[6][12] In contrast, ketamine is an NMDA receptor antagonist, which blocks the ion channel and prevents its activation. This difference in mechanism is why this compound can promote synaptic plasticity and produce antidepressant effects without the dissociative and motor-impairing side effects associated with ketamine.[1][3]

Q3: What is the primary purpose of the rotarod test? A: The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents.[9][11] It is frequently used in preclinical studies to screen for potential motor side effects of novel drugs or to characterize motor deficits in models of neurological disorders.[9][13]

Q4: What are some key parameters that can influence rotarod test results? A: Several factors can affect performance, including the rod's diameter and surface texture, the acceleration rate, the amount of pre-training given to the animals, and the overall stress level of the animals.[10][14] It is crucial to keep these parameters consistent across all experimental groups.

Q5: What are the therapeutic implications of this compound lacking motor side effects? A: The favorable safety profile, specifically the absence of motor impairment, is a significant potential advantage for this compound as a therapeutic agent.[1][15] It suggests that patients may be able to experience the antidepressant benefits without the debilitating side effects that can limit the use of other CNS-active drugs, potentially leading to better treatment adherence and overall quality of life.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Zelquistinel vs. Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant therapeutics is rapidly evolving, with a significant focus on compounds targeting the N-methyl-D-aspartate (NMDA) receptor. Among these, ketamine, a non-competitive NMDA receptor antagonist, has demonstrated rapid and robust antidepressant effects, revolutionizing the treatment of major depressive disorder (MDD). However, its clinical utility is hampered by dissociative side effects and potential for abuse. This has spurred the development of novel NMDA receptor modulators with improved safety profiles. Zelquistinel (formerly AGN-241751/GATE-251) is one such promising candidate, an orally bioavailable small molecule that acts as a positive allosteric modulator of the NMDA receptor.[1][2][3]

This guide provides an objective comparison of the mechanisms of action of this compound and ketamine, supported by available experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview to inform future research and therapeutic strategies.

At a Glance: Key Mechanistic Differences

FeatureThis compoundKetamine
Primary Mechanism Positive Allosteric Modulator of NMDA Receptor[1][2]Non-competitive Antagonist (Channel Blocker) of NMDA Receptor
Binding Site Unique, novel binding site on the NMDA receptor, independent of the glycine (B1666218) and PCP sitesBinds to the phencyclidine (PCP) site within the NMDA receptor ion channel
Effect on NMDA Receptor Function Enhances NMDAR-mediated synaptic plasticity and functionBlocks NMDA receptor function, leading to a subsequent glutamate (B1630785) surge and downstream effects
Clinical Profile Favorable safety and tolerability in preclinical and early clinical studies, lacking dissociative effectsRapid antidepressant effects, but associated with dissociative side effects and abuse potential
Oral Bioavailability YesLow, typically administered intravenously or intranasally

Quantitative Comparison of Receptor Interactions

The following table summarizes the available quantitative data on the interaction of this compound and ketamine with the NMDA receptor.

ParameterThis compoundKetamine
Binding Affinity (Ki) Does not bind to known NMDAR sites (e.g., PCP, glycine)~0.659 µM - 2.5 µM (for PCP site)
Functional Potency (EC50/IC50) EC50 (Potentiation): • NR2A: 9.9 ± 0.5 nM • NR2C: 9.7 ± 0.6 nM • NR2B: 35.0 ± 0.7 nMIC50 (Inhibition): ~1.5 µM - 15 µM

Signaling Pathways and Downstream Effects

Both this compound and ketamine, despite their opposing primary actions on the NMDA receptor, converge on downstream pathways that promote synaptogenesis and neural plasticity.

This compound Signaling Pathway

This compound, as a positive allosteric modulator, enhances the NMDA receptor's response to glutamate. This leads to a more direct and controlled activation of downstream signaling cascades involved in synaptic plasticity. Preclinical studies have shown that this compound's antidepressant-like effects are associated with the activation of the Akt/mTOR signaling pathway.

Zelquistinel_Pathway This compound This compound NMDAR NMDA Receptor (Positive Allosteric Modulation) This compound->NMDAR Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx Akt_mTOR ↑ Akt/mTOR Signaling Ca_influx->Akt_mTOR Synaptic_Plasticity ↑ Synaptic Plasticity (LTP Enhancement) Akt_mTOR->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

This compound's proposed signaling pathway.
Ketamine Signaling Pathway

Ketamine's mechanism is more complex. By blocking NMDA receptors, particularly on inhibitory GABAergic interneurons, it is thought to cause a surge in glutamate release. This glutamate surge then preferentially activates AMPA receptors, leading to the activation of downstream pathways, including Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR) signaling cascades, which are crucial for synaptogenesis.

Ketamine_Pathway Ketamine Ketamine NMDAR_block NMDA Receptor Blockade (on GABAergic Interneurons) Ketamine->NMDAR_block GABA_inhibition ↓ GABA Release NMDAR_block->GABA_inhibition Glutamate_surge ↑ Glutamate Surge GABA_inhibition->Glutamate_surge AMPAR_activation ↑ AMPA Receptor Activation Glutamate_surge->AMPAR_activation BDNF_release ↑ BDNF Release AMPAR_activation->BDNF_release mTOR_activation ↑ mTOR Signaling AMPAR_activation->mTOR_activation Synaptogenesis ↑ Synaptogenesis BDNF_release->Synaptogenesis mTOR_activation->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Ketamine's proposed signaling pathway.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound and ketamine.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the NMDA receptor.

General Protocol:

  • Membrane Preparation: Whole rat brains are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to isolate the crude membrane fraction containing the NMDA receptors.

  • Incubation: The membrane preparation is incubated with a radioligand that specifically binds to the target site on the NMDA receptor (e.g., [³H]MK-801 for the PCP site) and varying concentrations of the test compound (e.g., ketamine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation (from rat brain) start->prep incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter quantify Scintillation Counting (Measures bound radioactivity) filter->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Workflow for an NMDA receptor binding assay.
Western Blot for mTOR Pathway Activation

Objective: To quantify the activation of the mTOR signaling pathway by measuring the phosphorylation of key downstream proteins.

General Protocol:

  • Sample Preparation: Tissues (e.g., prefrontal cortex) or cells are collected after treatment with the test compound (this compound or ketamine) and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the bands is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.

Western_Blot_Workflow start Start sample_prep Protein Extraction (from tissue or cells) start->sample_prep sds_page SDS-PAGE (Separates proteins by size) sample_prep->sds_page transfer Protein Transfer (to a membrane) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detect Chemiluminescent Detection immunoblot->detect quantify Densitometry Analysis (Quantify band intensity) detect->quantify end End quantify->end

Workflow for Western blot analysis.
ELISA for BDNF Measurement

Objective: To quantify the concentration of Brain-Derived Neurotrophic Factor (BDNF) in biological samples.

General Protocol:

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for BDNF.

  • Sample and Standard Incubation: Standards with known BDNF concentrations and the biological samples (e.g., serum, plasma, or tissue homogenates) are added to the wells. BDNF in the samples binds to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody specific for BDNF is added to the wells, which binds to the captured BDNF.

  • Streptavidin-HRP: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of BDNF present.

  • Reaction Stoppage and Measurement: The enzymatic reaction is stopped with an acid, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance values of the standards, and the BDNF concentration in the samples is determined by interpolating their absorbance values on the standard curve.

ELISA_Workflow start Start plate_prep Pre-coated Plate (with anti-BDNF capture antibody) start->plate_prep sample_add Add Samples and Standards plate_prep->sample_add detect_ab Add Biotinylated Detection Antibody sample_add->detect_ab strep_hrp Add Streptavidin-HRP detect_ab->strep_hrp substrate Add TMB Substrate (Color develops) strep_hrp->substrate read Stop Reaction & Read Absorbance substrate->read analyze Data Analysis (Calculate BDNF concentration) read->analyze end End analyze->end

Workflow for a sandwich ELISA.

Conclusion

This compound and ketamine represent two distinct approaches to modulating the NMDA receptor for the treatment of depression. While ketamine acts as a channel blocker, leading to a cascade of events that indirectly enhances synaptic plasticity, this compound functions as a positive allosteric modulator, directly potentiating NMDA receptor function. This fundamental difference in their primary mechanism of action likely underlies their distinct clinical profiles, with this compound showing promise for a safer, more tolerable rapid-acting antidepressant. Further research, including head-to-head clinical trials and more detailed quantitative comparisons of their downstream effects, will be crucial in fully elucidating their therapeutic potential and guiding the development of the next generation of antidepressant medications.

References

Zelquistinel vs. Rapastinel: A Comparative Guide on Oral Bioavailability and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of zelquistinel and rapastinel (B1663592), two modulators of the N-methyl-D-aspartate (NMDA) receptor with potential applications in the treatment of major depressive disorder. The focus of this comparison is on their oral bioavailability and potency, supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundRapastinel
Administration Route OralIntravenous
Oral Bioavailability ~100% in rats[1][2]Not orally bioavailable[3]
Potency ~1000-fold greater than rapastinel[4]Baseline
Chemical Nature Small moleculeTetrapeptide

Oral Bioavailability and Pharmacokinetics

A significant differentiator between this compound and rapastinel is their bioavailability following oral administration.

This compound is an orally active small-molecule.[2] Preclinical studies in rats have demonstrated its high oral bioavailability, reaching approximately 100%.[1][2] Following a single oral dose in rats, this compound is rapidly absorbed, with peak plasma concentrations observed at 30 minutes.[2] Its mean half-life ranges from 1.21 to 2.06 hours.[2]

Rapastinel , in contrast, is a tetrapeptide that is not orally bioavailable and must be administered intravenously.[3] This limitation is a significant factor in its clinical development and potential patient compliance.

Pharmacokinetic Parameters of this compound (in rats)
ParameterValue
Oral Bioavailability~100%[1][2]
Time to Peak Plasma Concentration (Tmax)0.50 hours[1]
Half-life (t½)1.21 - 2.06 hours[1][2]
Apparent Clearance (CL/F)9.04 - 11.2 mL/min/kg[1]
Apparent Steady-State Volume of Distribution (Vss)0.57 L/kg[1]

Potency and Mechanism of Action

Both this compound and rapastinel are positive allosteric modulators of the NMDA receptor, acting at a unique site distinct from the glycine (B1666218) co-agonist site to enhance receptor activity.[2][3] This modulation of the NMDA receptor is believed to underlie their rapid and sustained antidepressant-like effects.

This compound has been shown to be significantly more potent than rapastinel, with reports indicating a potency that is approximately 1000-fold greater.[4] In vitro studies have demonstrated that this compound potentiates NMDA-induced calcium influx in cultured rat cortical neurons at concentrations as low as 0.3–10 nM.[5]

Rapastinel also enhances NMDA receptor function. In a primary cortical neuron NMDA-induced calcium flux assay, rapastinel was found to maximally enhance calcium flux at a concentration of 100 nM.[6]

Comparative Potency Data
CompoundEffective Concentration Range (in vitro)
This compound 0.3 - 10 nM for potentiation of NMDA-induced calcium signal[5]
Rapastinel Maximally enhanced calcium flux at 100 nM[6]

Signaling Pathways

The antidepressant effects of both this compound and rapastinel are associated with the activation of downstream signaling pathways that promote synaptic plasticity. A key pathway implicated for both compounds is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8] Activation of the NMDA receptor by these modulators leads to a cascade of intracellular events, including the activation of mTOR, which in turn promotes the synthesis of proteins involved in synaptogenesis and the strengthening of synaptic connections.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Zelquistinel_Rapastinel This compound / Rapastinel NMDAR NMDA Receptor Zelquistinel_Rapastinel->NMDAR Positive Allosteric Modulation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Enhances mTOR_pathway mTOR Pathway Activation Ca_influx->mTOR_pathway Leads to Synaptic_Plasticity Increased Synaptic Plasticity (Antidepressant Effects) mTOR_pathway->Synaptic_Plasticity

Signaling Pathway of this compound and Rapastinel.

Experimental Protocols

Calcium Influx Assay

This in vitro assay is used to determine the potency of compounds at the NMDA receptor.

  • Cell Culture: Primary cortical neurons from rats are cultured for 3 weeks.[5]

  • Compound Application: Cells are co-applied with NMDA (e.g., 10 µM) and varying concentrations of the test compound (this compound or rapastinel).[5]

  • Calcium Imaging: Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using a calcium-sensitive fluorescent dye (e.g., Fura-2).[9]

  • Data Analysis: The potentiation of the NMDA-induced calcium signal by the test compound is quantified to determine its EC50 or maximal effective concentration.

A Culture Primary Cortical Neurons B Load Cells with Calcium-Sensitive Dye A->B C Apply NMDA + Test Compound (this compound or Rapastinel) B->C D Measure Changes in Intracellular Calcium C->D E Determine Potency (e.g., EC50) D->E

Calcium Influx Assay Workflow.
Forced Swim Test (Rodent Model of Depression)

This in vivo assay is used to assess the antidepressant-like effects of compounds.

  • Apparatus: A cylindrical container filled with water (24-30°C) from which the animal cannot escape.[10]

  • Procedure: Mice or rats are placed in the water for a short period (e.g., 6 minutes).[11] The duration of immobility (floating) is recorded.

  • Drug Administration: Animals are administered the test compound (e.g., this compound orally, rapastinel intravenously) prior to the test.[5][12]

  • Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to a vehicle-treated control group is indicative of an antidepressant-like effect.

cluster_pre_test Pre-Test cluster_test Test cluster_analysis Analysis Drug_Admin Administer Compound (this compound or Rapastinel) or Vehicle Place_in_Water Place Animal in Forced Swim Apparatus Drug_Admin->Place_in_Water Record_Behavior Record Immobility Time (e.g., 6 minutes) Place_in_Water->Record_Behavior Compare_Groups Compare Immobility Time between Drug and Vehicle Groups Record_Behavior->Compare_Groups Assess_Effect Decreased Immobility = Antidepressant-like Effect Compare_Groups->Assess_Effect

Forced Swim Test Workflow.

Conclusion

This compound represents a significant advancement over rapastinel, primarily due to its excellent oral bioavailability and substantially greater potency. The ability to be administered orally offers a considerable advantage in terms of clinical development and patient accessibility. While both compounds share a novel mechanism of action as positive allosteric modulators of the NMDA receptor, the superior pharmacokinetic and pharmacodynamic profile of this compound positions it as a more promising candidate for the treatment of major depressive disorder. Further clinical investigations are warranted to fully elucidate its therapeutic potential in human populations.

References

A Comparative Analysis of Zelquistinel and Traditional SSRIs for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antidepressant candidate Zelquistinel and traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The information is based on available preclinical and clinical data, focusing on their distinct mechanisms of action, efficacy profiles, and experimental protocols.

Executive Summary

This compound represents a paradigm shift in antidepressant therapy, moving beyond the classic monoamine hypothesis targeted by SSRIs. As a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, this compound aims to directly enhance synaptic plasticity, a process impaired in major depressive disorder (MDD).[1] This mechanism contrasts sharply with that of traditional SSRIs, which function by increasing the synaptic availability of serotonin.[2][3][4] The primary theoretical advantages of this compound include a rapid onset of action and sustained effects from intermittent dosing, potentially addressing key limitations of SSRIs, such as their delayed therapeutic response and the need for daily administration.[1]

Comparative Data Overview

The following table summarizes the key characteristics of this compound and traditional SSRIs based on current research. It is important to note that this compound is still under investigation, and direct head-to-head clinical trial data with SSRIs is not yet available.

FeatureThis compoundTraditional SSRIs (e.g., Fluoxetine, Sertraline)
Drug Class NMDA Receptor Positive Allosteric ModulatorSelective Serotonin Reuptake Inhibitor
Primary Mechanism Enhances NMDA receptor activity to promote synaptic plasticity.Block the reuptake of serotonin, increasing its concentration in the synaptic cleft.
Target Receptor NMDA Receptor (glutamatergic system).Serotonin Transporter (SERT).
Onset of Action Rapid, with antidepressant-like effects observed within hours to days in preclinical and early clinical studies.Delayed, typically taking 2-8 weeks to achieve full therapeutic effect.
Administration Investigated as a once-weekly oral dose.Typically requires daily oral administration.
Reported Efficacy Phase IIa trial showed statistically significant reductions in MADRS scores compared to placebo. Preclinical studies demonstrate rapid and sustained antidepressant-like effects.Well-established efficacy in treating MDD and other psychiatric disorders, though a significant portion of patients show inadequate response.
Side Effect Profile Generally well-tolerated in early trials, lacking dissociative, sedative, and motor impairment effects sometimes seen with NMDA receptor antagonists.Common side effects include nausea, insomnia, anxiety, and sexual dysfunction. A black box warning exists for increased suicidality in younger populations.

Signaling Pathways and Mechanism of Action

The fundamental difference between this compound and SSRIs lies in their targeted signaling pathways.

This compound's Mechanism of Action:

This compound acts as a positive allosteric modulator at a unique site on the NMDA receptor, independent of the glycine (B1666218) binding site. This modulation enhances the receptor's response to the neurotransmitter glutamate, leading to an influx of calcium ions. This process is crucial for initiating downstream signaling cascades, including the activation of mTOR and ERK pathways, which are vital for promoting synaptic plasticity, such as long-term potentiation (LTP), and increasing the synthesis of proteins like Brain-Derived Neurotrophic Factor (BDNF). The enhancement of synaptic connections is believed to be the core mechanism behind its rapid and sustained antidepressant effects.

Zelquistinel_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Activation Signaling_Cascades Signaling Cascades (ERK, mTOR) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP, BDNF Synthesis) Signaling_Cascades->Synaptic_Plasticity Antidepressant_Effect Rapid Antidepressant Effect Synaptic_Plasticity->Antidepressant_Effect This compound This compound This compound->NMDA_R Positive Modulation

This compound's NMDA Receptor Modulation Pathway

Traditional SSRIs' Mechanism of Action:

SSRIs operate within the serotonergic system. In a depressed state, it is hypothesized that there is a deficiency in serotonin signaling. SSRIs selectively block the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing its ability to bind to postsynaptic 5-HT receptors. The prolonged activation of these receptors is thought to initiate downstream signaling that eventually leads to a therapeutic effect, although the precise downstream mechanisms and the reason for the delayed onset are still areas of active research.

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft (Increased 5-HT) Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling Therapeutic_Effect Delayed Therapeutic Effect Downstream_Signaling->Therapeutic_Effect SSRI SSRI SSRI->SERT Inhibits

Traditional SSRI Mechanism of Action

Experimental Protocols

The evaluation of this compound's efficacy has involved both preclinical and clinical experimental designs.

Preclinical Models
  • Forced Swim Test (FST) & Tail Suspension Test (TST): These are standard rodent models used to screen for antidepressant-like activity. This compound, administered orally, has been shown to produce rapid and sustained reductions in immobility time in these tests.

  • Chronic Social Defeat Stress (CSDS): This model induces a depressive-like phenotype in rodents. This compound has demonstrated the ability to reverse social avoidance behavior in stress-susceptible mice.

  • Electrophysiology: In vitro and in vivo studies have been conducted to measure long-term potentiation (LTP) in the hippocampus and medial prefrontal cortex. A single oral dose of this compound was found to enhance LTP for up to a week, indicating a long-lasting effect on synaptic plasticity.

Clinical Trial Design (Phase IIa - NCT03586427)
  • Objective: To evaluate the efficacy, safety, and tolerability of once-weekly oral this compound as an adjunctive treatment for MDD.

  • Design: A double-blind, placebo-controlled, fixed-dose study.

  • Participants: Adults with a diagnosis of MDD.

  • Intervention: Participants received either one of two fixed doses of this compound or a placebo, once weekly.

  • Primary Outcome Measure: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

  • Results: The trial reported that the two highest doses of this compound studied led to MADRS score reductions of 9.5 and 10.6 points by week three, compared to a 7.7-point reduction with placebo, a result deemed statistically and clinically significant.

The workflow for a typical clinical trial evaluating a novel antidepressant like this compound against a placebo is illustrated below.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Analysis P1 Patient Recruitment (MDD Diagnosis) P2 Informed Consent & Screening P1->P2 P3 Baseline Assessment (e.g., MADRS) P2->P3 P4 Randomization P3->P4 P5a This compound Group (Once-weekly dose) P4->P5a P5b Placebo Group P4->P5b P6 Weekly Follow-up (Safety & Efficacy) P5a->P6 P5b->P6 P7 End of Treatment Assessment P6->P7 P8 Data Unblinding P7->P8 P9 Statistical Analysis (Primary & Secondary Endpoints) P8->P9

Generalized Clinical Trial Workflow

Conclusion

This compound's mechanism as an NMDA receptor positive allosteric modulator offers a fundamentally different approach to treating MDD compared to traditional SSRIs. The available data suggests the potential for a more rapid onset of action and a favorable safety profile. While these early findings are promising, comprehensive data from larger, head-to-head Phase III clinical trials are necessary to fully establish the comparative efficacy and safety of this compound relative to the current standard of care with SSRIs. The ongoing development of this compound is a critical area of research that may lead to significant advancements in the management of depressive disorders.

References

Zelquistinel vs. NMDA Antagonists: A Comparative Analysis of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for major depressive disorder (MDD) is rapidly evolving, with a significant focus on modulating the N-methyl-D-aspartate (NMDA) receptor. While traditional NMDA receptor antagonists like ketamine and esketamine have demonstrated rapid antidepressant effects, their clinical utility is often hampered by a challenging side effect profile, including psychotomimetic and dissociative symptoms. A new generation of NMDA receptor modulators, such as Zelquistinel (GATE-251), a positive allosteric modulator, is emerging with the potential for a more favorable safety and tolerability profile. This guide provides an objective comparison of the side effect profiles of this compound and traditional NMDA antagonists, supported by available preclinical and clinical data.

Mechanism of Action: A Tale of Two Modulators

The differing side effect profiles of this compound and NMDA antagonists can be largely attributed to their distinct mechanisms of action at the NMDA receptor.

  • NMDA Antagonists (e.g., Ketamine, Esketamine): These molecules act by blocking the NMDA receptor channel, thereby preventing the influx of calcium ions and reducing overall receptor activity.[1] This widespread blockade is thought to contribute to both their therapeutic effects and their characteristic side effects.

  • This compound: In contrast, this compound is a positive allosteric modulator. It binds to a unique site on the NMDA receptor, enhancing the receptor's response to the endogenous co-agonists glutamate (B1630785) and glycine.[2] This mechanism is designed to potentiate the natural physiological activity of the receptor rather than inducing a complete blockade.

cluster_0 NMDA Antagonist Pathway cluster_1 This compound Pathway Glutamate_Glycine_A Glutamate / Glycine NMDA_Receptor_A NMDA Receptor Glutamate_Glycine_A->NMDA_Receptor_A Channel_Blocked Ion Channel Blocked NMDA_Receptor_A->Channel_Blocked Ca_Influx_Reduced Reduced Ca2+ Influx Channel_Blocked->Ca_Influx_Reduced Antagonist NMDA Antagonist (e.g., Ketamine) Antagonist->NMDA_Receptor_A Binds and Blocks Glutamate_Glycine_Z Glutamate / Glycine NMDA_Receptor_Z NMDA Receptor Glutamate_Glycine_Z->NMDA_Receptor_Z Channel_Open Ion Channel Open NMDA_Receptor_Z->Channel_Open Potentiates Opening Ca_Influx_Enhanced Enhanced Ca2+ Influx Channel_Open->Ca_Influx_Enhanced This compound This compound This compound->NMDA_Receptor_Z Binds to Allosteric Site

Caption: Comparative Signaling Pathways

Preclinical Evidence: Early Indicators of a Differentiated Profile

Preclinical studies in rodent models have provided the initial evidence for this compound's improved side effect profile compared to NMDA antagonists. A key experiment in this regard is the rotarod test, which assesses motor coordination.

In a study comparing this compound to ketamine, this compound, at doses shown to have antidepressant-like effects, did not impair motor coordination in rats.[3] In contrast, ketamine produced a dose-dependent decrease in the time rats could remain on the rotating rod, indicating motor impairment.[3]

Table 1: Preclinical Comparison of Motor Coordination Effects

CompoundSpeciesDosingOutcome on Rotarod PerformanceReference
This compoundRat10 mg/kg, PONo significant alteration in fall latencies compared to vehicle.[3]
KetamineRat0.1 - 10 mg/kg, IVDose-dependent decrease in fall latencies.

Clinical Side Effect Profile: A Head-to-Head Look (Based on Separate Trials)

While direct head-to-head clinical trials are not yet available, a comparison of data from separate clinical trials of this compound and the NMDA antagonist esketamine provides valuable insights into their distinct side effect profiles in humans.

A Phase 1, single ascending dose study of this compound in healthy volunteers reported a low incidence of treatment-related adverse events. Importantly, there were no treatment-emergent psychotomimetic symptoms as measured by the Clinician-Administered Dissociative States Scale (CADSS) or the Brief Psychiatric Rating Scale (BPRS).

In contrast, Phase 3 clinical trials of esketamine nasal spray in patients with treatment-resistant depression have consistently reported a higher incidence of adverse events, with dissociative symptoms being prominent.

Table 2: Comparison of Treatment-Emergent Adverse Events in Clinical Trials

Adverse EventThis compound (Phase 1, N=42)Esketamine (Phase 3, N=227)Placebo (Esketamine Trial, N=114)
Psychotomimetic/Dissociative
Dissociation0%24.3%3.5%
Neurological
Headache2.4% (1/42)19.0%14.9%
Dizziness0%21.7%10.5%
Vertigo0%Not Reported in this studyNot Reported in this study
Disturbance in Attention2.4% (1/42) in 10mg groupNot ReportedNot Reported
Gastrointestinal
Nausea0%24.8%7.9%
Dysgeusia (altered taste)0%Not Reported in this studyNot Reported in this study
Other
Lumbar Puncture Syndrome*8.3% (1/12) in 10mg groupN/AN/A

*Note: Lumbar puncture syndrome was reported in a cohort that underwent cerebrospinal fluid sampling and is related to the procedure, not a direct pharmacological effect of the drug.

Experimental Protocols

Rotarod Test for Motor Coordination in Rats

Objective: To assess the effect of a compound on motor coordination and balance.

Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 6 cm in diameter for rats) that can be set to a constant or accelerating speed.

Procedure:

  • Habituation: Prior to testing, animals are habituated to the testing room and the apparatus to minimize stress and exploratory behavior. This may involve placing the animals on the stationary rod for a period of time on consecutive days.

  • Training: Animals are trained on the rotarod, typically for several trials over a few days. The rod may rotate at a low, constant speed during training.

  • Testing:

    • Animals are administered the test compound (e.g., this compound or ketamine) or vehicle at a predetermined time before the test.

    • The animal is placed on the rotarod, and the rotation is initiated. The speed can be constant or gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded. The trial ends when the animal falls or after a predetermined cut-off time.

    • Multiple trials are typically conducted for each animal.

start Start habituation Habituation to Room and Apparatus start->habituation training Training on Rotarod habituation->training dosing Administer Compound or Vehicle training->dosing testing Place Animal on Rotarod and Start Rotation dosing->testing record Record Latency to Fall testing->record end End record->end

Caption: Rotarod Test Workflow
Clinician-Administered Dissociative States Scale (CADSS)

Objective: To provide a clinician-rated measure of current dissociative symptoms.

Procedure:

  • The CADSS is a structured interview administered by a trained clinician.

  • It consists of 28 items that assess various aspects of dissociation, including depersonalization, derealization, and amnesia.

  • The clinician asks the patient a series of questions related to their experiences in the present state.

  • Each item is rated on a scale, and the total score provides a measure of the severity of dissociative symptoms.

Brief Psychiatric Rating Scale (BPRS)

Objective: To assess the severity of a range of psychiatric symptoms.

Procedure:

  • The BPRS is a rating scale used by clinicians to measure psychiatric symptoms.

  • It typically consists of 18 items covering areas such as anxiety, depression, hallucinations, and unusual behavior.

  • The clinician conducts an interview with the patient and observes their behavior to rate each item on a Likert scale (e.g., 1=not present to 7=extremely severe).

  • The total score provides a broad measure of psychopathology.

Conclusion

The available preclinical and early clinical data suggest a significant differentiation in the side effect profiles of this compound and traditional NMDA antagonists. This compound's mechanism as a positive allosteric modulator appears to avoid the psychotomimetic and motor-impairing effects commonly associated with NMDA receptor blockade. While more extensive, direct comparative clinical trials are needed to fully elucidate the relative safety and tolerability of these compounds, the initial findings position this compound as a promising candidate for the treatment of MDD with a potentially more favorable side effect profile. This distinction is a critical consideration for researchers and drug development professionals in the pursuit of safer and more effective treatments for neuropsychiatric disorders.

References

A Comparative Analysis of "Stinel" Compounds and Other NMDA Receptor Modulators in Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant drug development is rapidly evolving, with a significant focus on compounds targeting the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comparative analysis of the "stinel" class of NMDA receptor positive allosteric modulators—rapastinel, apimostinel, and zelquistinel—against other notable NMDA receptor antagonists, traxoprodil (B148271) and rislenemdaz (B1679343), in the context of depression models. This objective comparison is supported by available preclinical and clinical experimental data to inform future research and development.

Executive Summary

The "stinel" compounds represent a novel class of neuroplastogens that enhance synaptic plasticity through positive allosteric modulation of the NMDA receptor.[1][2] This mechanism contrasts with traditional NMDA receptor antagonists. Preclinical and early clinical data suggest that "stinels" may offer a promising path toward rapid-acting antidepressants with a more favorable safety profile, notably lacking the psychotomimetic and dissociative side effects associated with antagonists like ketamine.[2][3][4]

Comparative Data on Investigational Compounds

The following tables summarize the available quantitative data for the compared compounds, offering a side-by-side view of their efficacy and safety in clinical and preclinical depression models.

Table 1: Clinical Efficacy in Major Depressive Disorder (MDD)
CompoundClassStudy PhasePrimary EndpointResultsp-valueReference
Apimostinel (GATE-202) NMDA-R PAMPhase 2aChange in HDRS-17 at 24 hours5.4-point greater reduction vs. placebo0.0034
This compound (GATE-251) NMDA-R PAMPhase 2aChange in MADRS from baselineStatistically significant reduction vs. placebo at multiple timepointsNot specified
Traxoprodil (CP-101,606) NR2B AntagonistPhase 2Response rate at Day 560% response rate vs. 20% for placeboNot specified
Rislenemdaz (CERC-301) NR2B AntagonistPhase 2Change in HDRSNo significant change vs. placeboNot significant

NMDA-R PAM: N-methyl-D-aspartate Receptor Positive Allosteric Modulator; NR2B Antagonist: NMDA Receptor 2B Subunit Antagonist; HDRS-17: 17-item Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale.

Table 2: Clinical Safety and Tolerability
CompoundCommon Adverse EventsSerious Adverse Events / Reasons for DiscontinuationReference
Apimostinel (GATE-202) Generally well-toleratedNo psychotomimetic or dissociative effects reported.
This compound (GATE-251) Headache, disturbance in attention, lumbar puncture syndrome (in study with CSF sampling)No serious adverse events or psychotomimetic effects reported in Phase 1.
Traxoprodil (CP-101,606) Dissociative side effects (in 50% of participants at higher doses)Development stopped due to QTc prolongation.
Rislenemdaz (CERC-301) Generally well-toleratedFailed to demonstrate efficacy in Phase 2 trials.
Table 3: Preclinical Antidepressant-Like Efficacy
CompoundAnimal ModelKey FindingEffective Dose Range (mouse, unless specified)Reference
This compound (GATE-251) Rodent depression modelsRapid (1 hr) and sustained (7-14 days) antidepressant-like effects.0.1 - 100 µg/kg (oral)
Apimostinel (GATE-202) Preclinical depression modelsRapid and potent antidepressant effects.Not specified
Rapastinel (GLYX-13) Rodent depression modelsRapid and sustained antidepressant effects.Not specified
Traxoprodil (CP-101,606) Forced Swim TestSignificant reduction in immobility time.20 - 40 mg/kg (i.p.)
Traxoprodil (CP-101,606) Chronic Unpredictable Mild StressAmeliorated depression-like behaviors.10 - 40 mg/kg
Rislenemdaz (CERC-301) Chronic Restraint StressAlleviated despair-like behavior.Not specified

i.p.: intraperitoneal

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of findings.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral assay to screen for antidepressant efficacy.

  • Apparatus: A transparent cylindrical tank (typically 20 cm in diameter and 40-50 cm high) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

  • Data Analysis: The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally at a specified time before the test (e.g., 30-60 minutes).

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a validated paradigm for inducing a depressive-like phenotype in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.

  • Housing: Animals are single-housed to increase their susceptibility to stressors.

  • Stressor Regimen: Over a period of 3 to 8 weeks, animals are subjected to a daily schedule of randomly alternating stressors. These can include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Soiled cage (200 ml of water in sawdust bedding)

    • Predator sounds/smells

    • Reversal of the light/dark cycle

    • Food and water deprivation

    • Forced swimming in cold water (4°C)

  • Behavioral Assessment: Following the stress regimen, a battery of behavioral tests is conducted to assess for depressive-like symptoms, including anhedonia (sucrose preference test), behavioral despair (Forced Swim Test or Tail Suspension Test), and anxiety-like behaviors (Open Field Test).

  • Drug Treatment: Putative antidepressants are typically administered during the final weeks of the CUMS protocol to evaluate their ability to reverse the stress-induced behavioral deficits.

Visualizing Mechanisms and Workflows

Signaling Pathways of NMDA Receptor Modulators

The "stinel" compounds and NR2B antagonists, while both targeting the NMDA receptor, do so through distinct mechanisms, leading to downstream effects on neuroplasticity. The following diagram illustrates these proposed signaling cascades.

NMDA_Signaling_Pathways cluster_stinels Stinels (PAMs) cluster_antagonists NR2B Antagonists cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling Stinels Apimostinel This compound NMDAR NMDA Receptor Stinels->NMDAR Positive Allosteric Modulation Antagonists Traxoprodil Rislenemdaz Antagonists->NMDAR NR2B Subunit Antagonism BDNF BDNF Release NMDAR->BDNF Activation leads to TrkB TrkB Receptor BDNF->TrkB Binds to PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt ERK ERK Pathway TrkB->ERK mTOR mTOR Activation PI3K_Akt->mTOR Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Promotes ERK->mTOR

Caption: Signaling pathways for "Stinels" and NR2B Antagonists.

Preclinical Antidepressant Screening Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of novel antidepressant compounds.

Preclinical_Workflow start Compound Synthesis & In Vitro Screening pk_pd Pharmacokinetics & Pharmacodynamics start->pk_pd acute_behavior Acute Behavioral Models (e.g., Forced Swim Test) pk_pd->acute_behavior chronic_behavior Chronic Stress Models (e.g., CUMS) acute_behavior->chronic_behavior Promising Results mechanism_studies Mechanism of Action Studies (e.g., Western Blot, IHC) chronic_behavior->mechanism_studies tox Toxicology & Safety Pharmacology mechanism_studies->tox ind IND-Enabling Studies tox->ind

Caption: A typical preclinical antidepressant screening workflow.

Conclusion

The "stinel" compounds, as positive allosteric modulators of the NMDA receptor, represent a promising new avenue in the development of rapid-acting antidepressants. Their mechanism of action, which promotes neuroplasticity, and their favorable safety profile in early clinical trials distinguish them from NMDA receptor antagonists. While traxoprodil showed initial promise, its development was halted due to safety concerns, and rislenemdaz failed to demonstrate efficacy. Further clinical investigation, particularly larger, well-controlled Phase 2b and 3 trials, will be critical to fully elucidate the therapeutic potential of the "stinel" class of compounds for patients with major depressive disorder.

References

Cross-Validation of Zelquistinel's Antidepressant-Like Effects in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for Zelquistinel, a novel, orally bioavailable N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator, and its effects in various animal species. The focus is on its antidepressant-like properties, with a direct comparison to other notable NMDA receptor modulators, namely the antagonist ketamine and the partial agonist rapastinel (B1663592). This document synthesizes quantitative data from key preclinical studies, details the experimental protocols used, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

This compound has demonstrated rapid and sustained antidepressant-like effects in rodent models of depression. As a positive allosteric modulator of the NMDA receptor, its mechanism of action is distinct from that of NMDA receptor antagonists like ketamine. Preclinical evidence suggests that this compound enhances synaptic plasticity, a key factor in the therapeutic effects of rapid-acting antidepressants. This guide presents a cross-species comparison of its efficacy in established behavioral paradigms and explores the convergent and divergent signaling pathways compared to other NMDA receptor modulators.

Comparative Efficacy in Preclinical Models

The antidepressant-like effects of this compound have been primarily evaluated in the Forced Swim Test (FST) in rats and the Chronic Social Defeat (CSD) model in mice. These models are widely used to screen for potential antidepressant compounds.

Forced Swim Test (FST) - Rat

The FST is a behavioral despair model where a reduction in immobility time is indicative of an antidepressant-like effect.

CompoundSpeciesDose RangeRouteKey Findings
This compound Rat0.1 - 100 µg/kgOral (p.o.)A single dose produced a rapid (within 1 hour) and sustained (lasting over 7 days) antidepressant-like effect. A U-shaped dose-response was observed, with the most effective dose at 30 µg/kg.[1]
Ketamine Rat5, 10, 15 mg/kgIntraperitoneal (i.p.)A single dose significantly decreased the duration of immobility.
Rapastinel Mouse10 mg/kgIntraperitoneal (i.p.)Significantly attenuated the increased immobility time in susceptible mice.[2][3][4]

Note: Direct comparative studies of this compound and Rapastinel in the rat FST with identical protocols are limited. The data for Rapastinel is from a study in mice.

Chronic Social Defeat (CSD) Model - Mouse

The CSD model induces a depression-like phenotype in mice, characterized by social avoidance. An increase in social interaction time is a key indicator of antidepressant efficacy.

CompoundSpeciesDoseRouteKey Findings
This compound Mouse30 µg/kg - 1 mg/kgOral (p.o.)Restored social approach behavior in stress-susceptible mice.[1]
(R)-Ketamine Mouse10 mg/kgIntraperitoneal (i.p.)Attenuated the increased immobility time and enhanced sucrose (B13894) preference in susceptible mice.
Rapastinel Mouse10 mg/kgIntraperitoneal (i.p.)Attenuated the increased immobility time and enhanced sucrose preference in susceptible mice.

Mechanism of Action and Signaling Pathways

This compound's unique mechanism as a positive allosteric modulator of the NMDA receptor leads to a distinct signaling cascade compared to NMDA receptor antagonists like ketamine. However, both pathways appear to converge on the activation of the mTOR signaling pathway, which is crucial for synaptogenesis and the expression of antidepressant-like effects.

This compound: Positive Allosteric Modulation Signaling Pathway

This compound binds to a unique site on the NMDA receptor, enhancing its function in the presence of glutamate (B1630785). This leads to a controlled increase in calcium influx, initiating a downstream signaling cascade that promotes synaptic plasticity.

Zelquistinel_Signaling_Pathway This compound This compound NMDAR NMDA Receptor (Positive Allosteric Modulation) This compound->NMDAR Ca_Influx Increased Ca2+ Influx NMDAR->Ca_Influx BDNF BDNF Release Ca_Influx->BDNF TrkB TrkB Receptor Activation BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTOR mTOR Activation PI3K_Akt->mTOR Synaptogenesis Synaptogenesis & Protein Synthesis mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

This compound's signaling cascade.
Ketamine: NMDA Receptor Antagonism Signaling Pathway

Ketamine, as an NMDA receptor antagonist, blocks the receptor channel. This paradoxically leads to a surge in glutamate release, which then activates AMPA receptors, triggering a similar downstream cascade that converges on mTOR activation.

Ketamine_Signaling_Pathway Ketamine Ketamine NMDAR_Antagonism NMDA Receptor Antagonism (on GABAergic interneurons) Ketamine->NMDAR_Antagonism Glutamate_Surge Glutamate Surge NMDAR_Antagonism->Glutamate_Surge AMPAR AMPA Receptor Activation Glutamate_Surge->AMPAR BDNF BDNF Release AMPAR->BDNF TrkB TrkB Receptor Activation BDNF->TrkB mTOR mTOR Activation TrkB->mTOR Synaptogenesis Synaptogenesis & Protein Synthesis mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Ketamine's signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the standard protocols for the behavioral tests cited in this guide.

Forced Swim Test (FST) Protocol

FST_Workflow Day1 Day 1: Pre-test Session (15-minute swim) Drug_Admin Drug Administration (e.g., this compound, Ketamine, Vehicle) Day1->Drug_Admin 24h interval Day2 Day 2: Test Session (5-minute swim) Drug_Admin->Day2 e.g., 1h pre-test Data_Analysis Data Analysis (Immobility Time) Day2->Data_Analysis

Forced Swim Test experimental workflow.

Procedure:

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session. This session induces a state of behavioral despair.

  • Drug Administration: Following the pre-test, animals are administered the test compound (e.g., this compound, ketamine) or vehicle at specified time points before the test session.

  • Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session.

  • Data Collection: The session is typically video-recorded, and the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored by a trained observer blinded to the treatment groups.

Chronic Social Defeat (CSD) Protocol

CSD_Workflow Defeat_Phase Days 1-10: Social Defeat (Daily exposure to an aggressor mouse) Social_Interaction_Test Day 11: Social Interaction Test (Assess social avoidance) Defeat_Phase->Social_Interaction_Test Grouping Grouping (Susceptible vs. Resilient) Social_Interaction_Test->Grouping Drug_Admin Drug Administration (e.g., this compound, Ketamine, Vehicle) Grouping->Drug_Admin Post_Treatment_Test Post-Treatment Social Interaction Test Drug_Admin->Post_Treatment_Test Data_Analysis Data Analysis (Social Interaction Ratio) Post_Treatment_Test->Data_Analysis

Chronic Social Defeat experimental workflow.

Procedure:

  • Apparatus: A standard mouse cage divided by a perforated plexiglass partition.

  • Social Defeat Phase (Days 1-10): An experimental mouse (e.g., C57BL/6) is introduced into the home cage of a larger, aggressive resident mouse (e.g., CD-1) for a period of physical defeat (typically 5-10 minutes). After the physical interaction, the experimental mouse is moved to the other side of the partition, allowing for sensory but not physical contact with the aggressor for the remainder of the 24-hour period. This is repeated for 10 consecutive days with a new aggressor each day.

  • Social Interaction Test (Day 11): The experimental mouse is placed in an open field arena and the time spent in an "interaction zone" around a novel, non-aggressive mouse enclosed in a wire mesh cage is recorded. This is followed by a session where an empty wire mesh cage is present.

  • Grouping: Based on the social interaction ratio (time spent in the interaction zone with the mouse present / time spent with the empty cage), mice are categorized as "susceptible" (low ratio, indicating social avoidance) or "resilient" (high ratio).

  • Drug Administration and Post-Treatment Testing: Susceptible mice are then treated with the test compounds, and the social interaction test is repeated to assess the reversal of social avoidance.

Conclusion

This compound demonstrates a promising preclinical profile as a rapid-acting and sustained antidepressant. Its efficacy in validated animal models of depression, coupled with a distinct mechanism of action as a positive allosteric modulator of the NMDA receptor, positions it as a compelling candidate for further development. The data presented in this guide highlights its potential to offer a novel therapeutic approach for major depressive disorder, potentially with an improved safety and tolerability profile compared to NMDA receptor antagonists. Further direct comparative studies in various animal species and across different behavioral paradigms will be crucial to fully elucidate its therapeutic potential.

References

Zelquistinel: A Novel Approach to Reversing PCP-Induced Hyperlocomotion by Modulating the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zelquistinel's efficacy in reversing phencyclidine (PCP)-induced hyperlocomotion with alternative pharmacological agents. We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a clear perspective on its potential as a research tool and therapeutic candidate.

This compound's Unique Mechanism of Action

This compound is a novel, orally bioavailable positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Unlike direct agonists or antagonists, this compound enhances the receptor's response to its endogenous ligands, glutamate (B1630785) and glycine, by binding to a unique allosteric site.[1] This modulatory action is crucial for its ability to counteract the effects of PCP, a non-competitive NMDA receptor antagonist. PCP induces a state of hyperlocomotion in animal models, which is often used to screen for potential antipsychotic and psychotropic drugs.[2][3][4] this compound's ability to reverse this behavior suggests its potential in modulating glutamatergic neurotransmission, a key pathway implicated in psychosis and other neuropsychiatric disorders.

Comparative Efficacy in Reversing PCP-Induced Hyperlocomotion

Experimental data demonstrates this compound's dose-dependent efficacy in reversing PCP-induced hyperlocomotion in rats. Significant effects are observed at oral doses of 30 and 300 µg/kg.[1] To provide a comparative landscape, the following table summarizes the performance of this compound alongside other commonly studied pharmacological agents that also attenuate PCP-induced hyperlocomotion.

CompoundClassSpeciesPCP DoseEffective Dose (Route)Reference
This compound NMDA Receptor PAMRat2.5 mg/kg (s.c.)30 - 300 µg/kg (p.o.)
Haloperidol Dopamine (B1211576) D2 AntagonistMouse3.0 mg/kg0.3 mg/kg
Rat2.5 mg/kg (i.p.)0.05 mg/kg
Clozapine (B1669256) D2/5-HT2A AntagonistMouse3.0 mg/kg0.3 mg/kg
Olanzapine D2/5-HT2A AntagonistMouse3.0 mg/kg0.03 mg/kg
Risperidone D2/5-HT2A AntagonistRat20.0 mg/kg (s.c.)0.002 mg/kg
MDL 100,907 5-HT2A AntagonistMouse3.0 mg/kg0.003 mg/kg
Rat20.0 mg/kg (s.c.)0.001 mg/kg
Ritanserin 5-HT2A AntagonistMouse3.0 mg/kg0.01 mg/kg
Rat2.5 mg/kg (i.p.)1 mg/kg
Raclopride Dopamine D2 AntagonistRat20.0 mg/kg (s.c.)0.8 mg/kg

Experimental Protocols

The following is a detailed methodology for the PCP-induced hyperlocomotion test, a standard preclinical model for assessing antipsychotic potential.

PCP-Induced Hyperlocomotion Test in Rodents

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: An open-field arena, typically a square box (e.g., 50 cm x 50 cm x 50 cm for rats), is used to measure locomotor activity. The arena is equipped with an overhead camera and automated tracking software to record the animal's movements, including total distance traveled, rearing, and stereotyped behaviors.

  • Procedure:

    • Habituation: Prior to testing, animals are habituated to the testing room and the open-field arena to reduce novelty-induced activity. This typically involves placing the animal in the arena for a set period (e.g., 30-60 minutes) for one or more days before the experiment.

    • Drug Administration:

      • Test Compound (e.g., this compound): The test compound or vehicle is administered at a specified time before the PCP injection. For this compound, oral administration is given 30 minutes prior to PCP.

      • PCP Administration: Phencyclidine (PCP) is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose known to induce hyperlocomotion (e.g., 2.5 mg/kg s.c. in rats).

    • Data Collection: Immediately following PCP administration, the animal is placed in the center of the open-field arena, and locomotor activity is recorded for a specified duration (e.g., 40-90 minutes).

  • Data Analysis: The primary endpoint is the total distance traveled. Other behavioral parameters such as rearing frequency and stereotypy scores can also be analyzed. Statistical analysis, typically a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), is used to compare the effects of the test compound to the vehicle/PCP control group.

Signaling Pathways

The interaction between PCP, the NMDA receptor, and downstream signaling pathways is complex, involving glutamatergic, dopaminergic, and serotonergic systems. This compound's mechanism of reversing PCP's effects lies in its ability to positively modulate the NMDA receptor, thereby restoring a more balanced glutamatergic tone.

PCP_Action_Pathway PCP PCP NMDAR NMDA Receptor PCP->NMDAR Antagonizes Glutamate_Release ↑ Glutamate Release NMDAR->Glutamate_Release Inhibition leads to disordered release Dopamine_Release ↑ Dopamine Release Glutamate_Release->Dopamine_Release Serotonin_Release Serotonin (B10506) Release Glutamate_Release->Serotonin_Release Hyperlocomotion Hyperlocomotion Dopamine_Release->Hyperlocomotion Serotonin_Release->Hyperlocomotion

PCP's Mechanism of Inducing Hyperlocomotion.

Zelquistinel_Action_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation Glutamate_Signaling Normalized Glutamate Signaling NMDAR->Glutamate_Signaling PCP PCP PCP->NMDAR Antagonism Reversal Reversal of Hyperlocomotion Glutamate_Signaling->Reversal

This compound's Reversal of PCP's Effects.

Experimental_Workflow Start Start Habituation Habituation to Open-Field Arena Start->Habituation Drug_Admin Administer this compound (or alternative/vehicle) Habituation->Drug_Admin PCP_Admin Administer PCP (or vehicle) Drug_Admin->PCP_Admin 30 min Testing Place in Open-Field and Record Locomotion PCP_Admin->Testing Analysis Data Analysis (ANOVA) Testing->Analysis End End Analysis->End

PCP-Induced Hyperlocomotion Experimental Workflow.

Conclusion

This compound represents a promising tool for investigating the role of NMDA receptor modulation in psychiatric disorders. Its ability to reverse PCP-induced hyperlocomotion through a distinct mechanism of positive allosteric modulation offers a valuable alternative to traditional antipsychotics that primarily target dopamine and serotonin receptors. The data presented here provides a foundation for further research into the therapeutic potential of this compound and other NMDA receptor modulators.

References

Differentiating the Electrophysiological Signatures of Zelquistinel and Ketamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological signatures of two N-methyl-D-aspartate (NMDA) receptor modulators: Zelquistinel and ketamine. By examining their distinct effects on neuronal activity, from single-cell recordings to large-scale brain oscillations, we aim to provide a clear framework for understanding their divergent mechanisms and potential therapeutic applications. The information presented is supported by experimental data from preclinical and clinical studies.

At a Glance: this compound vs. Ketamine

FeatureThis compoundKetamine
Primary Mechanism of Action Positive Allosteric Modulator of the NMDA ReceptorNon-competitive Antagonist of the NMDA Receptor
Effect on NMDA Receptor Function Enhances receptor activityBlocks receptor activity
Key Electrophysiological Signature (In Vitro) Increased NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and enhanced long-term potentiation (LTP)[1]Inhibition of NMDA receptor-mediated currents
Key Electrophysiological Signature (EEG) Increased resting alpha power[2]Complex, dose-dependent effects: Increased slow-delta, theta, and gamma power; decreased alpha and beta power at anesthetic doses. At sub-anesthetic doses, reports vary, often showing decreased delta, theta, and alpha, with increased gamma power.

Electrophysiological Profiles in Detail

This compound: An NMDA Receptor Potentiator

This compound (also known as GATE-251 or AGN-241751) represents a novel approach to modulating the glutamatergic system. As a positive allosteric modulator (PAM) of the NMDA receptor, it enhances the receptor's response to its endogenous ligands, glutamate (B1630785) and glycine[3]. This potentiation of NMDA receptor function leads to distinct electrophysiological changes.

In Vitro Electrophysiology:

Preclinical studies using brain slice electrophysiology have demonstrated that this compound significantly enhances NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the medial prefrontal cortex. Furthermore, it has been shown to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory, suggesting a mechanism that promotes synaptic plasticity[1].

Quantitative EEG (qEEG):

A Phase 1 study in healthy volunteers revealed that this compound administration leads to a dose-dependent increase in resting alpha EEG power[2]. This increase in alpha power is considered a pharmacodynamic biomarker of NMDA receptor activation. Currently, detailed quantitative data on the effects of this compound on other EEG frequency bands (delta, theta, beta, and gamma) are not extensively available in the public domain.

Ketamine: An NMDA Receptor Antagonist

Ketamine, a well-established anesthetic and a rapid-acting antidepressant, exerts its primary effects by blocking the NMDA receptor channel. This antagonistic action results in a complex and dose-dependent electrophysiological signature that is markedly different from that of this compound.

In Vitro Electrophysiology:

In contrast to this compound, ketamine acts as a non-competitive antagonist, physically blocking the ion channel of the NMDA receptor and thereby inhibiting the flow of ions. This leads to a reduction in NMDA receptor-mediated currents.

Quantitative EEG (qEEG):

The effects of ketamine on the EEG are highly dependent on the administered dose:

  • Anesthetic Doses: At doses that induce loss of consciousness, ketamine is associated with a characteristic "gamma burst" pattern on the EEG. This is defined by alternating periods of high-amplitude slow-delta (0.1-4 Hz) and gamma (27-40 Hz) oscillations. Concurrently, there is an increase in theta (4-8 Hz) power and a decrease in alpha (8-13 Hz) and beta (13-30 Hz) power.

  • Sub-anesthetic Doses: The EEG signature at lower, antidepressant doses is more varied. Some studies report a decrease in delta, theta, and alpha power, accompanied by an increase in gamma power. Other research has shown a reduction in posterior alpha power.

Summary of Quantitative Electrophysiological Data

The following table summarizes the key quantitative findings from electrophysiological studies of this compound and ketamine. It is important to note that direct comparisons are challenging due to differences in study design, patient populations, and dosages.

ParameterThis compoundKetamine
In Vitro NMDA EPSC Amplitude Increased: Potentiates NMDA receptor-mediated currents in a concentration-dependent manner.Decreased: Blocks NMDA receptor-mediated currents.
In Vitro Long-Term Potentiation (LTP) Enhanced: Facilitates the induction and magnitude of LTP.Inhibited: Can impair LTP induction at higher concentrations.
Resting State EEG Alpha Power Increased: Shows a dose-dependent increase in resting alpha power in healthy volunteers. Specific percentage increase is not publicly available.Decreased: Generally associated with a decrease in alpha power, particularly in posterior regions, at both anesthetic and sub-anesthetic doses.
Resting State EEG Gamma Power Data not publicly available.Increased: A consistent finding across various studies and dose ranges.
Resting State EEG Theta Power Data not publicly available.Increased: Particularly prominent at anesthetic doses.
Resting State EEG Delta Power Data not publicly available.Increased: A key component of the "gamma burst" pattern at anesthetic doses.
Resting State EEG Beta Power Data not publicly available.Decreased: Often observed at anesthetic doses.

Experimental Protocols

In Vitro Slice Electrophysiology for NMDA Receptor-Mediated EPSCs

This protocol outlines a general procedure for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from brain slices, a technique used to characterize the effects of compounds like this compound and ketamine at the synaptic level.

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.

    • Cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus or prefrontal cortex) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording:

    • Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

    • Visualize neurons using a microscope with differential interference contrast (DIC) optics.

    • Perform whole-cell patch-clamp recordings from pyramidal neurons using borosilicate glass pipettes filled with an internal solution.

    • To isolate NMDA receptor-mediated currents, add antagonists for AMPA and GABA receptors (e.g., NBQX and picrotoxin) to the aCSF.

    • Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.

  • Stimulation and Data Acquisition:

    • Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

    • Deliver electrical stimuli and record the resulting EPSCs.

    • Establish a stable baseline recording.

    • Bath-apply the test compound (this compound or ketamine) at desired concentrations and record the changes in EPSC amplitude and kinetics.

    • Wash out the drug to observe any reversal of the effect.

  • Data Analysis:

    • Analyze the recorded currents using specialized software to measure the peak amplitude, decay time, and other parameters of the NMDA receptor-mediated EPSCs.

    • Compare the data from baseline, drug application, and washout periods to determine the effect of the compound.

Standardized EEG Recording Protocol for Clinical Trials

This protocol describes a typical setup for acquiring quantitative electroencephalography (qEEG) data in a clinical trial to assess the central nervous system effects of a drug.

  • Participant Preparation:

    • Ensure the participant is comfortably seated in a quiet, dimly lit room.

    • Measure the participant's head and select the appropriate size EEG cap.

    • Apply the EEG cap, ensuring proper placement of all electrodes according to the 10-20 international system.

    • Apply conductive gel to each electrode to ensure low impedance (typically <5 kΩ).

  • Recording Setup:

    • Connect the EEG cap to a high-fidelity EEG amplifier.

    • Use a reference electrode (e.g., linked mastoids or an average reference).

    • Set the sampling rate to an appropriate frequency (e.g., 500 Hz or 1000 Hz).

    • Apply appropriate filters to remove high-frequency noise and low-frequency drift (e.g., a bandpass filter of 0.5-70 Hz).

  • Data Acquisition:

    • Record a baseline EEG for a predetermined period (e.g., 5-10 minutes) with the participant's eyes open and then with their eyes closed.

    • Administer the study drug or placebo.

    • Record EEG data at specified time points post-administration to capture the time course of the drug's effects.

    • Minimize artifacts by instructing the participant to remain still, avoid excessive eye movements, and limit muscle tension.

  • Data Processing and Analysis:

    • Visually inspect the raw EEG data and remove any segments contaminated by artifacts (e.g., eye blinks, muscle activity, or movement).

    • Use signal processing techniques such as Independent Component Analysis (ICA) to further clean the data.

    • Perform spectral analysis using Fast Fourier Transform (FFT) to calculate the power in different frequency bands (delta, theta, alpha, beta, gamma).

    • Compare the spectral power across different conditions (baseline vs. post-drug) and between treatment groups (active drug vs. placebo) using appropriate statistical methods.

Visualizing the Mechanisms of Action

Signaling Pathways

The following diagrams illustrate the proposed downstream signaling pathways affected by this compound and ketamine. Both compounds, despite their opposing actions on the NMDA receptor, converge on pathways that regulate synaptic plasticity.

This compound Signaling Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Signaling Cascades (e.g., CaMKII, ERK) Ca_influx->Downstream mTOR ↑ mTOR Activation Downstream->mTOR Synaptic_Plasticity ↑ Synaptic Plasticity (LTP, Synaptogenesis) mTOR->Synaptic_Plasticity Antidepressant Antidepressant Effects Synaptic_Plasticity->Antidepressant

Caption: this compound's positive modulation of the NMDA receptor enhances calcium influx and downstream signaling, leading to increased synaptic plasticity.

Ketamine Signaling Pathway Ketamine Ketamine NMDAR_interneuron NMDA Receptor (on GABAergic Interneuron) Ketamine->NMDAR_interneuron Antagonism GABA_release ↓ GABA Release NMDAR_interneuron->GABA_release Glutamate_disinhibition ↑ Glutamate Release (Disinhibition) GABA_release->Glutamate_disinhibition AMPAR AMPA Receptor Glutamate_disinhibition->AMPAR Activation BDNF_release ↑ BDNF Release AMPAR->BDNF_release mTOR ↑ mTOR Activation BDNF_release->mTOR Synaptic_Plasticity ↑ Synaptic Plasticity (Synaptogenesis) mTOR->Synaptic_Plasticity Antidepressant Antidepressant Effects Synaptic_Plasticity->Antidepressant

Caption: Ketamine's antagonism of NMDA receptors on interneurons leads to a surge in glutamate, activating AMPA receptors and downstream pathways that enhance synaptic plasticity.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment to assess the effects of a compound on NMDA receptor function.

In Vitro Electrophysiology Workflow Start Start Slice_Prep Brain Slice Preparation Start->Slice_Prep Recording_Setup Whole-Cell Patch-Clamp Recording Setup Slice_Prep->Recording_Setup Baseline Establish Stable Baseline Recording Recording_Setup->Baseline Drug_Application Bath Apply Test Compound Baseline->Drug_Application Data_Acquisition Record Changes in Synaptic Currents Drug_Application->Data_Acquisition Washout Washout Compound Data_Acquisition->Washout Data_Analysis Analyze and Compare EPSC Parameters Data_Acquisition->Data_Analysis Washout->Data_Acquisition Re-record End End Data_Analysis->End

Caption: A streamlined workflow for assessing compound effects on synaptic currents in brain slices.

References

Zelquistinel: A Novel Antidepressant Candidate Devoid of Psychotomimetic Side Effects Observed with NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

New research and clinical data confirm that Zelquistinel (GATE-251), an orally bioavailable, novel N-methyl-D-aspartate (NMDA) receptor modulator, does not induce the psychotomimetic side effects commonly associated with NMDA receptor antagonists like ketamine. This key differentiator, supported by data from early-stage clinical trials and preclinical studies, positions this compound as a promising next-generation antidepressant with a potentially superior safety profile.

This compound, a positive allosteric modulator of the NMDA receptor, has demonstrated rapid and sustained antidepressant-like effects in preclinical models. A crucial aspect of its clinical development has been the careful assessment for psychotomimetic adverse events, such as hallucinations and dissociation, which have limited the broader use of ketamine despite its rapid antidepressant efficacy.

Comparative Analysis of Psychotomimetic Effects

To contextualize the safety profile of this compound, this guide compares its available clinical data with that of ketamine and other related NMDA receptor modulators.

Quantitative Data on Psychotomimetic Side Effects
DrugStudy PopulationDose(s)Assessment Scale(s)Key Findings on Psychotomimetic Effects
This compound (GATE-251) Healthy VolunteersSingle oral doses: 100 µg, 1 mg, 3 mg, 10 mg, 25 mg, 50 mgBPRS, CADSS, C-SSRSNo treatment-emergent psychotomimetic symptoms were observed across the evaluated dose range.[1]
Apimostinel (GATE-202) Healthy VolunteersSingle and multiple ascending doses (1, 5, 10 mg, 25 mg)Not specifiedWell-tolerated with no observation of ketamine-like psychotomimetic or dissociative effects.[2]
Rapastinel (GLYX-13) Patients with MDDNot specifiedNot specifiedWell-tolerated in Phase 2 and 3 trials without any signal of psychotomimetic side effects.[3][4][5][6][7]
Ketamine Healthy Volunteers0.3 mg/kgBPRSInduced a short-lived increase in psychotic symptoms as measured by the BPRS psychosis subscale.[8]
Ketamine Healthy Volunteers200 ng/ml continuous infusionPSE, TLC, SANSInduced a range of perceptual distortions and referential ideas, but not full hallucinations.[9]

Experimental Protocols

Assessment of Psychotomimetic Effects in the this compound Phase 1 Trial

The Phase 1 study of this compound (GATE-251) employed a rigorous protocol to monitor for psychotomimetic and dissociative effects.

  • Study Design: The trial was a double-blind, randomized, placebo-controlled, single ascending dose study.

  • Participants: Healthy male and female subjects aged 18-55 years with no history of drug abuse were enrolled.

  • Assessments:

    • Brief Psychiatric Rating Scale (BPRS): This clinician-administered scale is used to measure psychiatric symptoms such as unusual thought content, conceptual disorganization, and hallucinatory behavior. It consists of 18 items rated on a scale of 1 (not present) to 7 (extremely severe).[10]

    • Clinician-Administered Dissociative States Scale (CADSS): This 23-item, clinician-rated scale assesses dissociative symptoms, including changes in perception of self, time, and the environment.[11]

    • Columbia-Suicide Severity Rating Scale (C-SSRS): Used to assess suicidal ideation and behavior.

  • Timing of Assessments: Assessments were conducted at baseline (pre-dose) and at various time points post-administration to capture any emergent symptoms.

Assessment of Psychotomimetic Effects in Ketamine Studies

Clinical studies investigating the psychotomimetic effects of ketamine have utilized similar assessment tools.

  • Study Design: Typically, these are placebo-controlled trials in healthy volunteers or patients with psychiatric disorders.

  • Administration: Ketamine is often administered intravenously at sub-anesthetic doses (e.g., 0.3-0.5 mg/kg).

  • Assessments: The BPRS and CADSS are standard instruments for quantifying the intensity and quality of psychotomimetic and dissociative experiences induced by ketamine.[8][11] Assessments are usually performed at baseline, during, and after the infusion to capture the transient nature of these effects.

Signaling Pathways and Mechanism of Action

The distinct clinical profiles of this compound and ketamine regarding psychotomimetic effects can be attributed to their different mechanisms of action at the NMDA receptor.

cluster_0 This compound (Positive Allosteric Modulator) cluster_1 Ketamine (Antagonist) This compound This compound NMDA_R_Z NMDA Receptor (Allosteric Site) This compound->NMDA_R_Z Binds to Channel_Opening_Z Enhanced Receptor Sensitivity to Glutamate (B1630785)/Glycine (B1666218) NMDA_R_Z->Channel_Opening_Z Potentiates No_Psychotomimetic_Z No Psychotomimetic Effects NMDA_R_Z->No_Psychotomimetic_Z Avoids direct channel block Glutamate_Glycine_Z Glutamate & Glycine Binding Glutamate_Glycine_Z->NMDA_R_Z Co-agonists bind Synaptic_Plasticity_Z Enhanced Synaptic Plasticity (LTP) Channel_Opening_Z->Synaptic_Plasticity_Z Leads to Antidepressant_Effect_Z Antidepressant Effects Synaptic_Plasticity_Z->Antidepressant_Effect_Z Ketamine Ketamine NMDA_R_K NMDA Receptor (Channel Pore) Ketamine->NMDA_R_K Blocks Channel_Block_K Channel Blockade NMDA_R_K->Channel_Block_K Results in Glutamate_Glycine_K Glutamate & Glycine Binding Glutamate_Glycine_K->NMDA_R_K Co-agonists bind Disinhibition_K GABAergic Interneuron Disinhibition Channel_Block_K->Disinhibition_K Leads to Glutamate_Surge_K Glutamate Surge Disinhibition_K->Glutamate_Surge_K Causes Psychotomimetic_Effect_K Psychotomimetic Effects Glutamate_Surge_K->Psychotomimetic_Effect_K Antidepressant_Effect_K Antidepressant Effects Glutamate_Surge_K->Antidepressant_Effect_K

Caption: Contrasting signaling pathways of this compound and Ketamine at the NMDA receptor.

This compound acts as a positive allosteric modulator, binding to a unique site on the NMDA receptor, distinct from the glutamate and glycine binding sites.[12] This enhances the receptor's sensitivity to its natural ligands, promoting synaptic plasticity, which is thought to underlie its antidepressant effects, without causing the channel blockade that leads to psychotomimetic symptoms.

In contrast, ketamine is a non-competitive antagonist that blocks the NMDA receptor channel. This blockade is believed to lead to a disinhibition of pyramidal neurons and a subsequent surge in glutamate, contributing to both its rapid antidepressant effects and its psychotomimetic side effects.

Experimental Workflow for Assessing Psychotomimetic Side Effects

The following diagram illustrates a typical workflow for assessing psychotomimetic side effects in a clinical trial of a novel CNS-active compound.

Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BPRS, CADSS, etc.) Screening->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Dosing Drug/Placebo Administration Randomization->Dosing Post_Dose_Assessments Post-Dose Assessments (Multiple Timepoints) Dosing->Post_Dose_Assessments Safety_Monitoring Ongoing Safety Monitoring (Adverse Event Reporting) Dosing->Safety_Monitoring Data_Analysis Data Analysis (Comparison of Treatment Arms) Post_Dose_Assessments->Data_Analysis Post_Dose_Assessments->Safety_Monitoring Safety_Monitoring->Data_Analysis

References

Next-Generation Oral Antidepressants: A Comparative Review of Gepirone (Exxua) and Zuranolone (Zurzuvae)

Author: BenchChem Technical Support Team. Date: December 2025

In a significant advancement for the treatment of depressive disorders, 2023 saw the approval of two novel oral antidepressants with distinct mechanisms of action that set them apart from traditional monoaminergic agents. Gepirone (B1671445) hydrochloride extended-release (Exxua) and zuranolone (B1405386) (Zurzuvae) offer new hope for patients with Major Depressive Disorder (MDD) and Postpartum Depression (PPD), respectively. This guide provides a comparative overview of these next-generation therapies, focusing on their clinical trial data, experimental protocols, and underlying signaling pathways.

Executive Summary

Gepirone, a selective serotonin (B10506) 1A (5-HT1A) receptor agonist, has been approved for the treatment of MDD in adults.[1][2] Zuranolone, a positive allosteric modulator of the GABA-A receptor, is the first oral medication approved for PPD.[3][4] Both medications represent a departure from the typical selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) that have long been the standard of care. This review will delve into the pivotal clinical trial data that led to their approvals, providing a clear comparison of their efficacy, safety, and therapeutic profiles.

Comparative Efficacy and Safety

The clinical efficacy of Gepirone and Zuranolone has been established in several randomized, double-blind, placebo-controlled trials. The following tables summarize the key quantitative data from these pivotal studies.

Gepirone (Exxua) for Major Depressive Disorder (MDD)

Gepirone's efficacy in MDD was demonstrated in two key 8-week, placebo-controlled studies.[2][5]

Trial Treatment Group Primary Endpoint: Mean Change from Baseline in HAM-D17 Total Score Statistical Significance (p-value) Key Secondary Endpoints
Trial 134001 Gepirone ER (20-80 mg/day)Statistically significant improvement vs. placebop = 0.018 (at week 8)Significant improvements favored gepirone ER at all study visits.
Trial FKGBE007 Gepirone ER (20-80 mg/day)Statistically significant improvement vs. placebop < 0.05 (at weeks 4, 6, and 8)Significant improvements in secondary outcomes at multiple timepoints.
Anxious Depression Subgroup Analysis Gepirone ER (20-80 mg/day)Statistically significant reduction in HAM-D17 total score vs. placebop < 0.05 (at weeks 3, 6, and 8)Significant improvement in HAM-D anxiety/somatization factor scores from week 2 onward.[6]

Common adverse events for Gepirone included dizziness, nausea, and headache.[5][7] Notably, in clinical trials, Gepirone showed a low incidence of sexual dysfunction and weight gain compared to placebo.[6]

Zuranolone (Zurzuvae) for Postpartum Depression (PPD) and Major Depressive Disorder (MDD)

Zuranolone's rapid onset of action is a distinguishing feature demonstrated in its clinical trials for both PPD and MDD.

Pivotal Trial in Postpartum Depression (SKYLARK Study) [8]

Treatment Group Primary Endpoint: Mean Change from Baseline in HAM-D17 Total Score at Day 15 Least Squares Mean Difference vs. Placebo (95% CI) Statistical Significance (p-value) Key Secondary Endpoints
Zuranolone 50 mg/day-15.6-4.0 (-6.3, -1.7)<0.001Significant improvement in depressive symptoms as early as Day 3 and sustained through Day 45.[8]

Pivotal Trial in Major Depressive Disorder (WATERFALL Study) [9]

Treatment Group Primary Endpoint: Mean Change from Baseline in HAM-D17 Total Score at Day 15 Least Squares Mean Difference vs. Placebo Statistical Significance (p-value) Key Secondary Endpoints
Zuranolone 50 mg/day-14.1-1.7p = 0.0141Rapid onset of effect seen at Day 3, with patients retaining on average 86% of their improvement at Day 42.

Common adverse events for Zuranolone were generally mild to moderate and included somnolence, dizziness, sedation, and headache.[8]

Experimental Protocols

Gepirone Pivotal Trials for MDD (e.g., Trial 134001 and FKGBE007)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies of 8 weeks duration.[5][7]

  • Patient Population: Adult outpatients (typically 18-70 years) with a DSM-IV diagnosis of moderate to severe MDD and a baseline Hamilton Depression Rating Scale (17-item, HAM-D17) total score of ≥ 20.[5][7]

  • Intervention: Flexible dosing of Gepirone extended-release (ER) tablets (20 mg to 80 mg per day) or placebo, administered once daily.[5][7] Dosing was typically initiated at 20 mg/day and titrated based on clinical response and tolerability.[7]

  • Primary Outcome Measure: The primary efficacy endpoint was the mean change from baseline to endpoint (Week 8) in the HAM-D17 total score.[7]

  • Statistical Analysis: Efficacy analyses were typically performed on the intent-to-treat (ITT) population. Between-group comparisons of the change from baseline in HAM-D17 scores were often analyzed using an analysis of covariance (ANCOVA) model.

Zuranolone Pivotal Trials (SKYLARK for PPD and WATERFALL for MDD)
  • Study Design: Randomized, double-blind, placebo-controlled trials. The treatment duration was 14 days, with follow-up assessments.

  • Patient Population:

    • SKYLARK (PPD): Adult women with severe PPD (HAMD-17 total score ≥ 26). The study included a diverse population, with approximately 22% Black or African American women and 38% Hispanic or Latina women.

    • WATERFALL (MDD): Adults aged 18 to 64 years with MDD and a HAMD-17 total score ≥ 24 at screening.[10]

  • Intervention: Zuranolone 50 mg or placebo administered orally once daily in the evening for 14 days.

  • Primary Outcome Measure: The primary endpoint for both studies was the change from baseline in the HAM-D17 total score at Day 15.

  • Statistical Analysis: The primary efficacy analysis was performed on the full analysis set. The change from baseline in HAM-D17 total score was analyzed using a mixed model for repeated measures (MMRM).

Signaling Pathways and Mechanisms of Action

The novel mechanisms of Gepirone and Zuranolone are visualized in the following diagrams.

Gepirone_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Gepirone_pre Gepirone HT1A_auto 5-HT1A Autoreceptor (Full Agonist Action) Gepirone_pre->HT1A_auto Serotonin_release Decreased Serotonin Release (Acutely) HT1A_auto->Serotonin_release Inhibits Desensitization Autoreceptor Desensitization (Chronic Treatment) HT1A_auto->Desensitization Leads to Increased_Serotonin_release Increased Serotonin Release Desensitization->Increased_Serotonin_release Results in HT1A_post Postsynaptic 5-HT1A Receptor (Partial Agonist Action) Increased_Serotonin_release->HT1A_post Activates Gepirone_post Gepirone Gepirone_post->HT1A_post Neuronal_signaling Modulation of Neuronal Signaling HT1A_post->Neuronal_signaling Antidepressant_effect Antidepressant Effect Neuronal_signaling->Antidepressant_effect

Caption: Gepirone's Mechanism of Action.

Zuranolone_Mechanism cluster_synapse GABAergic Synapse Zuranolone Zuranolone GABA_A_Receptor GABA-A Receptor (Synaptic & Extrasynaptic) Zuranolone->GABA_A_Receptor Positive Allosteric Modulator Chloride_influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Chloride_influx Enhances GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_influx->Neuronal_hyperpolarization Restoration Restoration of Neuronal Network Balance Neuronal_hyperpolarization->Restoration Antidepressant_effect Rapid Antidepressant Effect Restoration->Antidepressant_effect

Caption: Zuranolone's Mechanism of Action.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflow of the pivotal clinical trials for Gepirone and Zuranolone.

Gepirone_Trial_Workflow Screening Screening (MDD Diagnosis, HAM-D17 ≥ 20) Randomization Randomization (1:1) Screening->Randomization Gepirone_Arm Gepirone ER (20-80 mg/day, flexible dosing) Randomization->Gepirone_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment 8-Week Double-Blind Treatment Assessments Weekly/Bi-weekly Assessments (HAM-D17, Safety) Treatment->Assessments Gepirone_Arm->Treatment Placebo_Arm->Treatment Endpoint Primary Endpoint Analysis (Week 8) Assessments->Endpoint

Caption: Gepirone Pivotal Trial Workflow.

Zuranolone_Trial_Workflow Screening Screening (PPD or MDD Diagnosis, HAM-D17 ≥ 24-26) Randomization Randomization (1:1) Screening->Randomization Zuranolone_Arm Zuranolone (50 mg/day) Randomization->Zuranolone_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment 14-Day Double-Blind Treatment Assessments Assessments at Day 3, 8, 15 Treatment->Assessments Zuranolone_Arm->Treatment Placebo_Arm->Treatment Follow_up 4-Week Follow-up (Assessments up to Day 45) Assessments->Follow_up Endpoint Primary Endpoint Analysis (Day 15) Assessments->Endpoint

Caption: Zuranolone Pivotal Trial Workflow.

Conclusion

Gepirone and Zuranolone represent a significant evolution in the pharmacological treatment of depression, offering novel mechanisms of action beyond the monoamine hypothesis. Gepirone, with its selective 5-HT1A receptor agonism, provides an alternative for MDD patients, potentially with a more favorable side-effect profile concerning sexual dysfunction and weight gain. Zuranolone's role as a GABA-A receptor positive allosteric modulator has established a new paradigm for the rapid treatment of PPD and shows promise for MDD. The distinct profiles of these two agents, particularly in terms of onset of action and approved indications, will likely influence their positioning in clinical practice. Further research, including head-to-head comparative trials and long-term observational studies, will be crucial to fully elucidate the relative benefits and appropriate patient populations for these next-generation oral antidepressants.

References

Safety Operating Guide

Proper Disposal of Zelquistinel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the proper disposal of Zelquistinel, a novel, orally bioavailable NMDA receptor allosteric modulator. Adherence to these protocols is essential for maintaining laboratory safety and environmental compliance.

1. Hazard Classification

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. This classification is the primary determinant for the recommended disposal procedures. However, it is crucial to handle all laboratory chemicals with a high degree of caution.

2. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

3. Disposal Procedures for this compound Waste

The following step-by-step procedures are recommended for the disposal of different forms of this compound waste. These guidelines are based on standard practices for the disposal of non-hazardous chemical waste in a laboratory setting.

3.1. Unused or Expired Solid this compound

For pure, solid forms of this compound that are unused or have expired:

  • Segregation : Ensure that the solid this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste will necessitate treating the entire mixture as hazardous, leading to more complex and costly disposal.

  • Containerization : Place the solid this compound in a clearly labeled, sealed container. The original manufacturer's container is ideal if available. If not, use a new, clean, and compatible container.

  • Labeling : The container must be clearly labeled as "this compound Waste (Non-Hazardous)" and include the quantity.

  • Disposal : Dispose of the sealed container in the regular laboratory trash, unless institutional or local regulations have more stringent requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

3.2. Aqueous Solutions of this compound

For dilute, aqueous solutions of this compound:

  • pH Neutralization : Before disposal, check the pH of the solution. If the pH is not within the neutral range (typically between 5.5 and 10.5), it should be neutralized.

  • Drain Disposal : Small quantities of neutralized, aqueous this compound solutions can typically be disposed of down the sanitary sewer with copious amounts of running water. This helps to further dilute the solution.

  • Restrictions : Do not dispose of solutions containing other hazardous materials (e.g., heavy metals, organic solvents) down the drain. If the this compound solution is mixed with any hazardous substance, it must be treated as hazardous waste.

3.3. Contaminated Materials

Items such as gloves, weighing paper, and pipette tips that are contaminated with small amounts of this compound can be disposed of in the regular laboratory trash, provided they are not also contaminated with hazardous substances.

3.4. Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent if the this compound was in a non-aqueous solution).

  • Rinsate Collection : The rinsate from the first rinse should be collected and disposed of as chemical waste, following the procedures for the corresponding solution type. Subsequent rinsates can typically be disposed of down the drain.

  • Defacing Labels : Before disposal, deface or remove the original label to prevent any confusion.

  • Disposal : The clean, defaced container can then be disposed of in the regular trash or recycled according to institutional policy.

4. Quantitative Data Summary

While specific quantitative limits for this compound disposal are not defined due to its non-hazardous nature, general guidelines for non-hazardous laboratory waste disposal apply.

Waste TypeDisposal MethodKey Considerations
Solid this compoundRegular Laboratory TrashMust be in a sealed, clearly labeled container. Do not mix with hazardous waste.
Aqueous this compound SolutionSanitary Sewer (Drain)pH must be between 5.5 and 10.5. Must be a dilute solution. Flush with plenty of water.
Contaminated LabwareRegular Laboratory TrashMust not be contaminated with any hazardous substances.
Empty ContainersRegular Trash or Recycling (after cleaning)Triple-rinse the container. Collect the first rinsate as chemical waste. Deface or remove the original label.

5. Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from the Safety Data Sheet for this compound. No specific experimental protocols for the disposal of this compound have been published in scientific literature, as it is a research compound and disposal is governed by general laboratory waste guidelines.

6. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Zelquistinel_Disposal_Workflow start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No solid_waste Solid this compound is_solid->solid_waste Yes is_contaminated Is it contaminated labware? is_aqueous->is_contaminated No aqueous_waste Aqueous Solution is_aqueous->aqueous_waste Yes contaminated_waste Contaminated Material is_contaminated->contaminated_waste Yes check_hazard_solid Mixed with hazardous waste? solid_waste->check_hazard_solid check_hazard_aqueous Mixed with hazardous waste? aqueous_waste->check_hazard_aqueous check_hazard_contaminated Contaminated with hazardous substance? contaminated_waste->check_hazard_contaminated dispose_trash_solid Seal, label, and dispose in regular trash check_hazard_solid->dispose_trash_solid No hazardous_waste Dispose as Hazardous Waste check_hazard_solid->hazardous_waste Yes neutralize Check pH (5.5-10.5) and neutralize if necessary check_hazard_aqueous->neutralize No check_hazard_aqueous->hazardous_waste Yes dispose_trash_contaminated Dispose in regular trash check_hazard_contaminated->dispose_trash_contaminated No check_hazard_contaminated->hazardous_waste Yes dispose_drain Dispose down sanitary sewer with copious water neutralize->dispose_drain

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and should be used in conjunction with your institution's specific safety and disposal policies. Always consult with your Environmental Health and Safety (EHS) department for clarification and guidance on local regulations.

Essential Safety and Handling Procedures for Zelquistinel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Zelquistinel. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound from receipt to disposal.

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. However, as the product has not been fully validated for all medical applications, it is recommended to handle it with caution and adhere to standard laboratory safety protocols[1].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or dust.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact. Gloves must be inspected before use.
Body Protection Impervious clothing or lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Suitable respiratorRequired if exposure limits are exceeded or if dust/aerosols are generated.
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols[1].

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols during handling.

  • Ensure emergency exits and risk-elimination areas are accessible.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.

  • For long-term storage (months to years), maintain a temperature of -20°C.

  • For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.

  • Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).

First Aid Measures

In case of exposure, immediate action is required.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and rinse skin thoroughly with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Spill and Disposal Procedures

Spill Containment:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Absorb spills with an inert, non-combustible material (e.g., diatomite, universal binders) and collect for disposal.

Disposal:

  • Dispose of contaminated waste material in accordance with local, state, and federal regulations.

  • Prevent the product from entering drains, water courses, or the soil.

Experimental Protocols

While specific experimental protocols are highly dependent on the nature of the research, a general workflow for preparing a stock solution is as follows:

  • Preparation: Ensure all necessary PPE is worn and the work area (e.g., fume hood) is clean and prepared.

  • Weighing: Carefully weigh the required amount of this compound powder using an analytical balance. Minimize the creation of dust.

  • Solubilization: Add the appropriate solvent (e.g., DMSO) to the powder. Refer to the product data sheet for solubility information.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the resulting stock solution at the recommended temperature (-80°C or -20°C) in a tightly sealed vial.

This compound Handling Workflow

The following diagram illustrates the key stages and decision points for the safe handling of this compound in a laboratory setting.

Zelquistinel_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Post-Experiment & Disposal Phase start Receive this compound storage Log and Store -20°C (long-term) 0-4°C (short-term) start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe workspace Prepare Ventilated Workspace (Fume Hood) ppe->workspace weigh Weigh Compound workspace->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment spill_check Spill Occurred? experiment->spill_check spill_protocol Execute Spill Protocol spill_check->spill_protocol Yes completion Experiment Complete spill_check->completion No spill_protocol->completion decontaminate Decontaminate Workspace and Equipment completion->decontaminate dispose Dispose of Waste (Chemical & Contaminated PPE) per Regulations decontaminate->dispose end End of Procedure dispose->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.